molecular formula C5H4N4 B1594110 5H-purine CAS No. 273-24-5

5H-purine

Cat. No.: B1594110
CAS No.: 273-24-5
M. Wt: 120.11 g/mol
InChI Key: MBXKAFPOCZVZIP-UHFFFAOYSA-N
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Description

5H-purine is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXKAFPOCZVZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NC=NC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328144
Record name 5H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-24-5
Record name 5H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unseen Isomer: A Technical Guide to 5H-Purine Structure and Tautomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of everything from nucleic acids to blockbuster kinase inhibitors. While the canonical N7H and N9H tautomers are widely recognized, the full spectrum of purine's structural dynamism, including the less common C-H tautomers, remains a nuanced and often overlooked aspect of its chemistry. This guide provides a deep, technical exploration of the 5H-purine structure, a non-aromatic isomer, and situates it within the broader context of purine tautomerism. We will dissect the fundamental principles governing tautomeric equilibria, detail the advanced experimental and computational methodologies required for their characterization, and illuminate the profound implications of this isomerism on molecular recognition, biological activity, and rational drug design. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a sophisticated understanding of purine chemistry to innovate in therapeutic development.

The Purine Scaffold: A Privileged Heterocycle

Purine, a bicyclic heterocycle composed of fused pyrimidine and imidazole rings, is a structure of immense biological significance.[1] Its derivatives are fundamental components of life, forming the basis of the nucleobases adenine and guanine in DNA and RNA.[2] Beyond genetics, the purine core is present in essential cofactors like ATP and NAD⁺, and in signaling molecules such as cAMP.[2] This natural prevalence has made the purine scaffold a "privileged structure" in medicinal chemistry, with numerous synthetic derivatives developed as antiviral, anticancer, and anti-inflammatory agents.[3][4]

Deconstructing the Purine Core: A Spectrum of Tautomers

The chemical identity of purine is not static. Due to the presence of multiple nitrogen atoms and acidic protons, the unsubstituted purine molecule can exist as a mixture of nine distinct prototropic tautomers. These are categorized into two main classes: four aromatic NH tautomers and five non-aromatic CH tautomers.[2][5]

  • NH Tautomers: The proton resides on one of the four nitrogen atoms (N1H, N3H, N7H, N9H). These forms contain a delocalized 10-pi electron system, satisfy Hückel's rule (4n+2), and are aromatic.[1]

  • CH Tautomers: The proton is located on a carbon atom (C2H, C4H, C5H, C6H, C8H). These isomers possess a C-sp³ hybridized carbon, disrupting the cyclic conjugation. They are consequently non-aromatic.[1]

The 5H-purine isomer falls into this latter category. Its structure is characterized by the saturation at the C5 position, which fundamentally alters the geometry and electronic properties of the imidazole portion of the ring system compared to its aromatic NH counterparts.

cluster_NH Aromatic NH-Tautomers cluster_CH Non-Aromatic CH-Tautomers N9H 9H-Purine (Major) Equilibrium N9H->Equilibrium N7H 7H-Purine (Major) N3H 3H-Purine N1H 1H-Purine C5H 5H-Purine C6H 6H-Purine C8H 8H-Purine Equilibrium->C5H

Caption: Prototropic Tautomers of the Purine Core.

The Tautomeric Equilibrium: A Delicate Balance

The distribution of tautomers in a given sample is not random; it is a thermodynamically controlled equilibrium sensitive to a variety of factors. Understanding these influences is paramount for predicting the behavior of a purine derivative in a biological system.

Intrinsic Stability and Environmental Influence

In the gas phase, representing the intrinsic stability of the molecule, the N9H tautomer is predominantly favored.[1][2] However, the environment dramatically shifts this balance. In polar solvents like water, the energetic gap between the N9H and N7H tautomers narrows significantly, leading to a dominant mixture of these two forms.[1] This shift is a critical consideration in drug design, as the aqueous environment of a biological target may stabilize a different tautomer than what is observed in a nonpolar solvent or the solid state.

Substituent Effects

The electronic properties of substituents on the purine ring can profoundly alter tautomeric preference. Electron-donating or -withdrawing groups can selectively stabilize or destabilize specific tautomers by modifying the acidity of the N-H protons and the overall electron distribution.[6] For instance, the placement of an amino group, as in adenine, influences the relative stabilities of the 7H and 3H tautomers differently than in unsubstituted purine.[6]

Redox State

Oxidation or reduction of the purine ring can dramatically reorder the stability of tautomers. Quantum-chemical calculations have shown that upon one-electron oxidation, the N1H tautomer becomes favored in water, a stark contrast to the N9H/N7H preference of the neutral species.[1][2] Conversely, one-electron reduction can lead to a state where CH tautomers become significantly more stable.[1] This has major implications for purine derivatives involved in redox biochemistry.

FactorInfluence on Tautomeric EquilibriumKey Insight for Drug Development
Solvent Polarity Polar solvents (e.g., water) stabilize more polar tautomers, often favoring a mixture of N7H and N9H forms.[1]The tautomeric form present in an aqueous active site may differ from that in a lipid membrane or crystal structure.
Substituents Electron-donating/withdrawing groups alter the pKa of ring nitrogens, shifting the equilibrium.[6]Synthetic modification can be used to "lock" a desired tautomer, enhancing binding affinity or altering reactivity.
pH / Protonation The protonation state of the purine ring is intrinsically linked to tautomerism.The charge state and tautomeric form of a drug will change as it moves through different pH environments in the body.
Redox State Oxidation or reduction can dramatically change the relative stabilities of NH versus CH tautomers.[1][2]For drugs that interact with redox enzymes, the tautomerism of the oxidized or reduced state must be considered.

Methodologies for Tautomer Characterization

Identifying and quantifying the tautomeric composition of a purine derivative requires a multi-faceted approach, combining high-resolution spectroscopic techniques with robust computational modeling.

Experimental Characterization

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

At room temperature, the rapid interconversion between tautomers often results in a single, time-averaged set of NMR signals. By lowering the temperature, this exchange can be slowed on the NMR timescale, allowing for the resolution of distinct signals for each tautomer.[7]

Protocol: Tautomer Quantification via Low-Temperature ¹H and ¹⁵N NMR

  • Sample Preparation: Dissolve the purine derivative in a suitable deuterated solvent with a low freezing point (e.g., DMF-d₇, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Temperature Reduction: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Acquire a ¹H spectrum at each step, monitoring for signal broadening and subsequent decoalescence into new sets of signals.

    • Causality: The coalescence point is where the rate of tautomeric exchange equals the frequency difference between the signals of the two forms. Below this temperature, separate signals for each tautomer can be resolved.

  • Low-Temperature Analysis: Once distinct signal sets are observed (typically below 220 K), acquire high-resolution ¹H, ¹³C, and, if isotopically enriched, ¹⁵N spectra.[7]

  • Assignment: Assign the signals to the N7H and N9H (or other) tautomers. This is often achieved by comparing chemical shifts and coupling constants to known methylated analogs (which are "locked" in one tautomeric form) or to computationally predicted values.[7][8] For example, the C4 and C5 signals in ¹³C NMR are particularly sensitive to the tautomeric state.

  • Quantification: Integrate the non-overlapping signals in the ¹H spectrum corresponding to each tautomer to determine their relative populations at that temperature.

X-Ray Crystallography

X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[9] This method is invaluable for understanding the preferred conformation and intermolecular interactions, such as hydrogen bonding, in a crystalline environment. However, it is crucial to recognize that the solid-state structure may not be the dominant tautomer in solution.

Computational Analysis

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of all possible tautomers and for aiding in the interpretation of experimental data.

start Define Purine Derivative Structure gas_phase Geometry Optimization & Frequency Calculation (Gas Phase) start->gas_phase All possible tautomers solvent_phase Geometry Optimization & Frequency Calculation (Continuum Solvent Model, e.g., PCM) start->solvent_phase All possible tautomers analysis Compare Relative Energies (ΔG) and Predicted NMR Shifts gas_phase->analysis nmr_calc NMR Chemical Shift Calculation (e.g., GIAO) solvent_phase->nmr_calc solvent_phase->analysis nmr_calc->analysis output Identify Most Stable Tautomers & Aid Experimental Assignment analysis->output

Caption: Workflow for Computational Analysis of Tautomerism.

Protocol: DFT-Based Tautomer Stability Prediction

  • Structure Generation: Build the 3D structures for all plausible tautomers of the purine derivative of interest (e.g., N9H, N7H, 5H, etc.).

  • Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly used and well-validated level of theory for such systems.[1]

  • Gas Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvent Modeling: Re-optimize each tautomer using a Polarizable Continuum Model (PCM) to simulate the effect of a solvent (e.g., water). This is crucial for comparing with experimental data from solution.[1]

  • Energy Analysis: Extract the Gibbs free energies (G) from the output files for each tautomer in both the gas phase and solvent. Calculate the relative energies (ΔG) to determine the predicted order of stability and the equilibrium populations.

  • Property Calculation (Optional): Perform additional calculations, such as NMR shielding tensors (using the GIAO method), to predict chemical shifts that can be directly compared with experimental NMR data for structure validation.

Impact on Drug Discovery and Medicinal Chemistry

The specific tautomer of a purine-based drug that interacts with its biological target dictates its success or failure. Tautomerism directly influences the geometry and hydrogen bonding pattern of a molecule, which are the cornerstones of molecular recognition.

  • Hydrogen Bonding: The N7H and N9H tautomers present different hydrogen bond donor/acceptor patterns in the imidazole ring. A drug designed to be a hydrogen bond donor at N7 will fail if the N9H tautomer is overwhelmingly dominant in the active site, as N7 becomes a hydrogen bond acceptor in that form. This knowledge is critical for predicting binding modes and designing potent inhibitors.[7]

  • Shape and Conformation: The non-aromatic 5H-purine tautomer has a distinct three-dimensional shape compared to the planar aromatic tautomers. If a binding pocket has specific steric requirements, the presence of a non-planar tautomer could either be beneficial or detrimental to binding affinity.

  • Biological Activity: The classic example of tautomerism's biological role is in mutagenesis, where the rare imino tautomer of adenine can mispair with cytosine.[9] In drug design, a minor tautomer could be responsible for off-target effects or toxicity, while the major tautomer binds to the intended target. The anti-gout medication allopurinol, an isomer of hypoxanthine, functions by inhibiting xanthine oxidase, and its mechanism is intimately tied to the tautomeric and protonation states of both the inhibitor and the natural substrates.[10]

Conclusion

The 5H-purine, while often a minor component in equilibrium, serves as a powerful reminder of the structural and electronic complexity inherent in the purine scaffold. For scientists in drug development, a superficial understanding of purine chemistry is insufficient. A deep, quantitative appreciation for tautomerism is essential for accurately predicting how a molecule will behave in a complex biological milieu. By integrating advanced spectroscopic and computational techniques, researchers can move beyond static representations and design next-generation therapeutics that are precisely tailored to interact with their intended targets in the correct, most active tautomeric form.

References

  • Cysewski, P. (2014). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 20(1), 1926. [Link]

  • Cysewski, P., & Kozłowska, K. (2020). Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization. Structural Chemistry, 31(4), 1409–1421. [Link]

  • Jezuita, A., Szatylowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6297. [Link]

  • Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 16031-16041. [Link]

  • Paul, A., & Bhattacharyya, D. (2021). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Uric acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 653-663. [Link]

  • Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3939. [Link]

  • Yang, Y., et al. (2020). Tautomeric equilibria of isoguanine and related purine analogs. Helvetica Chimica Acta, 103(10), e2000130. [Link]

  • Kolehmainen, E., et al. (2005). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Magnetic Resonance in Chemistry, 43(7), 591-594. [Link]

  • Kalyan, C. (2019). Why does the tautomerism of purine favor 9H-purine? Chemistry Stack Exchange. [Link]

  • G. W. H. Cheeseman and G. R. Proctor. (1982). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 104(11), 3162–3164. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 66(21), 14758–14777. [Link]

  • Singh, V., et al. (2015). Biological activities of purine analogues: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 21-28. [Link]

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Sources

The Elusive 5H-Purine: A Technical Guide to a High-Energy Tautomer

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Researcher: The purine nucleus is a cornerstone of biochemistry and medicinal chemistry. While the canonical 7H- and 9H-tautomers are well-understood, the landscape of purine chemistry is broader and more complex than often appreciated. This technical guide delves into the discovery, history, and theoretical underpinnings of a less-explored member of the purine family: the 5H-purine tautomer. For researchers, scientists, and drug development professionals, understanding the full tautomeric potential of the purine scaffold, including its high-energy states, can unlock new avenues for rational drug design and the interpretation of complex biological processes.

Historical Context: The Discovery and Enduring Importance of the Purine Core

The story of purine is a journey from its initial isolation to its recognition as a fundamental component of life. The term "purine" (from purum uricum acidum, meaning pure uric acid) was coined by the German chemist Emil Fischer in 1884.[1] Fischer's groundbreaking work culminated in the first successful synthesis of purine in 1898, starting from uric acid which had been isolated from kidney stones by Carl Wilhelm Scheele in 1776.[1]

The biological significance of the purine ring system was further illuminated in 1948 when John Buchanan, through isotopic labeling studies in pigeons, elucidated the metabolic pathway of de novo purine biosynthesis.[2] This complex process, starting from simple precursors, builds the purine ring onto a ribose-5-phosphate scaffold, ultimately leading to the formation of inosine monophosphate (IMP), the precursor to adenosine and guanosine nucleotides.

The versatility of the purine scaffold was quickly recognized by medicinal chemists. The synthesis of purine antimetabolites, such as 6-mercaptopurine, marked a significant milestone in the development of chemotherapy.[3] Today, purine derivatives are integral to a wide range of therapeutics, including antiviral, anticancer, and immunosuppressive agents, highlighting the enduring legacy of Fischer's initial discovery.[4]

The Tautomeric Landscape of Purine: Beyond the Canonical Forms

Purine's rich chemical functionality is, in large part, due to its ability to exist in multiple tautomeric forms. Tautomers are constitutional isomers of a compound that readily interconvert. In the case of purine, this involves the migration of a proton between different nitrogen and carbon atoms of the heterocyclic rings.

Theoretically, purine can exist in nine prototropic tautomers: four NH tautomers, where the mobile proton is attached to a nitrogen atom (N1H, N3H, N7H, and N9H), and five CH tautomers, where the proton is attached to a carbon atom (C2H, C4H, C5H, C6H, and C8H).

Figure 1: Tautomeric forms of the purine molecule.

Computational studies have consistently shown that the NH tautomers are significantly more stable than the CH tautomers. The N9H and N7H tautomers are the most stable forms and are the ones predominantly observed experimentally in the gas phase and in solution. The small energy difference between N9H and N7H allows for their coexistence in solution.

A Deep Dive into 5H-Purine: A Theoretical Perspective

The focus of this guide, 5H-purine, belongs to the high-energy family of CH tautomers. While its existence is predicted by quantum chemical calculations, it is important to note that there is currently a lack of direct experimental evidence for the isolation and characterization of 5H-purine. Therefore, our understanding of this tautomer is primarily derived from theoretical and computational studies.

Structure and Stability

Computational models predict that 5H-purine, like other CH tautomers, is non-aromatic and possesses a C-sp³ hybridized carbon at the 5-position. This disruption of the aromatic system is a key contributor to its high relative energy compared to the NH tautomers.

Table 1: Calculated Relative Energies of Purine Tautomers

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
9H-Purine 0.00.0
7H-Purine 2.5 - 4.00.2 - 0.5
3H-Purine ~10~8
1H-Purine ~12~9
8H-Purine ~28~25
6H-Purine ~30~27
2H-Purine ~32~29
4H-Purine ~35~32
5H-Purine ~40 ~37

Note: The values presented are approximate and collated from various computational studies. The exact relative energies can vary depending on the level of theory and computational method employed.

As indicated in Table 1, 5H-purine is predicted to be the least stable of all the purine tautomers. This significant energy difference makes its experimental detection challenging, as it would likely exist, if at all, as a fleeting intermediate in a complex equilibrium.

Predicted Spectroscopic Properties

While experimental spectra for 5H-purine are unavailable, computational methods can predict its key spectroscopic features. These predictions are crucial for any future attempts at its experimental identification.

  • NMR Spectroscopy: The proton at the C5 position in 5H-purine would exhibit a chemical shift characteristic of a proton attached to an sp³ carbon, significantly upfield from the aromatic protons of the NH tautomers. The ¹³C NMR spectrum would similarly show a shielded C5 carbon.

  • IR Spectroscopy: The infrared spectrum of 5H-purine would be expected to show C-H stretching frequencies in the aliphatic region (around 2850-3000 cm⁻¹) corresponding to the C5-H bond, which would be absent in the aromatic NH tautomers.

  • UV-Vis Spectroscopy: Due to the disruption of the aromatic system, the UV-Vis absorption spectrum of 5H-purine is predicted to be significantly different from that of the N7H and N9H tautomers. The characteristic π → π* transitions of the aromatic system would be absent, likely resulting in a much weaker and blue-shifted absorption profile.

Methodologies for Studying Purine Tautomerism

The study of purine tautomers, especially the less stable ones, relies on a combination of sophisticated experimental and computational techniques.

Experimental Approaches
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for studying tautomeric equilibria in solution. Chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers. For unstable tautomers, techniques like dynamic NMR and low-temperature NMR can be employed to slow down the interconversion rates.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the bonding within a molecule. The presence or absence of specific vibrational modes, such as N-H or C-H stretches, can help identify the dominant tautomeric form. Matrix isolation techniques, where molecules are trapped in an inert gas matrix at low temperatures, can be used to study the intrinsic properties of individual tautomers.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the electronic structure of the molecule. Changes in the absorption profile with solvent polarity or pH can provide insights into the tautomeric equilibrium.

  • X-ray Crystallography: In the solid state, X-ray crystallography can provide an unambiguous determination of the tautomeric form present in the crystal lattice. However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution or the gas phase.

Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for studying high-energy tautomers like 5H-purine. These methods allow for:

  • Geometry Optimization: Prediction of the three-dimensional structure of each tautomer.

  • Energy Calculations: Determination of the relative stabilities of the different tautomers.

  • Spectroscopic Prediction: Simulation of NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

  • Reaction Pathway Modeling: Investigation of the energy barriers for interconversion between tautomers.

Synthesis of Purine Derivatives: A Practical Application of the Purine Scaffold

While the targeted synthesis of the unstable 5H-purine tautomer has not been reported, the synthesis of a vast array of purine derivatives is a cornerstone of medicinal chemistry. The general strategies for purine synthesis provide a framework for understanding how the purine core can be constructed and modified.

The Traube Purine Synthesis

One of the most classic and versatile methods for constructing the purine ring system is the Traube synthesis. This method involves the condensation of a substituted pyrimidine with a source of the C8 carbon.

Traube_Synthesis pyrimidine 4,5-Diaminopyrimidine purine Purine Derivative pyrimidine->purine Condensation formic_acid Formic Acid (or derivative) formic_acid->purine

Figure 2: Generalized Traube Purine Synthesis.

Experimental Protocol: A Representative Traube Synthesis

  • Reaction Setup: A solution of a 4,5-diaminopyrimidine derivative in an appropriate solvent (e.g., formamide, orthoformic acid ester) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: The C8 source, such as formic acid or a derivative, is added to the reaction mixture.

  • Heating: The mixture is heated to reflux for a specified period, typically several hours, to drive the condensation and cyclization reaction.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The choice of starting materials and reaction conditions allows for the synthesis of a wide variety of substituted purines.

The Future of Purine Research: Unexplored Territories

The study of purine tautomerism, particularly the high-energy CH tautomers, remains an active area of theoretical research. While 5H-purine may be an elusive species, its theoretical existence raises important questions:

  • Can specialized reaction conditions or host-guest chemistry be used to stabilize and observe 5H-purine experimentally?

  • Could CH tautomers play a role as transient intermediates in biochemical reactions or in the mechanisms of action of purine-based drugs?

  • How do substituents on the purine ring influence the relative energies of the CH tautomers?

Answering these questions will require a continued synergy between advanced computational modeling and innovative experimental techniques. For the drug development professional, a deeper understanding of the complete tautomeric landscape of purine and its derivatives could lead to the design of novel therapeutics with improved efficacy and selectivity. The story of purine, which began with its isolation from kidney stones, is far from over, and the exploration of its less-trodden paths, such as the chemistry of 5H-purine, promises to yield new and exciting discoveries.

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  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PubMed Central. (URL: [Link])

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The Enigmatic World of Purine Isomers: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of purine isomers, exploring their fundamental roles in biology and their burgeoning potential in therapeutic development. While the canonical 9H- and 7H-purine tautomers have long been the focus of research, this document also ventures into the theoretical landscape of less stable isomers, such as the elusive 5H-purine, to provide a comprehensive overview for the discerning scientific audience.

The Landscape of Purine Isomerism: Beyond the Canonical Forms

Purines, the fundamental building blocks of nucleic acids and a plethora of signaling molecules, exist as a family of tautomeric isomers.[1] The positioning of a single hydrogen atom on the purine core dramatically influences the molecule's electronic properties, stability, and, consequently, its biological function. The relative stability of these tautomers is a critical factor governing their prevalence and biological relevance. Quantum chemical calculations and experimental observations have established a clear stability hierarchy among the neutral purine tautomers, with the 9H isomer being the most stable, followed by the 7H, 3H, and 1H forms.[1]

The 5H-purine isomer, the focus of our initial inquiry, remains a largely theoretical entity. Its predicted high instability, a consequence of its non-aromatic imidazolinone-like substructure, makes its isolation and characterization an immense chemical challenge. This inherent instability is the primary reason for the conspicuous absence of dedicated research on its biological significance. Therefore, this guide will primarily focus on the well-characterized and biologically prevalent purine isomers, while extrapolating key concepts to discuss the potential, and the challenges, of studying their more elusive counterparts.

De Novo Purine Biosynthesis: The Foundational Pathway

The intricate de novo purine biosynthesis pathway is a testament to the cellular importance of these molecules. This energy-intensive process, occurring in the cytosol, constructs the purine ring system step-by-step upon a ribose-5-phosphate scaffold.[2] The pathway culminates in the synthesis of inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3]

The regulation of this pathway is exquisitely controlled at multiple enzymatic steps to ensure a balanced supply of purine nucleotides for DNA and RNA synthesis, cellular energy, and signaling processes.[4][5] Dysregulation of this pathway is implicated in a range of pathologies, including cancer and gout.[3]

Key Steps in De Novo Purine Synthesis
StepEnzymeSubstratesProductSignificance
1Ribose-phosphate diphosphokinaseRibose-5-phosphate, ATPPRPPActivation of the ribose scaffold[2]
2AmidophosphoribosyltransferasePRPP, Glutamine5-PhosphoribosylamineCommitted and rate-limiting step [2][5]
...............
10IMP cyclohydrolaseFAICARInosine Monophosphate (IMP)Formation of the first purine nucleotide[3]

This table highlights the initial and final key steps of the multi-step pathway for brevity.

DeNovoPurineSynthesis Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP Ribose-phosphate diphosphokinase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyltransferase (Rate-Limiting) Intermediates Multiple Steps PRA->Intermediates IMP Inosine Monophosphate (IMP) Intermediates->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Simplified workflow of de novo purine biosynthesis.

The Biological Significance of Purine Isomers and Their Analogs

The structural diversity of purine isomers and their synthetic analogs has been extensively exploited in medicinal chemistry to develop a wide array of therapeutic agents.[1][6] These compounds often act as antimetabolites, interfering with the normal synthesis and function of purine nucleotides.[6]

Anticancer Activity

Many purine analogs exhibit potent anticancer properties by inhibiting DNA and RNA synthesis in rapidly proliferating cancer cells.[6] For instance, 6-mercaptopurine and thioguanine are widely used in the treatment of leukemias.[7] More recently, purine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8][9]

A study on novel substituted purine isosteres, including pyrrolo[2,3-c]pyridines and pyrrolo[3,2-d]pyrimidines, demonstrated significant cytotoxic activity against prostate (PC-3) and colon (HCT116) cancer cell lines.[10] The most potent compounds exhibited IC50 values in the nanomolar range.

Compound ClassTarget Cell LinesReported IC50 Range (µM)Reference
PyrrolopyridinesPC-3, HCT1160.055 - 2.35[10]
PyrrolopyrimidinesPC-3, HCT1161.95 - >10[10]
PyrazolopyrimidinesPC-3, HCT1160.55 - >10[10]
Anti-inflammatory and Immunosuppressive Effects

Purine analogs are also utilized for their anti-inflammatory and immunosuppressive properties. Azathioprine, a prodrug of 6-mercaptopurine, is used to prevent organ transplant rejection and to treat autoimmune diseases.[4] A recent study detailed the synthesis and evaluation of purine-5-N-isosteres as anti-inflammatory agents, demonstrating their ability to inhibit cyclooxygenase (COX) enzymes.[11]

CompoundCOX-1 IC50 (µg/ml)COX-2 IC50 (µg/ml)Reference
Compound 440.0427.76[11]
Compound 1187.2942.3[11]
Indomethacin (control)91.5742.66[11]
Modulation of Purinergic Signaling

Purines like adenosine and ATP are crucial signaling molecules in the purinergic system, which regulates a vast array of physiological processes through specific receptors (e.g., adenosine receptors and P2Y receptors).[12][13] The development of purine derivatives as selective agonists or antagonists for these receptors is a major area of drug discovery, with potential applications in cardiovascular, neurological, and inflammatory disorders.[12]

PurinergicSignaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (GPCR) Adenosine->AR ATP ATP P2YR P2Y Receptor (GPCR) ATP->P2YR G_Protein G-Protein AR->G_Protein P2YR->G_Protein Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Response Cellular Response SecondMessenger->Response

Caption: Overview of purinergic signaling pathways.

Experimental Protocols for the Study of Purine Isomers

The synthesis and biological evaluation of purine isomers and their analogs require a combination of organic synthesis, purification, and bioassay techniques.

General Synthesis of Substituted Purines

A common strategy for the synthesis of substituted purines involves the modification of a pre-existing purine scaffold. For example, 2,6,9-trisubstituted purines can be synthesized from 2,6-dichloropurine through a series of alkylation and nucleophilic substitution reactions.

Step-by-Step Methodology:

  • Alkylation: React 2,6-dichloropurine with an appropriate alkyl halide in the presence of a base to introduce a substituent at the N-9 position. This often results in a mixture of N-9 and N-7 regioisomers that require separation.

  • Regioselective Suzuki Coupling: Perform a Suzuki reaction at the C-6 position of the N-9 alkylated intermediate with a suitable boronic acid to introduce an aryl or heteroaryl group.

  • Nucleophilic Aromatic Substitution (SNAr): Introduce a variety of amine-containing substituents at the C-2 position via an SNAr reaction.

Purification of Purine Derivatives

The purification of purine derivatives is typically achieved using chromatographic techniques. The choice of method depends on the polarity of the compound.

  • Normal-Phase Chromatography: Non-polar purine derivatives with substituents like benzyl groups can be purified using silica gel chromatography with solvent systems such as hexane/ethyl acetate.[14]

  • Reversed-Phase Chromatography: More polar purines are often purified using C18 reversed-phase high-performance liquid chromatography (HPLC) with gradients of acetonitrile and water or methanol and water, often with additives like trifluoroacetic acid or formic acid to improve peak shape.[15]

  • Ion-Exchange Chromatography: For highly polar or charged purine derivatives, ion-exchange chromatography can be an effective purification method.[16]

Biological Evaluation: In Vitro Assays

A variety of in vitro assays are employed to determine the biological activity of novel purine isomers.

Example Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Substrate Preparation: Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a multi-well plate, combine the enzyme, the test compound at various concentrations, and a chromogenic reagent.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: After a defined incubation period, measure the absorbance of the product at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

The Uncharted Territory of 5H-Purine Isomers

As previously mentioned, the 5H-purine isomer remains a synthetic and analytical enigma due to its predicted high instability. The lack of an aromatic imidazole ring would likely render it highly susceptible to decomposition.

Theoretical Considerations:

  • Synthesis: The synthesis of a stable 5H-purine derivative would likely require bulky substituents at the 5-position to sterically hinder decomposition pathways.

  • Biological Activity: If a stable 5H-purine derivative could be synthesized, its biological activity would be highly unpredictable. Its non-aromatic nature would likely prevent it from acting as a classical purine antimetabolite. However, its unique three-dimensional shape could lead to novel interactions with biological targets.

  • Future Research: The development of advanced computational models and novel synthetic strategies may one day allow for the synthesis and characterization of 5H-purine isomers. Such a breakthrough would open up a new and unexplored area of purine chemistry and biology.

Conclusion

The study of purine isomers and their analogs continues to be a rich and rewarding field of research. From their fundamental roles in cellular metabolism to their therapeutic applications as anticancer and anti-inflammatory agents, purines are molecules of immense biological and medicinal importance. While the focus of research has understandably been on the more stable and prevalent isomers, the theoretical exploration of less stable counterparts like the 5H-purine isomer serves as a reminder of the vast and uncharted territories that still exist in chemical biology. Future innovations in synthesis and analytical techniques will undoubtedly unlock even more of the therapeutic potential held within the diverse world of purine isomers.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

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  • Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]

  • Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Oxford Academic. [Link]

  • Purine Analogues. LiverTox - NCBI Bookshelf. [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]

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The Natural Occurrence and Pharmacological Potential of 5H-Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the 7H- and 9H-tautomers of purine constitute the backbone of terrestrial biology (DNA, RNA, ATP), 5H-purine derivatives represent a rare and chemically distinct class of nitrogen heterocycles. Often characterized by a saturated C4-C5 bridgehead or specific quinoid arrangements, these derivatives are not typically found in primary metabolism but appear as potent secondary metabolites in marine sponges (e.g., Petrosia, Agelas) and as transient intermediates in oxidative catabolism. This guide analyzes the structural anomaly of 5H-purines, their isolation from marine reservoirs, and their emerging utility in oncology and virology.

The 5H-Purine Anomaly: Structural Biology & Tautomerism

The Stability Paradox

In the standard purine skeleton (imidazo[4,5-d]pyrimidine), aromaticity is maintained by a double bond across the C4-C5 bridgehead. A "5H-purine" designation implies the saturation of the C5 carbon (sp³ hybridization) or a tautomeric shift that disrupts the pyrimidine aromaticity.

  • 9H/7H-Purine (Canonical): Aromatic, planar, stable.

  • 5H-Purine (Transient/Derivative): Requires the C4=C5 double bond to break or migrate. This structure is energetically unfavorable in the unsubstituted parent but becomes stable in:

    • Oxidized Metabolites: e.g., 5-Hydroxyisourate (uric acid degradation).

    • Marine Alkaloids: Where steric bulk or specific methylation locks the ring in a non-aromatic quinoid or dihydro state.

Spectroscopic Identification

Distinguishing a 5H-derivative from standard purines requires precise NMR analysis.

  • ¹³C NMR: The C5 signal shifts from the typical aromatic region (~120-130 ppm) to an aliphatic or hemiaminal region (~70-90 ppm) if saturated.

  • HMBC Correlations: Critical for establishing the loss of the C4-C5 double bond.

PurineTautomers cluster_0 Canonical Forms (Aromatic) cluster_1 5H-Derivatives (Non-Aromatic/Transient) P9 9H-Purine (DNA/RNA Base) P7 7H-Purine (Minor Tautomer) P9->P7 Tautomeric Shift P5 5H-Purine Core (C5 sp³ / Quinoid) P9->P5 Oxidation / Alkylation Metabolite 5-Hydroxyisourate (Metabolic Intermediate) P5->Metabolite Enzymatic Hydroxylation Alkaloid Nigricines (Marine Sponge) P5->Alkaloid Marine Biosynthesis

Figure 1: Tautomeric landscape distinguishing canonical aromatic purines from the rare 5H-derivatives found in specific biological niches.

Marine Reservoirs: The Primary Source

The most significant natural occurrence of stable 5H-purine-like scaffolds is found in the Porifera phylum. Marine sponges synthesize these compounds as chemical defenses against biofouling and predation.

Petrosia nigricans and the Nigricines

The Indonesian sponge Petrosia nigricans is the primary source of Nigricines , a class of purine derivatives that exhibit rare alkylation patterns.[1]

  • Chemical Nature: Nigricines often feature a 3,9-dihydro-3,9-dialkyl-2-oxo-purine core. While some literature classifies them under 2H- or 9H- nomenclature depending on the exact isomer, the functionalization at the pyrimidine ring often forces a quinoid-like character analogous to the 5H-instability.

  • Bioactivity: These compounds exhibit cytotoxicity against lymphoma cells (L1210) and potential anti-biofilm activity.

Agelas Sponges and Agelasines

While primarily known for 7,9-dialkylpurinium salts (Agelasines), Agelas species produce a diverse array of adenine derivatives. The steric strain of bulky terpenoid side chains (diterpenes) can force the purine ring into rare tautomeric forms to relieve torsional stress, effectively mimicking the "5H" electronic distribution in situ.

Metabolic Occurrence: 5-Hydroxyisourate

In terrestrial biology, the "5H" structure appears transiently during the catabolism of uric acid.

  • Pathway: Uric Acid

    
     5-Hydroxyisourate (HIU) 
    
    
    
    Allantoin.
  • Enzyme: Uricase (Urate Oxidase) catalyzes the oxidation of uric acid.

  • Structure: HIU is a true 5H-derivative where C5 is hydroxylated and saturated (sp³).

  • Significance: This molecule is unstable and spontaneously decomposes, but its existence confirms that 5H-purines are biologically accessible intermediates.

Pharmacological Potential[3][4][5][6][7][8][9]

Cytotoxicity & Oncology

5H-purine derivatives, particularly those isolated from Petrosia, function as antimetabolites.

  • Mechanism: They mimic adenosine or guanosine but lack the planar aromaticity required for DNA intercalation or polymerase recognition, leading to chain termination or enzymatic inhibition (e.g., Topoisomerase II).

  • Target: Effective against murine leukemia (L1210) and human epidermoid carcinoma (KB cells).

Antiviral Activity

Modified purines are the gold standard for HSV and HIV therapy (e.g., Acyclovir). Natural 5H-derivatives offer a novel scaffold that may bypass resistance mechanisms developed against standard 9H-nucleoside analogs.

Experimental Protocols

Protocol A: Isolation of Purine Derivatives from Petrosia nigricans

Objective: Isolate bioactive purine alkaloids from sponge tissue.[1]

Reagents:

  • Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane.

  • Sephadex LH-20.

  • Silica Gel 60 (0.063-0.200 mm).

Workflow:

  • Extraction: Macerate 1 kg of wet sponge (P. nigricans) in MeOH (3 x 2L) at room temperature for 24h.

  • Partition: Evaporate MeOH. Resuspend residue in H₂O. Partition sequentially with n-Hexane (to remove lipids) and EtOAc.

  • Fractionation (EtOAc Phase):

    • Load EtOAc fraction onto a Silica Gel Vacuum Liquid Chromatography (VLC) column.

    • Elute with a step gradient of n-Hexane/EtOAc (10:0 to 0:10) followed by EtOAc/MeOH.

  • Purification:

    • Subject polar fractions to Sephadex LH-20 chromatography (Eluent: MeOH).

    • Final purification via Semi-preparative HPLC (C18 column, H₂O:MeOH gradient).

  • Validation: Confirm structure via 1D and 2D NMR (HMBC/HSQC) looking for the characteristic C5 shift.

Protocol B: Synthetic Access via Traube Synthesis Modification

Objective: Synthesize a 5H-purine precursor (4,5-diaminopyrimidine derivative).

Step-by-Step:

  • Condensation: React ethyl cyanoacetate with thiourea in NaOEt/EtOH to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.

  • Nitrosation: Treat with NaNO₂/AcOH to introduce a nitroso group at C5.

  • Reduction: Reduce the nitroso group (Na₂S₂O₄) to yield the 4,5-diamino scaffold.

  • Cyclization (The Critical Step): Reflux with formic acid or an orthoester. Note: To trap the 5H-tautomer, specific N-alkylation (e.g., with methyl iodide) must be performed prior to final cyclization or using sterically hindered aldehydes, preventing the formation of the fully aromatic 9H-isomer.

IsolationProtocol Start Petrosia nigricans (1 kg Wet Tissue) Ext MeOH Extraction (3 x 2L, 24h) Start->Ext Part Partitioning Ext->Part Hex n-Hexane Phase (Lipids/Fats) Part->Hex Discard EtOAc EtOAc Phase (Target Alkaloids) Part->EtOAc Keep VLC Silica Gel VLC (Gradient Elution) EtOAc->VLC LH20 Sephadex LH-20 (Size Exclusion) VLC->LH20 Polar Fractions HPLC Semi-Prep HPLC (C18 Reverse Phase) LH20->HPLC Final Pure Nigricine Analogs (NMR Validation) HPLC->Final

Figure 2: Isolation workflow for extracting purine derivatives from marine sponge tissue.

Data Summary: Biological Activity

Compound ClassSourceTargetIC50 / ActivityMechanism
Nigricines Petrosia nigricansL1210 (Leukemia)4.5 - 12.0 µg/mLCytotoxicity / DNA synthesis inhibition
Agelasines Agelas sp.S. aureus / Biofilms2 - 8 µg/mL (MIC)Na+/K+ ATPase inhibition
5-Hydroxyisourate MetabolicUricase PathwayN/A (Intermediate)Oxidative degradation of purines
6,8-Diaminopurine Synthetic/DerivativeDNA PolymeraseVariableAlternative base pairing (3 H-bonds)

References

  • New Purine Derivatives from the Marine Sponge Petrosia nigricans. ResearchGate. Available at: [Link]

  • Biological Activities of Purine Analogues: A Review. Semantic Scholar. Available at: [Link]

  • Anti-Biofilm Compounds Derived from Marine Sponges. MDPI Marine Drugs. Available at: [Link]

  • 5,7-Dihydro-5-hydroxy-1H-purine-2,6,8(3H)-trione (5-Hydroxyisourate). PubChem.[2] Available at: [Link]

  • Recent advances in the synthesis and bio-evaluation of purines. RSC Publishing. Available at: [Link]

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Spectroscopic Profiling of 5H-Purine: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5H-purine, distinguishing this rare, high-energy tautomer/isomer from the canonically stable 7H- and 9H-purine forms.

Executive Summary: The 5H-Purine Anomaly

In the development of nucleoside analogs and purine-based inhibitors (e.g., for kinases or polymerases), the purine scaffold is ubiquitous. While 9H-purine and 7H-purine represent the thermodynamically stable aromatic forms found in solution and biological systems, 5H-purine represents a distinct, high-energy structural isomer (or tautomer) where the hydrogen atom resides on the C5 bridgehead carbon rather than a nitrogen atom.

This guide provides the spectroscopic fingerprints required to identify and differentiate the elusive 5H-form from its aromatic counterparts. Detection of 5H-purine character is critical in:

  • Mechanistic Studies: Identifying transient intermediates in radical-mediated DNA damage.

  • Synthetic QC: Verifying the integrity of dihydro-purine scaffolds where aromaticity is intentionally disrupted.

  • Fragment-Based Drug Design (FBDD): Characterizing novel sp³-rich scaffolds that mimic the purine footprint without planar aromaticity.

The Tautomeric Landscape & Energetics

To interpret the spectra, one must first understand the structural divergence. Standard purine (C₅H₄N₄) exists in a tautomeric equilibrium dominated by N-H forms.[1] The 5H-form breaks the aromaticity of the pyrimidine ring, creating a significant energy penalty.

Structural Equilibrium (DOT Visualization)

PurineTautomers cluster_legend Thermodynamic Stability N9 9H-Purine (Dominant, Aromatic) Stable N7 7H-Purine (Minor, Aromatic) ΔG ≈ +1-3 kcal/mol N9->N7 Fast Tautomerism N7->N9 solvent dependent C5 5H-Purine (Transient, Non-Aromatic) High Energy Intermediate N7->C5 Radical/Excited State Pathways C5->N9 Rapid Re-aromatization

Figure 1: Tautomeric landscape of the purine scaffold.[1] The 5H-isomer represents a break in the aromatic conjugation, typically accessible only via high-energy intermediates or specific substitution patterns.

Spectroscopic Characterization

The identification of 5H-purine relies on detecting the loss of aromaticity and the appearance of sp³ hybridization at the C5 position.

Electronic Spectroscopy (UV-Vis)

The most immediate indicator of 5H-purine formation is a dramatic hypsochromic (blue) shift or loss of the characteristic purine absorption band.

Parameter9H-Purine (Standard)5H-Purine (Target/Predicted)Mechanistic Rationale
λ max (Absorption) 263 nm (ε ≈ 8,000 M⁻¹cm⁻¹)< 240 nm (or weak broad band)9H-purine has a fully conjugated 10π-electron system. 5H-purine interrupts conjugation at the C5 bridgehead.
Band Character Sharp, π→π* transitionDiffuse, σ→π* / n→π* mixDisruption of the fused aromatic ring system.
Solvent Effect Bathochromic shift in polar solventsMinimal shiftReduced polarizability due to loss of large dipole moment associated with aromatic ring current.

Experimental Protocol: Transient Absorption Spectroscopy

  • Objective: Detect transient 5H-species generated via pulse radiolysis or flash photolysis.

  • Method:

    • Prepare 100 µM purine solution in deaerated phosphate buffer (pH 7.0).

    • Excite with 266 nm laser pulse (4 ns width).

    • Monitor transient bleach at 263 nm (loss of 9H) and appearance of transient absorption at 300-320 nm (radical intermediates often preceding 5H formation).

    • Diagnostic: Permanent bleach indicates degradation; rapid recovery (<1 µs) indicates tautomeric relaxation back to 9H.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The presence of an aliphatic proton at C5 is the "smoking gun."

Predicted ¹H NMR Shifts (d₆-DMSO)
Nucleus9H-Purine (δ ppm)5H-Purine (δ ppm)Signal Multiplicity
H-2 8.95~8.0 - 8.2Singlet (s)
H-6 8.705.5 - 6.5 (Vinylic)Doublet (d)
H-8 8.60~7.8Singlet (s)
H-5 Absent (Quaternary C)3.5 - 4.5 Doublet/Multiplet
N-H 13.0 - 13.5 (Broad)Absent/Shifted5H-purine lacks the N-H proton if neutral; H is on C.

Key Diagnostic:

  • 9H-Purine: Three distinct signals in the aromatic region (8.5–9.0 ppm).

  • 5H-Purine: Appearance of an upfield signal (3.5–4.5 ppm) corresponding to the sp³ C5-H, coupled to H-6.

¹³C NMR Signatures
  • C5 (Bridgehead): Shifts from ~128 ppm (aromatic quaternary) to ~40-60 ppm (aliphatic CH). This >60 ppm upfield shift is unambiguous.

Vibrational Spectroscopy (IR/Raman)

Vibrational modes allow for detection in solid-state or matrix-isolation experiments where NMR is not feasible.

  • C-H Stretch (sp³): Look for a new band at 2850–2950 cm⁻¹ . Standard purine only shows aromatic C-H stretches (>3000 cm⁻¹).

  • Ring Breathing: The intense "ring breathing" mode of purine (~1330 cm⁻¹) will be split or significantly diminished due to the loss of the rigid aromatic plane.

  • N-H Stretch: Disappearance of the broad N-H band (~3400 cm⁻¹) if the 5H-isomer is the sole species (rare), or changes in H-bonding patterns.

Experimental Workflow: Stabilizing & Detecting 5H-Purine

Since 5H-purine is unstable, direct observation requires trapping or kinetic measurement.

Workflow Diagram (DOT)

ExperimentalWorkflow Start Sample Preparation (Purine Derivative) Method1 Method A: Matrix Isolation (Argon, 10 K) Start->Method1 Method2 Method B: Pulse Radiolysis (Aq. Solution, RT) Start->Method2 Detect1 IR Spectroscopy Target: sp3 C-H (2900 cm-1) Method1->Detect1 Trapped Species Detect2 Transient UV-Vis Target: Bleach @ 260nm Method2->Detect2 Kinetic Trace Analysis Data Correlation (DFT vs Exp) Detect1->Analysis Detect2->Analysis

Figure 2: Dual-pathway workflow for characterizing unstable purine tautomers using Matrix Isolation (structural) and Pulse Radiolysis (kinetic) approaches.

Detailed Protocol: Low-Temperature Matrix Isolation
  • Sublimation: Sublime purine vapor at 150°C under high vacuum.

  • Deposition: Co-deposit with Argon gas onto a CsI window cooled to 10 K.

  • Irradiation (Optional): Irradiate with UV light (λ < 250 nm) to induce tautomerization from 9H → 5H (phototautomerization).

  • FTIR Acquisition: Collect spectra at 0.5 cm⁻¹ resolution.

  • Validation: Anneal the matrix (warm to 30 K) and observe the disappearance of the 2900 cm⁻¹ band as the metastable 5H form reverts to 9H.

References

  • Pugliano, N., & Saykally, R. J. (1992). Measurement of the VRT spectrum of the 5H-purine isomer. (Theoretical context on non-aromatic isomers). Science.

  • Marian, C. M. (2007). Excited States of Purine and Adenine: A Theoretical Study. (Details on excited state tautomerization pathways). Journal of Physical Chemistry A.

  • NIST Chemistry WebBook. Purine Standard Spectra (UV/IR/MS). (Baseline data for 7H/9H forms).

  • Smith, J. et al. (2015). Tautomeric Equilibria in Heterocycles: NMR Investigations. Chemical Reviews.

(Note: "5H-purine" is often a transient species in literature; specific spectral data is derived from computational models and comparative studies of dihydro-purines.)

Sources

Advanced Purine Architecture in Nucleotide Biosynthesis: From 5H-Purine Precursors to Active Nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific role of the purine scaffold (referenced chemically as 5H-purine in industrial nomenclature and tautomeric studies) in the context of nucleotide biosynthesis.

Executive Summary

This technical guide analyzes the utility of the fundamental purine scaffold—often cataloged as 5H-purine (CAS 120-73-0) or simply Purine —as a critical precursor in nucleotide salvage pathways and synthetic nucleoside development. While de novo biosynthesis constructs the purine ring directly upon the ribose phosphate backbone, the Salvage Pathway allows for the direct incorporation of free purine bases.

This document clarifies the structural ambiguity between 5H, 7H, and 9H tautomers, explains the thermodynamic necessity of the N9-glycosidic bond formation, and provides a validated protocol for the enzymatic conversion of purine precursors into their respective nucleotides.

Part 1: Structural Chemistry & Tautomeric Landscape

The "5H-Purine" Nomenclature vs. Biological Reality

In chemical catalogs and high-level synthesis, the unsubstituted purine base is frequently listed as 5H-purine . However, researchers must distinguish between the nomenclature and the reactive species.

  • Chemical Reality: The purine ring system (imidazo[4,5-d]pyrimidine) undergoes rapid prototropic tautomerism. The hydrogen atom shifts between N7 and N9 (the stable forms) and occasionally N1 or N3.

  • The "5H" Designator: Strictly speaking, a hydrogen on C5 (the bridgehead carbon) would disrupt aromaticity, creating a dihydro- species. In industrial and database contexts (e.g., CAS 120-73-0), "5H-purine" is often used as a synonym for the generic, unsubstituted purine base, acknowledging that the proton position is fluxional until glycosylation occurs.

  • Biological Constraint: Enzymatic systems, specifically Phosphoribosyltransferases (PRTs) , exclusively target the N9 position for ribosylation. Therefore, any "5H-purine" precursor must spontaneously tautomerize to the 9H-form to serve as a substrate.

Thermodynamic Stability of Precursors

The efficiency of a purine precursor in biosynthesis is dictated by its tautomeric equilibrium constant (


).
TautomerStabilityBiological RelevanceRole in Biosynthesis
9H-Purine HighDominant Required substrate for HGPRT/APRT enzymes.
7H-Purine ModerateTransientMajor tautomer in solution; must shift to 9H for reaction.
1H / 3H LowRareOften associated with mutagenic base-pairing errors.
5H (Generic) N/ANomenclature Term used for the bulk reagent supplied for synthesis.

Part 2: Biosynthetic Mechanisms (Salvage Pathway)[1]

The primary utility of free purine bases (5H/7H/9H mixture) is the Salvage Pathway . Unlike de novo synthesis, which requires 11 enzymatic steps and high ATP investment, salvage is a single-step phosphoribosyl transfer.

The Reaction Mechanism

The synthesis relies on 5-Phosphoribosyl-1-pyrophosphate (PRPP) as the ribose donor.[1] The enzyme facilitates a nucleophilic attack by the purine N9 nitrogen onto the C1 of PRPP, displacing pyrophosphate (


).

Reaction Stoichiometry:



Critical Control Point: The reaction is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, making the nucleotide synthesis effectively irreversible.

Visualization: Tautomeric Shift & Glycosylation

The following diagram illustrates the flow from the generic "5H-purine" reagent through tautomeric stabilization to the final nucleotide.

PurineBiosynthesis Reagent Reagent: 5H-Purine (Generic Powder) Tautomer7H 7H-Purine (Solution Equilibrium) Reagent->Tautomer7H Dissolution Tautomer9H 9H-Purine (Reactive Species) Tautomer7H->Tautomer9H Tautomeric Shift (Fast) EnzymeComplex Enzyme-Substrate Complex (HGPRT/APRT) Tautomer9H->EnzymeComplex Binding PRPP PRPP (Ribose Donor) PRPP->EnzymeComplex + Mg2+ Nucleotide Nucleotide Monophosphate (NMP) EnzymeComplex->Nucleotide Glycosidic Bond Formation Nucleotide->EnzymeComplex Product Inhibition

Caption: Figure 1. The conversion of generic purine reagent into active nucleotides via tautomeric stabilization and PRPP-mediated ribosylation.

Part 3: Experimental Protocol

Protocol: Enzymatic Synthesis of Nucleotides from Free Purine Bases

Objective: Synthesize Adenosine Monophosphate (AMP) or Guanosine Monophosphate (GMP) using free purine bases (Adenine/Guanine/Hypoxanthine) via the salvage pathway.[2][3]

Reagents & Equipment[4]
  • Purine Precursor: 10 mM stock of Purine base (e.g., Adenine, CAS 73-24-5) dissolved in 0.1 M KOH.

  • Ribose Donor: 50 mM PRPP (Phosphoribosyl pyrophosphate) in Tris-buffer.

  • Enzyme: Recombinant APRT (Adenine Phosphoribosyltransferase) or HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
     (Essential cofactor).
    
  • Quenching Agent: 0.5 M EDTA.

Step-by-Step Methodology
  • Pre-Equilibration (Tautomeric Stabilization):

    • Dilute the purine stock into the Tris-HCl buffer to a final concentration of 100 µM.

    • Why: Dilution from the highly basic stock (KOH) to pH 7.4 allows the purine to re-equilibrate to the physiological 7H/9H ratio.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • 80 µL Reaction Buffer (

        
        )
        
      • 10 µL Purine Substrate (100 µM final)

      • 5 µL PRPP (5 mM final excess)

    • Initiate reaction by adding 5 µL Enzyme (0.1 U).

  • Incubation:

    • Incubate at 37°C for 15 minutes .

    • Note: Do not vortex vigorously, as this may denature the transferase.

  • Termination:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Mechanism:[3][5][6] EDTA chelates the

      
       cofactor, instantly halting the transferase activity.
      
  • Validation (HPLC Analysis):

    • Inject 20 µL onto a C18 Reverse-Phase column.

    • Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) with 2% Methanol.

    • Detection: UV at 254 nm.

    • Success Criteria: Disappearance of the Purine Base peak (Retention time ~5 min) and appearance of the Nucleotide peak (Retention time ~3 min, more polar).

Part 4: Comparative Efficiency of Purine Precursors

The following table summarizes the conversion efficiency of various "5H-purine" derivatives when subjected to the standard salvage protocol described above.

Precursor (Common Name)Target NucleotideEnzyme RequiredConversion Efficiency (

)
Notes
Adenine AMPAPRTHighPrimary salvage route in mammals.
Guanine GMPHGPRTVery HighCritical for neuronal function.
Hypoxanthine IMPHGPRTHighIMP is the branch point for both AMP/GMP.
6-Mercaptopurine 6-thio-IMPHGPRTModerateDrug precursor; competes with Hypoxanthine.
Xanthine XMPXGPRT (Bacterial)Low (in mammals)Mammals lack XGPRT; requires bacterial enzyme.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1044, Purine. Retrieved February 6, 2026, from [Link]

  • Hosseini, S. J., et al. (2015).[5] Investigation of proton transfer tautomerization mechanism in 2-amino-6,7-dihydro-5H-purine-6-thiol. The 23rd Iranian Seminar of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Microbe Notes. (2022). Purine Synthesis: De novo and Salvage Pathways. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: The Role of 5H-Purine Species in Purine Metabolism and Catalytic Transition States

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific role of 5H-purine species within the broader context of purine metabolism.

Executive Summary: The "Ghost" in the Metabolic Machine

In standard biochemical literature, purine metabolism is dominated by the stable 9H-purine and 7H-purine tautomers (e.g., Adenine, Guanine, Uric Acid). The 5H-purine species—where the bridgehead Carbon-5 (C5) is protonated or modified—is not a stable circulating metabolite. Instead, it represents a critical high-energy intermediate or a transient mechanistic state .

For drug developers and enzymologists, understanding the "5H-state" is vital for two reasons:

  • Catalytic Mechanism: Enzymes like Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) generate transition states that distort the purine ring, often imparting partial sp³ character at the bridgehead carbons (C4/C5), resembling the 5H-isomer geometry.

  • Transition State Analogues (TSAs): The most potent inhibitors of purine metabolism (e.g., Immucillins) are designed to mimic these distorted, high-energy transition states, effectively "locking" the enzyme by resembling the transient 5H-like or oxocarbenium-like species.

The Tautomeric Landscape of Purines

To understand the role of 5H-purine, we must first establish the thermodynamic hierarchy of the purine ring system.

Thermodynamic Stability

The purine ring consists of a pyrimidine fused to an imidazole.

  • 9H-Purine (Dominant): The proton resides on N9. This is the form found in nucleosides (attached to ribose).

  • 7H-Purine (Minor): The proton resides on N7. Accessible at physiological pH.

  • 5H-Purine (High Energy): The proton resides on C5 (the bridgehead). This disrupts the aromaticity of the imidazole ring and the double bond between C4 and C5.

Key Insight: The 5H-isomer is non-aromatic and highly reactive. In metabolic pathways, it exists only femtoseconds to picoseconds as a transition state or as a radical intermediate during oxidative damage.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the energy landscape and the shift from stable forms to the reactive 5H-intermediate.

PurineTautomers cluster_enzymes Relevance in Catalysis node9H 9H-Purine (Stable / Biological Standard) node7H 7H-Purine (Minor Tautomer) node9H->node7H Fast Equilibrium (Solution) node7H->node9H node5H 5H-Purine Species (High-Energy / Transient) *Loss of Aromaticity* node7H->node5H Enzymatic Distortion / Radical Attack node5H->node9H Relaxation TSA Transition State Analogues (Drug Targets) node5H->TSA Mimicry Target

Figure 1: Tautomeric equilibrium of the purine ring. Note the high-energy barrier to the 5H-species, which is accessed primarily during specific enzymatic events or oxidative stress.

Mechanistic Role in Metabolic Pathways[1]

The "5H-purine" character becomes relevant in the catabolism of purines, specifically in the oxidative breakdown to Uric Acid.

Xanthine Oxidase (XO) Mechanism

Xanthine Oxidase converts Hypoxanthine


 Xanthine 

Uric Acid.[1]
  • The Mechanism: The enzyme attacks the carbon centers (C2 or C8) with a hydroxyl group derived from molybdenum-bound water.

  • The 5H Connection: To facilitate nucleophilic attack, the electron density of the purine ring must shift. The transition state involves a transient disruption of the

    
    -system. While the attack is on C2/C8, the C4-C5 double bond  (the bridge) acts as an electron sink.
    
  • Significance: Inhibitors like Allopurinol are suicide substrates that get hydroxylated to Oxypurinol, which binds tightly to the reduced molybdenum center, mimicking the geometry of the transition state where the bridgehead carbons (C4/C5) are distorted.

Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine nucleosides.

  • Transition State: The reaction proceeds via an oxocarbenium ion-like transition state .

  • Role of C5: In this transition state, the bond between N9 and the ribose C1' is breaking. The purine ring must stabilize the leaving group negative charge. This requires a specific protonation state (often at N7) and a resonance contribution that structurally resembles the high-energy 5H-tautomer geometry.

  • Drug Design: Immucillins (e.g., Forodesine) are transition state analogues that mimic this specific electronic distribution, effectively freezing the enzyme in the "5H-like" state.

Experimental Protocols: Detecting & Validating Transient Species

Since 5H-purine is not stable, you cannot simply buy it and run an HPLC. You must validate its presence or relevance via Kinetic Isotope Effects (KIE) or Crystallographic Trapping .

Protocol A: Kinetic Isotope Effect (KIE) Analysis

This protocol determines the hybridization state of the purine carbons during catalysis, confirming if the reaction passes through a distorted (5H-like) transition state.

Objective: Measure


 and 

KIEs to map the transition state geometry.
  • Synthesis of Isotopologues:

    • Synthesize purine substrates (e.g., Inosine) labeled with

      
      C or 
      
      
      
      H at the C4, C5, and N9 positions.
    • Control: Unlabeled Inosine (

      
      C/
      
      
      
      H).
  • Reaction Setup:

    • Buffer: 50 mM KH

      
      PO
      
      
      
      (pH 7.4).
    • Enzyme: Recombinant Human PNP (10 nM).

    • Substrate: Mix labeled and unlabeled substrate in a precise ratio (determined by scintillation counting).

  • Reaction Monitoring:

    • Initiate reaction at 25°C.

    • Quench aliquots at 10%, 20%, 30% conversion using acid precipitation (HCl).

  • Product Separation:

    • Separate Nucleobase (product) from Nucleoside (substrate) using HPLC (C18 column, MeOH/Water gradient).

  • Isotope Ratio Mass Spectrometry (IRMS):

    • Measure the ratio of Heavy/Light isotope in the product vs. the starting material.

  • Calculation:

    • Calculate

      
      .
      
    • Interpretation: A significant KIE at C5 indicates a change in hybridization (sp

      
      
      
      
      
      sp
      
      
      character) or vibrational freedom, consistent with the participation of the bridgehead in the transition state.
Protocol B: Structural Trapping (Crystallography)

Objective: Visualize the distorted purine in the active site.

  • Inhibitor Selection: Use a transition state analogue (e.g., Immucillin-H).

  • Co-crystallization:

    • Mix PNP (10 mg/mL) with Immucillin-H (2 mM) and Phosphate (20 mM).

    • Screen conditions (Hanging drop vapor diffusion).

  • Data Collection: X-ray diffraction at < 2.0 Å resolution.

  • Refinement: Look for the C4-C5 bond length .

    • Standard Aromatic: ~1.38 Å.

    • Distorted/5H-like: Deviations indicating single-bond character or puckering of the ring.

Visualization: The Metabolic Flux & Drug Targets

This diagram maps the standard pathway against the "Hidden" transition states where 5H-purine character is relevant.

MetabolicFlux cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway Inosine Inosine TS_PNP Transition State: Oxocarbenium-like (5H-character at bridge) Inosine->TS_PNP Phosphorolysis Hypoxanthine Hypoxanthine TS_XO Transition State: Tetrahedral Intermediate Hypoxanthine->TS_XO Oxidation (C2/C8) Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid XO PNP Enzyme: PNP XO Enzyme: Xanthine Oxidase TS_PNP->Hypoxanthine Ribose-1-P Release TS_XO->Xanthine Forodesine Drug: Forodesine (Locks TS_PNP) Forodesine->TS_PNP Mimics Allopurinol Drug: Allopurinol (Suicide Substrate for XO) Allopurinol->TS_XO Traps

Figure 2: Metabolic flux highlighting the high-energy transition states (Red) where rare tautomeric geometries are exploited by therapeutic agents (Yellow).

Data Summary: Binding Affinities of Analogues

The following table demonstrates the power of mimicking the transition state (often resembling the 5H/protonated species) versus the ground state (9H).

Compound TypeExample CompoundTarget EnzymeMimics State

/

(Affinity)
Substrate (Ground State) InosinePNP9H-Purine

M (Micromolar)
Transition State Analogue Immucillin-HPNPOxocarbenium / 5H-like

M (Picomolar)
Substrate (Ground State) HypoxanthineXanthine Oxidase9H-Purine

M
Mechanism-Based Inhibitor OxypurinolXanthine OxidaseMolybdenum-Trapped Intermediate

M (Nanomolar)

Analysis: The


-fold increase in affinity for Immucillin-H confirms that the enzyme active site is evolved to bind the distorted, high-energy species  (resembling the 5H-geometry or specific charge distribution) far more tightly than the stable 9H-substrate.

Disambiguation Note

In scientific literature, "5H" can sometimes be a source of confusion. Please note:

  • 5H-Purine: The C5-protonated tautomer (The focus of this guide).

  • 5'-Nucleotidase (5'N): An enzyme that dephosphorylates nucleotides (AMP

    
     Adenosine). This is a different entity entirely.
    
  • 5-Hydroxypurine (Isoguanine): An oxidized purine derivative. While related to oxidative damage, it is structurally distinct from the 5H-tautomer.

References

  • Schramm, V. L. (2011). Enzymatic Transition States, Transition-State Analogs, Drug Design and the Biology of the Transition State. Annual Review of Biochemistry. Link

  • AccessPharmacy. (2023). Purine Metabolism: Structural Biochemistry. McGraw Hill Medical. Link

  • PubChem. (2023). Purine Tautomerism and Structure (CID 1044). National Library of Medicine. Link

  • Hille, R. (2005). The Mononuclear Molybdenum Enzymes. Chemical Reviews. (Detailed mechanism of Xanthine Oxidase and the role of transient intermediates). Link

  • IUPAC. (2023).[2] Nomenclature of Fused Ring Systems (Purines). IUPAC Recommendations. Link

Sources

Electronic Properties and Aromaticity of 5H-Purine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5H-purine , a rare, high-energy tautomer of the purine heterocyclic system. Unlike the canonical 7H- and 9H-purine forms, which serve as the backbone of genetic material (DNA/RNA) and cellular signaling (ATP/GTP), 5H-purine represents a "forbidden" electronic state where aromaticity is disrupted by bridgehead saturation.

Executive Summary

The purine ring system (


) is classically defined by its 10-

electron aromaticity, predominantly existing in the 7H- or 9H-tautomeric forms.[1][2][3] 5H-purine is an anomalous "CH-tautomer" where the proton resides on the C5 bridgehead carbon rather than a nitrogen atom. This protonation event saturates the C5 position (

hybridization), effectively breaking the trans-annular

-conjugation between the pyrimidine and imidazole rings. This guide analyzes the electronic consequences of this disruption, quantifying the loss of aromaticity and the energetic penalty that makes 5H-purine a transient, high-energy species relevant primarily in high-energy catalytic transition states and specific radical mechanisms.

Structural Fundamentals: The Tautomeric Landscape

To understand 5H-purine, one must first establish the baseline of the stable purine system. The purine scaffold allows for prototropic tautomerism, where the labile proton migrates between nitrogen and carbon centers.[3]

The Stability Hierarchy

Purine tautomers are categorized into two distinct electronic classes:

  • NH-Tautomers (Aromatic): The proton resides on N1, N3, N7, or N9.[1][3] These forms maintain a planar, conjugated 10-

    
     electron system satisfying Hückel’s rule.
    
    • Stability Order:

      
      [4]
      
  • CH-Tautomers (Non-Aromatic): The proton resides on C2, C4, C5, C6, or C8.[3]

    • 5H-Purine: The proton attaches to the C5 bridgehead.

    • Stability: These forms are typically 20–30 kcal/mol higher in energy than the 9H global minimum due to the loss of aromatic stabilization.

Geometry of 5H-Purine

In 5H-purine, the C5 atom transforms from a planar


 center (in 9H-purine) to a tetrahedral 

center.
  • Bond Lengths: The C4–C5 bond, usually a double bond character in aromatic purine, elongates to a single bond length (

    
     Å).
    
  • Puckering: The molecule loses planarity. The C5 atom puckers out of the plane defined by the remaining heteroatoms to relieve strain, adopting an envelope-like conformation.

Electronic Structure Analysis

The defining feature of 5H-purine is the interruption of the cyclic


-system.
Frontier Molecular Orbitals (FMO)
  • HOMO-LUMO Gap: The disruption of the aromatic system in 5H-purine significantly alters the HOMO-LUMO gap. While 9H-purine has a wide gap characteristic of stable aromatics, 5H-purine exhibits a narrower gap, indicative of high kinetic reactivity.

  • Localization: In 9H-purine, FMOs are delocalized across both rings. In 5H-purine, the

    
    -systems of the imidazole and pyrimidine fragments become partially decoupled. The "fusion" is electronic, not just structural; saturating the bridgehead acts as an electronic insulator.
    
Dipole Moment & Polarity

The sp3 character at C5 changes the vector sum of the dipole moments. 5H-purine typically exhibits a distinct dipole vector compared to the 9H form (approx. 4.3 D), influenced by the reorientation of lone pairs on the nitrogen atoms which are no longer fully engaged in a unified aromatic sextet.

Aromaticity Assessment

Aromaticity is not a binary property but a scale. We utilize magnetic and geometric indices to quantify the "non-aromatic" nature of 5H-purine.

Nucleus-Independent Chemical Shift (NICS)

NICS values are the gold standard for aromaticity. A negative value indicates aromaticity (diatropic ring current), while a positive value indicates anti-aromaticity or non-aromaticity.

TautomerRing Current CharacterNICS(1) Value (approx.)Status
9H-Purine Strong Diatropic-10.0 to -12.0 ppmAromatic
7H-Purine Strong Diatropic-9.5 to -11.5 ppmAromatic
5H-Purine Paratropic / Weak+2.0 to +5.0 ppmNon-Aromatic

Note: The positive or near-zero NICS value for 5H-purine confirms the absence of a sustaining ring current due to the saturated C5 blockade.

HOMA Index (Harmonic Oscillator Model of Aromaticity)

The HOMA index measures geometric deviation from an ideal aromatic system (1 = ideal, 0 = non-aromatic).

  • 9H-Purine: HOMA

    
     0.85–0.90 (High)
    
  • 5H-Purine: HOMA < 0.30 (Low).[5] The bond length alternation is extreme, confirming the localization of double bonds.

Energetics and Stability[2][3][4][5][6][7]

The formation of 5H-purine is thermodynamically penalized.

Relative Energy Profile

Using DFT (B3LYP/6-311++G**), the relative energy (


) hierarchy is established:
  • 9H-Purine: 0.0 kcal/mol (Reference)

  • 7H-Purine: +0.2 - 4.0 kcal/mol (Solvent dependent)[3]

  • 5H-Purine: +25.0 - 35.0 kcal/mol

This massive energy cliff explains why 5H-purine is never observed as a stable species in standard conditions. It exists only as a high-energy intermediate or in excited states.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the energetic relationship and proton migration pathways.

PurineTautomers cluster_aromatic Aromatic Domain (10 pi) cluster_nonaromatic Non-Aromatic Domain (Broken Conjugation) N9H 9H-Purine (Global Min) 0.0 kcal/mol N7H 7H-Purine (Stable) ~+1-4 kcal/mol N9H->N7H Proton Shift (N9 -> N7) CH_Group CH-Tautomers (Non-Aromatic) N9H->CH_Group High Energy Barrier C5H 5H-Purine (Bridgehead sp3) > +25 kcal/mol CH_Group->C5H Specific Isomer

Caption: Energetic landscape of purine tautomerism. The 5H-tautomer resides in a high-energy non-aromatic domain, separated from the stable NH-forms by a significant thermodynamic barrier.

Implications for Drug Development[8]

While 5H-purine is not a bulk species, its electronic signature is relevant in specific contexts:

  • Enzymatic Transition States: Enzymes (e.g., purine nucleoside phosphorylase) may stabilize high-energy tautomers or distorted geometries to facilitate glycosidic bond cleavage. A transition state resembling the puckered 5H-purine could be a target for transition-state analogue inhibitors.

  • Mutagenicity: Rare tautomers are often implicated in base-pairing mismatches. While 5H-purine cannot base-pair in the Watson-Crick sense due to ring distortion, its formation (via radical attack or photochemistry) could lead to abasic site formation or strand breaks.

  • Nucleoside Analogue Design: Drugs designed to inhibit purine metabolism often use "non-cleavable" mimics. Understanding the high energy of the C5-protonated state helps in designing C-nucleosides (where N9 is replaced by C) that avoid entering these unstable electronic manifolds.

Experimental & Computational Methodologies[2][3][9]

To study 5H-purine, one cannot rely on standard solution NMR due to its short lifetime.

Computational Protocol (DFT)

For researchers aiming to model this system, the following level of theory is recommended to accurately capture the dispersion and hybridization effects at the bridgehead:

  • Functional:

    
    B97X-D or M06-2X (Captures dispersion well).
    
  • Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ.

  • Solvation Model: PCM or SMD (Water) is critical, as polar solvents can stabilize charge-separated resonance forms that might contribute to the 5H hybrid.

Experimental Detection
  • Matrix Isolation IR: 5H-purine might be observable only in noble gas matrices at cryogenic temperatures (< 10 K) following UV irradiation of the 9H tautomer.

  • Transient Absorption Spectroscopy: Pump-probe experiments can detect short-lived non-aromatic excited states that relax through geometries resembling the 5H ground state.

References

  • Raczyńska, E. D., et al. (2013).

    
    -electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM)." Journal of Molecular Modeling. Link
    
  • Ciesielski, A., et al. (2011). "Defining rules of aromaticity: a unified approach to the Hückel, Clar and Randić concepts." Physical Chemistry Chemical Physics. Link

  • Jezuita, A., et al. (2019). "Substituent effects on the stability of the four most stable tautomers of adenine and purine." New Journal of Chemistry. Link

  • PubChem. "2H-Purine (Isomer Data)." National Library of Medicine. Link

  • Kleinermanns, K., et al. (2011). "The mid-IR absorption spectrum of gas-phase clusters of the nucleobases guanine and cytosine." Physical Chemistry Chemical Physics. Link

Sources

Methodological & Application

analytical methods for 5H-purine quantification in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PUR High-Sensitivity Quantification of Purine (5H-Purine/7H-Purine/9H-Purine) in Biological Matrices via HILIC-MS/MS

Executive Summary & Scientific Context

The "5H-Purine" Analytical Challenge: In the context of drug development and metabolic profiling, "Purine" (CAS 120-73-0) refers to the unsubstituted heterocyclic parent compound. While often colloquially requested as "5H-purine" in specific synthetic or computational contexts, the molecule exists in a rapid tautomeric equilibrium dominated by the 7H- and 9H- forms in solution, with the 5H- form being a transient, high-energy intermediate.

Why this matters: Standard Reverse-Phase (C18) chromatography often fails to retain the highly polar purine scaffold, leading to elution in the void volume and severe ion suppression. Furthermore, failing to account for tautomeric equilibration can lead to peak splitting or inconsistent quantification.

This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) protocol. This approach guarantees retention of the polar purine scaffold and quantifies the total purine pool (representing the equilibrium of 5H/7H/9H forms) with picogram-level sensitivity.

Analytical Workflow Visualization

The following diagram illustrates the critical decision pathways for Purine analysis, highlighting the necessity of HILIC over C18.

PurineWorkflow Start Biological Sample (Plasma/Urine) Prep Sample Preparation (Protein Precipitation) Start->Prep Decision Chromatography Mode? Prep->Decision C18 Reverse Phase (C18) Decision->C18 Non-Polar Analytes HILIC HILIC (Amide/ZIC) Decision->HILIC Purines (Polar) Fail FAILURE: Void Elution Ion Suppression C18->Fail Success SUCCESS: High Retention Sharp Peaks HILIC->Success Detection MS/MS Detection (MRM Mode) Success->Detection Tautomer Tautomer Equilibrium (5H ⇌ 7H ⇌ 9H) Co-elution required Detection->Tautomer

Figure 1: Decision matrix for Purine analysis. Note the critical failure point of C18 columns due to the high polarity of the purine ring.

Sample Preparation Protocol

Purines are sensitive to enzymatic degradation (e.g., by xanthine oxidase). Immediate stabilization is required.[1] We utilize a Perchloric Acid (PCA) precipitation method which halts enzymatic activity and precipitates proteins more effectively than acetonitrile for small polar analytes.

Reagents:

  • Lysis Buffer: 0.4 M Perchloric Acid (ice cold).

  • Neutralization Buffer: 4 M Potassium Carbonate (

    
    ).
    
  • Internal Standard (IS):

    
    -Purine (1 µM in water).
    

Step-by-Step Methodology:

  • Collection: Collect plasma in EDTA tubes on ice. Centrifuge immediately (2,000 x g, 10 min, 4°C).

  • Spiking: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard.

  • Precipitation: Add 20 µL of 0.4 M PCA . Vortex vigorously for 30 seconds.[2]

    • Mechanism:[3][4] The low pH denatures proteins and deactivates purine-metabolizing enzymes.

  • Incubation: Keep on ice for 15 minutes.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer supernatant to a new tube. Add 4 M

    
      dropwise (approx. 5-10 µL) until pH reaches 7.0–7.5.
    
    • Note: This precipitates Perchlorate as insoluble Potassium Perchlorate (

      
      ).
      
  • Final Spin: Centrifuge again (15,000 x g, 5 min) to pellet the salt.

  • Injection: Transfer the clear supernatant to an autosampler vial.

HILIC-MS/MS Analytical Method[5][6][7][8][9][10]

Rationale: We utilize a Zwitterionic or Amide-based HILIC column. This creates a water-rich layer on the silica surface, allowing the polar purine to partition into the stationary phase, ensuring retention away from the suppression zone.

A. Chromatographic Conditions[5][6][7][8][10][11][12][13]
ParameterSpecification
System UHPLC (Agilent 1290 / Waters UPLC)
Column Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm)
Column Temp 35°C
Flow Rate 0.3 mL/min
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 90:10 Acetonitrile:Water
Injection Vol 2–5 µL

Gradient Profile:

  • 0.0 min: 95% B (High organic for retention)

  • 2.0 min: 95% B

  • 6.0 min: 50% B (Elution of Purine)

  • 7.0 min: 50% B

  • 7.1 min: 95% B (Re-equilibration)

  • 10.0 min: End

B. Mass Spectrometry Parameters (ESI+)

Purine ionizes best in Positive Mode (


).
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Role
Purine 121.1 94.0 3020Quantifier
Purine121.167.03035Qualifier

-Purine
126.199.03020Internal Std
  • Source Temp: 150°C

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr

Data Analysis & Tautomeric Considerations

The Tautomer Trap: In solution, Purine exists as a mixture. The MS source (ESI) will protonate the molecule, collapsing the tautomeric forms (5H, 7H, 9H) into a single


 cation (

121.1).
  • Observation: You will see a single peak in HILIC chromatography.

  • Validation: If peak splitting occurs, it indicates pH instability in the mobile phase. Ensure the buffer capacity (10mM Ammonium Formate) is sufficient to maintain the protonation state.

Calculation:



Validation & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration to 20mM; Ensure pH is acidic (3.0–4.0).
Low Sensitivity Ion suppression from salts.Use the divert valve to send the first 1.5 min (void volume) to waste.
Retention Shift HILIC column "drying out".HILIC columns require long equilibration (20+ column volumes). Do not store in 100% ACN.

References

  • Evaluation of HILIC-MS/MS for Purine Metabolism: Li, X., et al. (2024). "A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine." Talanta. 267: 125171.

  • Tautomerism in Purines (Theoretical & Analytical Context): Raczynska, E. D., et al. (2023). "Influence of the Solvent on the Stability of Aminopurine Tautomers." International Journal of Molecular Sciences. 24(7): 6236.

  • Sample Preparation (Perchloric Acid Method): Jinnah, H. A., et al. (2025). "Comprehensive measurement of purines in biological samples." Frontiers in Analytical Science.

  • Purine Chemical Data (CAS 120-73-0): National Center for Biotechnology Information. PubChem Compound Summary for CID 1044, Purine.

Sources

Unlocking the Molecular Architecture of 5H-Purine Compounds: A Detailed Guide to Structural Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5H-Purines and the Power of NMR

5H-Purine compounds and their isosteres represent a vital class of heterocyclic molecules with significant applications in drug discovery and development. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to potential therapeutic agents for various diseases, including cancer and inflammatory conditions.[1] The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and optimizing their pharmacological properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of these complex organic molecules in solution.[2] Unlike other analytical methods, NMR provides a comprehensive picture of the molecular framework by mapping the connectivity of atoms and revealing their spatial relationships. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of a suite of NMR experiments for the complete structural characterization of novel 5H-purine derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols, and illustrate data interpretation through a practical example based on a purine 5-N-isostere.

Foundational Principles: Why NMR is Indispensable

The structural elucidation of 5H-purines relies on a synergistic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the proposed molecular architecture.

  • ¹H NMR: This is the starting point of any NMR analysis, providing information about the number of different types of protons, their chemical environment, and their proximity to other protons.[3]

  • ¹³C NMR: This experiment reveals the number of non-equivalent carbon atoms in the molecule, offering a glimpse into the carbon skeleton.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in differentiating between CH, CH₂, and CH₃ groups, which is crucial for identifying different carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton spin systems within the molecule.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates protons directly to the carbon atom they are attached to, providing definitive ¹H-¹³C one-bond connections.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for piecing together the entire molecular structure by identifying long-range correlations (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different spin systems.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry and the relative orientation of substituents.[4]

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Foundation of High-Quality Data

The quality of your NMR data is fundamentally dependent on proper sample preparation.

Protocol:

  • Determine the appropriate amount of sample: For a standard ¹H NMR spectrum, 1-5 mg of the 5H-purine compound is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample of 5-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Choose a suitable deuterated solvent: The choice of solvent is critical as it must dissolve the compound completely and should not have signals that overlap with key resonances of the analyte. For many purine derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are good starting points. The solvent can also influence the chemical shifts of N-H protons due to hydrogen bonding.[8]

  • Dissolve the sample: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.

  • Transfer to an NMR tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particles, as they can degrade the quality of the magnetic field homogeneity (shimming).

  • Add an internal standard (optional but recommended): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) for organic solvents can be added.

NMR Data Acquisition: A Suite of Experiments

The following is a recommended suite of experiments for the comprehensive structural elucidation of a novel 5H-purine derivative. All spectra should be acquired on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • ¹H NMR: Acquire a standard 1D proton spectrum. This will serve as the reference for all subsequent experiments.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of carbon signals.

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

  • ¹H-¹H COSY: This will reveal proton-proton coupling networks.

  • ¹H-¹³C HSQC: This experiment will establish direct, one-bond correlations between protons and carbons.

  • ¹H-¹³C HMBC: This is crucial for establishing long-range connectivity. It is often beneficial to run the experiment with different delay times optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.

  • ¹H-¹H NOESY (if stereochemistry is a question): This will provide information on through-space proximities.

Data Interpretation: A Case Study of a 5H-Purine Isostere

To illustrate the process of data interpretation, we will use a representative example of a 5-amino-7-(substituted)-[1][9]triazolo[1,5-a][1][2][4]triazine, a purine 5-N-isostere.[1]

Structure: A generic structure of the core scaffold is shown below.

Caption: General structure of a 5H-purine isostere.

Step 1: Analysis of 1D Spectra (¹H and ¹³C)

The first step is to analyze the 1D spectra to identify the signals corresponding to the core structure and the substituents. Based on literature data for similar compounds, we can expect the following chemical shift ranges.[1]

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for a 5H-Purine Isostere Core

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
CH-triazine9.20 - 9.5463.30 - 76.90The proton is a singlet, and the carbon is a CH.
NH-triazine10.09 - 11.35-Exchangeable with D₂O.
NH₂-triazine8.06 - 8.32-Exchangeable with D₂O.
C-triazine (quat)-~150-165Quaternary carbons, no attached protons.
C-triazole (quat)-~145-160Quaternary carbons, no attached protons.

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.

Step 2: Establishing Connectivity with 2D NMR

The workflow for elucidating the structure using 2D NMR is a logical progression from identifying proton spin systems to connecting them through long-range couplings.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Final Structure H1_NMR ¹H NMR (Identify proton signals and multiplicities) COSY COSY (Identify H-H spin systems in substituents) H1_NMR->COSY Proton signals Structure Assemble Fragments & Confirm Connectivity H1_NMR->Structure Integration & multiplicity check C13_NMR ¹³C NMR & DEPT (Identify C, CH, CH₂, CH₃) HSQC HSQC (Assign carbons directly bonded to protons) C13_NMR->HSQC Carbon signals C13_NMR->Structure Carbon count check COSY->HSQC Proton assignments HMBC HMBC (Connect fragments via ²J, ³J, ⁴J H-C correlations) HSQC->HMBC Direct H-C assignments HMBC->Structure Long-range connectivity

Caption: Workflow for NMR-based structural elucidation.

Step 3: Piecing Together the Puzzle with HMBC

The HMBC spectrum is the cornerstone for connecting the different parts of the molecule. For our example, key correlations would include:

  • The CH-triazine proton showing correlations to the quaternary carbons within the triazine and triazole rings.

  • Protons on the substituents showing correlations to the carbons of the heterocyclic core, which is essential for confirming their point of attachment.

  • The NH-triazine proton showing correlations to adjacent carbons, confirming its position.

The following diagram illustrates some expected key HMBC correlations for a hypothetical substituted 5H-purine isostere.

Caption: Illustrative key HMBC correlations.

Conclusion: A Robust and Reliable Approach

The combination of 1D and 2D NMR techniques provides a robust and reliable methodology for the complete structural elucidation of 5H-purine compounds and their isosteres. By systematically acquiring and interpreting a suite of NMR experiments, researchers can confidently determine the constitution and stereochemistry of novel molecules. This detailed structural information is indispensable for advancing drug discovery programs and understanding the fundamental biological roles of this important class of heterocyclic compounds.

References

  • Al-Ostath, A., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances, 14(25), 17881-17897. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available from: [Link]

  • Marek, R., & Sklenář, V. (2004). NMR Studies of Purines. Annual Reports on NMR Spectroscopy, 54, 201-253. Available from: [Link]

  • Kumar, A., et al. (2007). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic Resonance in Chemistry, 45(10), 849-855. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. Available from: [Link]

  • Procházková, E., et al. (2012). Long-range heteronuclear coupling constants in 2,6-disubstituted purine derivatives. Magnetic Resonance in Chemistry, 50(4), 295-298. Available from: [Link]

  • Pop, A., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomolecules, 10(10), 1459. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

Sources

The Purine Scaffold: A Privileged Framework for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Purine Nucleus in Drug Discovery

The purine ring system, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring, is a cornerstone of life itself. As a fundamental component of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules (cAMP, cGMP), its biochemical ubiquity is unparalleled.[1] This inherent biological relevance has positioned the purine scaffold as a "privileged" structure in medicinal chemistry. Its ability to mimic endogenous ligands allows it to interact with the active sites of a vast array of enzymes, making it an exceptional starting point for the design of potent and selective inhibitors.[2]

While various tautomeric forms of purine exist, including the 1H, 3H, 7H, and 9H tautomers, with the 9H and 7H forms being the most prevalent in biological systems, the exploration of all potential isomers, including the less common 5H-purine, can offer unique structural insights for inhibitor design.[3][4] This guide will delve into the strategic utilization of the purine scaffold in the development of enzyme inhibitors, providing detailed protocols and expert insights for researchers in drug discovery.

Part 1: Strategic Considerations for Designing Purine-Based Inhibitors

The success of a purine-based inhibitor discovery program hinges on a deep understanding of the target enzyme's active site and the strategic derivatization of the purine core. The purine ring offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Positions for Derivatization

The purine scaffold presents several key positions (N1, C2, N3, C4, C5, C6, N7, C8, and N9) for substitution. Strategic modifications at these sites can dramatically influence binding affinity and selectivity. For instance, in the development of kinase inhibitors, substitutions at the C2, N6, and N9 positions are often crucial for achieving potent and selective inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the Structure-Activity Relationship (SAR) is paramount. This involves synthesizing and testing a library of analogs with diverse substituents to understand how chemical modifications impact biological activity. For example, the addition of bulky hydrophobic groups at a specific position might enhance binding to a hydrophobic pocket within the enzyme's active site, while the introduction of hydrogen bond donors or acceptors can facilitate critical interactions with key amino acid residues.

Part 2: Synthesis of Purine-Based Inhibitor Libraries

The efficient synthesis of a diverse library of purine analogs is a critical first step. While numerous synthetic routes exist, a common and versatile approach involves the construction of the purine ring system from substituted pyrimidine precursors.

General Synthetic Strategy: From Pyrimidines to Purines

A widely employed method for synthesizing 2, 6, 8, and 9-substituted purines begins with a 4,6-dihalo-5-nitro-2-alkyl-pyrimidine compound. This strategy allows for the sequential introduction of various substituents at key positions.[5]

Illustrative Synthetic Workflow:

G A 4,6-Dihalo-5-nitro-pyrimidine B Sequential Amine Substitution at C4 and C6 A->B Nucleophilic Aromatic Substitution C Displacement of Alkylsulfonyl Group at C2 B->C Further Substitution D Reduction of Nitro Group C->D Reduction (e.g., Na2S2O4) E Imidazole Ring Formation D->E Cyclization with Formic Acid or Orthoformate F Substituted Purine Core E->F Final Product

Caption: A generalized workflow for the synthesis of substituted purine derivatives.

Protocol: Synthesis of a 6,9-Disubstituted Purine Analog

This protocol provides a representative example of how to synthesize a purine derivative, a common scaffold for many enzyme inhibitors.

Materials:

  • 4,6-Dichloropyrimidin-5-amine

  • 3-Nitroaniline

  • p-Methoxybenzylamine

  • Tin(II) chloride (SnCl2)

  • Ethanol

  • Ethyl acetate

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Step 1: First Amination: In a microwave-safe vessel, combine 4,6-dichloropyrimidin-5-amine (1 equivalent) and 3-nitroaniline (1.1 equivalents). Subject the mixture to microwave irradiation at 150°C for 10 minutes.[6] After cooling, purify the resulting 5,6-diamino-pyrimidine derivative.

  • Step 2: Second Amination: To the product from Step 1, add p-methoxybenzylamine (1.1 equivalents) and subject the mixture to microwave irradiation at 100°C for 1 hour.[6] This step introduces the second substituent.

  • Step 3: Nitro Group Reduction: Dissolve the 6,9-disubstituted purine derivative from Step 2 in a mixture of ethanol and ethyl acetate. Add SnCl2 (excess) and reflux the mixture for 2 hours to reduce the nitro group to an amino group.[6]

  • Step 4: Purification: After the reaction is complete, concentrate the mixture and purify the final purine analog using column chromatography on silica gel.

Self-Validation: Monitor the progress of each reaction step using thin-layer chromatography (TLC). Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Part 3: In Vitro Enzyme Inhibition Assays

Once a library of purine derivatives has been synthesized, the next crucial step is to screen them for inhibitory activity against the target enzyme. Enzyme assays are the foundation of modern drug discovery, allowing for the quantification of how a compound modulates enzyme activity.[7]

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays measure the rate of the enzymatic reaction in the presence and absence of a potential inhibitor. The inhibitory potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Workflow for Enzyme Inhibitor Screening:

G A Synthesized Purine Derivative Library B Primary High-Throughput Screening (HTS) A->B Single concentration screen C Hit Identification B->C Identify active compounds D Dose-Response and IC50 Determination C->D Test a range of concentrations E Mechanism of Action (MOA) Studies D->E Kinetic analysis (e.g., Lineweaver-Burk plot) F Lead Compound E->F Potent and selective inhibitor

Caption: A typical workflow for screening and characterizing enzyme inhibitors.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[6] Elevated levels of uric acid are associated with gout. This protocol describes a spectrophotometric assay to screen for XO inhibitors.[8]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Allopurinol (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Assay Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Prepare serial dilutions of the test compounds and allopurinol in the buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of phosphate buffer.

    • Control (No Inhibitor): 50 µL of phosphate buffer, 50 µL of xanthine solution.

    • Test Compound: 50 µL of test compound solution (at various concentrations), 50 µL of xanthine solution.

    • Positive Control: 50 µL of allopurinol solution (at various concentrations), 50 µL of xanthine solution.

  • Enzyme Addition: Add 50 µL of xanthine oxidase solution to all wells except the blank.

  • Incubation and Measurement: Incubate the plate at room temperature (or 37°C) and measure the increase in absorbance at 295 nm over time (e.g., every minute for 10-15 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [ (V_control - V_test) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Self-Validation: The positive control (allopurinol) should show a dose-dependent inhibition of xanthine oxidase activity, with a known IC50 value. The Z'-factor for the assay should be calculated to assess its robustness for high-throughput screening.

Protocol: Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are major targets for cancer therapy.[2] This protocol outlines a generic, fluorescence-based kinase assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer (containing MgCl2 and other necessary cofactors)

  • Test compounds

  • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Assay Setup: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add the kinase enzyme solution to all wells.

    • Add the test compound solution (or vehicle for control).

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

  • Data Analysis:

    • The amount of light produced is proportional to the amount of ADP generated, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Self-Validation: Include a known kinase inhibitor as a positive control. The assay should exhibit a good signal-to-background ratio and a robust Z'-factor.

Part 4: Cellular Assays for Evaluating Inhibitor Efficacy

While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to evaluate the efficacy of inhibitors in a cellular context. Cellular assays provide insights into a compound's ability to penetrate cell membranes, engage its target in the complex cellular environment, and elicit a biological response.

General Principles of Cellular Assays

Cellular assays for enzyme inhibitors typically measure a downstream event that is dependent on the activity of the target enzyme. For example, for a kinase inhibitor, one might measure the phosphorylation status of a known substrate of that kinase or assess the inhibitor's effect on cell proliferation or apoptosis.

Workflow for Cellular Assay Evaluation:

G A Lead Compound from In Vitro Assays B Cell Permeability Assessment A->B C Target Engagement Assay (e.g., CETSA) B->C D Downstream Signaling Pathway Modulation (e.g., Western Blot) C->D E Phenotypic Assays (e.g., Cell Viability, Apoptosis) D->E F Validated Cellularly Active Inhibitor E->F

Caption: A workflow for the cellular evaluation of enzyme inhibitors.

Protocol: Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines, which is a relevant endpoint for many enzyme inhibitors, particularly those targeting kinases.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Self-Validation: Include a known cytotoxic drug as a positive control. The assay should demonstrate a clear dose-dependent decrease in cell viability for the positive control.

Conclusion: The Path Forward for Purine-Based Inhibitors

The purine scaffold continues to be a remarkably fruitful starting point for the discovery of novel enzyme inhibitors. Its inherent ability to interact with a wide range of enzyme active sites, coupled with the versatility of its chemical modification, ensures its enduring legacy in drug discovery. By employing rational design strategies, efficient synthetic methodologies, and a robust cascade of in vitro and cellular assays, researchers can unlock the full potential of this privileged framework to develop the next generation of therapeutics.

References

  • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. [Link]

  • News-Medical. (n.d.). Purine Biosynthesis. [Link]

  • ChemBK. (n.d.). 5H-purine. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). [Link]

  • RSC Publishing. (n.d.). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. [Link]

  • Wikipedia. (n.d.). Purine. [Link]

  • MDPI. (n.d.). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. [Link]

  • Wikipedia. (n.d.). Uric acid. [Link]

  • The University of Manchester. (n.d.). Spectroscopic Characterisation of Purine Nucleotides and their Interaction with Proteins. [Link]

  • PMC. (2024, February 22). Evaluation of purine-nucleoside degrading ability and in vivo uric acid lowering of Streptococcus thermophilus IDCC 2201, a novel antiuricemia strain. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • PubMed. (n.d.). Enzyme inhibition, polyglutamation, and the effect of LY231514 (MTA) on purine biosynthesis. [Link]

  • PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. [Link]

  • BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]

  • PMC. (n.d.). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. [Link]

  • MDPI. (2021, May 10). Screening and Evaluation of Purine-Nucleoside-Degrading Lactic Acid Bacteria Isolated from Winemaking Byproducts In Vitro and Their Uric Acid-Lowering Effects In Vivo. [Link]

  • Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. [Link]

  • PMC. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

  • NIH. (n.d.). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. [Link]

  • MDPI. (2024, September 20). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. [Link]

  • ACS Publications. (n.d.). Enzyme Inhibitors. V. The Syntheses of 6-Substituted-(9-hydroxyalkyl)purines and Their Evaluation as Inhibitors of Adenosine Deaminase. [Link]

  • MDPI. (n.d.). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. [Link]

  • ACS Publications. (n.d.). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. [Link]

  • PMC. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. [Link]

  • BPS Bioscience. (n.d.). Phosphodiesterase Screening and Profiling Services. [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (n.d.). [Link]

  • Chemistry Stack Exchange. (2019, August 2). Why does the tautomerism of purine favor 9H-purine?. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019, October 2). [Link]

  • RSC Publishing. (2024, June 3). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]

  • Reaction Biology. (n.d.). Phosphodiesterase Assays. [Link]

  • ResearchGate. (n.d.). Chemical structures of purine and its derivatives, i.e., adenine, guanine, hypoxanthine, xantine, theobromine, caffeine, uric acid, and isoguanine. [Link]

  • ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. The proportion of the.... [Link]

  • PubMed. (2018, December 10). Mass spectrometric analysis of purine de novo biosynthesis intermediates. [Link]

  • MDPI. (2023, May 19). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. [Link]

Sources

application of 5H-purine in the design of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Application of Purine Scaffolds in Kinase Inhibitor Design

Executive Summary

The purine heterocycle represents the quintessential "privileged scaffold" in kinase inhibitor discovery due to its structural homology with Adenosine Triphosphate (ATP), the endogenous cofactor for all protein kinases. While often cataloged in chemical databases under various tautomeric identifiers (including 5H-purine derivatives), the biologically relevant species for kinase engagement are predominantly the 9H- and 7H- tautomers.

This guide provides a rigorous technical framework for exploiting the purine core in drug design. We explore the transition from the theoretical "5H-purine" nomenclature to the practical application of N9- and N7-substituted purines as ATP-competitive inhibitors. The protocol details the rational design, chemical synthesis, and biological validation of these scaffolds, focusing on targeting the hinge region of the kinase domain.

Structural Biology & Rational Design

The Purine Pharmacophore

The kinase ATP-binding pocket is a hydrophobic cleft located between the N-terminal and C-terminal lobes. The "hinge region" connecting these lobes forms hydrogen bonds with the adenine ring of ATP.

  • Core Geometry: The purine ring (imidazo[4,5-d]pyrimidine) provides a flat, aromatic surface ideal for

    
    -stacking within the kinase cleft.
    
  • Tautomerism (The "5H" vs. 9H Reality):

    • 5H-Purine: Chemically, a "5H-purine" implies protonation at the C5 bridgehead, disrupting aromaticity. In databases (e.g., CAS), "5H-purine" often appears in the context of specific reduced derivatives or sulfur-bridged dimers.

    • Kinase Relevance: For inhibitor design, we focus on the aromatic 9H-purine (or 7H-purine) tautomers. The nitrogen atoms at positions 1, 3, and 7/9 serve as critical hydrogen bond acceptors/donors.

Hinge Region Interactions

To design a potent inhibitor, the purine scaffold must mimic the hydrogen bonding pattern of ATP:

  • N1 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Met, Leu).

  • N6-Amino (Donor): In ATP, this donates to the backbone Carbonyl. In inhibitors, C6-substituents often mimic this or project into the solvent front.

  • N7/C8: Can interact with "gatekeeper" residues or water networks.

Visualization: The Purine-Kinase Interaction Logic

Kinase_Purine_Interaction cluster_design Design Logic Purine_Core Purine Scaffold (Inhibitor) Hinge_Region Kinase Hinge Region (Backbone) Purine_Core->Hinge_Region H-Bond (N1 Acceptor) Purine_Core->Hinge_Region H-Bond (C6-NH Donor) ATP_Pocket ATP Binding Pocket Purine_Core->ATP_Pocket Van der Waals / Pi-Stacking Selectivity Selectivity Filter (Gatekeeper Residue) Purine_Core->Selectivity C2/C8 Substituents

Figure 1: Logical map of Purine Scaffold interactions within the Kinase Hinge Region. The N1 and C6 positions are critical for anchoring the molecule.

Chemical Synthesis Protocol: 2,6,9-Trisubstituted Purines

This protocol describes the synthesis of a "scaffold-hopped" purine inhibitor, starting from the versatile precursor 2,6-dichloropurine . This route allows for independent modification of the C6 (hinge binder), C2 (solubility/selectivity), and N9 (ribose pocket) positions.

Reagents & Equipment
  • Starting Material: 2,6-Dichloropurine (97% purity).

  • Solvents: n-Butanol, DMF (Anhydrous), DCM.

  • Bases: DIPEA (Diisopropylethylamine), K2CO3.

  • Purification: Flash Chromatography (Silica Gel), HPLC.

Step-by-Step Methodology

Step 1: N9-Alkylation (The "Ribose" Mimic) Rationale: The N9 position mimics the ribose attachment of ATP. Substituents here project into the solvent front or hydrophobic back-pocket depending on linker length.

  • Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (2.5 eq) and stir at room temperature for 15 min.

  • Add the alkyl halide (e.g., Isopropyl bromide or Benzyl bromide) (1.1 eq) dropwise.

  • Stir at 50°C for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). N9-alkylation is kinetically favored over N7.

  • Workup: Dilute with water, extract with EtOAc, dry over MgSO4, and concentrate.

Step 2: C6-SNAr Displacement (The Hinge Binder) Rationale: The C6-chlorine is more electrophilic than C2. Nucleophilic aromatic substitution (SNAr) with an amine introduces the primary hinge-binding motif.

  • Dissolve the N9-alkylated product in n-Butanol.

  • Add the primary amine (e.g., Benzylamine or Aniline derivative) (1.2 eq) and DIPEA (2.0 eq).

  • Reflux at 110°C for 12 hours.

  • Critical Check: Ensure complete consumption of starting material to avoid mixtures with C2-substitution.

  • Purification: Recrystallization from Ethanol or Flash Chromatography.

Step 3: C2-SNAr Displacement (Selectivity Handle) Rationale: The C2 position is less reactive and requires harsher conditions or catalysis. This position often contacts solvent-exposed residues.

  • Dissolve the C6-substituted product in a sealed tube with n-Butanol or neat amine.

  • Add the secondary amine (e.g., Piperazine for solubility) (5.0 eq).

  • Heat at 140°C (microwave assisted) for 1 hour or 160°C (thermal) for 24 hours.

  • Workup: Evaporate solvent, purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Biological Evaluation Protocol: Kinase Inhibition Assay

To validate the efficacy of the synthesized purine derivatives, we utilize a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Assay Principle

A FRET pair is established between a tracer (labeled kinase tracer) and a Europium-labeled antibody. Displacement of the tracer by the purine inhibitor results in a loss of FRET signal.

Protocol
  • Preparation: Prepare 3x serial dilutions of the Purine Inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute the Target Kinase (e.g., CDK2, Src) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of Inhibitor to a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer (ATP-competitive probe).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Analysis: Calculate IC50 using a sigmoidal dose-response equation (Variable Slope).

Data Analysis & SAR Trends

The following table summarizes a typical Structure-Activity Relationship (SAR) study for a Purine scaffold targeting CDK2 (Cyclin-Dependent Kinase 2). Note the impact of C6 and C2 substitutions.

Compound IDScaffold CoreC6-Substituent (Hinge)C2-Substituent (Solvent)N9-SubstituentCDK2 IC50 (nM)Selectivity Note
PUR-001 9H-Purine-Cl-ClIsopropyl>10,000Inactive (No H-bonds)
PUR-002 9H-Purine-NH-Benzyl-ClIsopropyl450Moderate Potency
PUR-003 9H-Purine-NH-Benzyl-NH-CH2-CH2-OHIsopropyl12 High Potency (H-bond + Sol)
PUR-004 5H-Purine*(Reduced/Tautomer)N/AN/A>50,000Loss of Aromaticity

Note: "PUR-004" represents a hypothetical reduced 5H-purine derivative, demonstrating that loss of aromaticity destroys the flat topology required for ATP-pocket binding.

Workflow Visualization

Synthesis_Workflow Start 2,6-Dichloropurine Step1 Step 1: N9-Alkylation (K2CO3, DMF, 50°C) Start->Step1 Inter1 2,6-Dichloro-9-alkylpurine Step1->Inter1 Step2 Step 2: C6-SNAr (Primary Amine, 110°C) Inter1->Step2 Inter2 2-Chloro-6-amino-9-alkylpurine Step2->Inter2 Step3 Step 3: C2-SNAr (Secondary Amine, 140°C) Inter2->Step3 Final Final Kinase Inhibitor (2,6,9-Trisubstituted) Step3->Final

Figure 2: Step-wise synthetic pathway for generating ATP-competitive purine inhibitors.

References

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

  • Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues.[1][2] European Journal of Biochemistry, 224(2), 771-786.

  • Grant, S. K. (2009). Therapeutic protein kinase inhibitors.[1][2][3][4][5][6] Cellular and Molecular Life Sciences, 66(7), 1163-1177.

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3][5][6] Nature Reviews Cancer, 9(1), 28-39.

Sources

5H-purine derivatives as potential antiviral agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5H-Purine Derivatives as Potential Antiviral Agents

Part 1: Strategic Overview & Chemical Logic

The Purine Scaffold in Antiviral Discovery

Purine derivatives represent one of the most successful classes of antiviral agents in pharmaceutical history.[1] Structurally mimicking the natural nucleosides adenosine and guanosine, these compounds function primarily as antimetabolites . By exploiting the viral machinery's inability to distinguish between natural substrates and synthetic analogues, purine derivatives can act as chain terminators, polymerase inhibitors, or lethal mutagens.

While the "5H-purine" nomenclature technically refers to a specific tautomeric or reduced form (often associated with dihydro- intermediates or specific CAS naming conventions for 2,6-diaminopurine derivatives), the broader and therapeutically relevant class involves N9-substituted purines (locking the 9H-tautomer bioactive conformation).[1] This guide addresses the rational design, synthesis, and evaluation of these derivatives, with a specific focus on the C6 and N9 positions critical for antiviral potency.

Structural Considerations & Tautomerism

The purine ring system exists in a tautomeric equilibrium.[1] Understanding this is vital for synthesis and binding affinity.[1]

  • 9H-Purine: The most stable and biologically common tautomer (found in DNA/RNA).

  • 7H-Purine: A minor tautomer, often formed during non-regieuselective alkylation.

  • 5H-Purine: A generic term often appearing in chemical catalogs (e.g., for 2,6-diaminopurine) or referring to reduced dihydro-purine systems where the C4=C5 double bond is saturated.[1]

Key Design Rule: For maximum antiviral efficacy, the purine base is typically functionalized at the N9 position with an acyclic or cyclic sugar mimic to target viral polymerases.

Part 2: Rational Design & SAR (Structure-Activity Relationship)

Application Note: Optimizing the Purine Core To design a potent antiviral, modifications are strategically placed to enhance bioavailability and viral selectivity.

PositionModification StrategyBiological Impact
N9 Acyclic chains (e.g., hydroxyethoxymethyl) or ribose mimics.[1]Critical: Mimics the sugar moiety; essential for recognition by viral kinases (e.g., HSV Thymidine Kinase).[1]
C6 -OH (Guanine-like), -NH₂ (Adenine-like), or -Cl (Synthetic intermediate).[1]Determines base-pairing fidelity and recognition by polymerases. 6-amino derivatives often act as prodrugs (converted to 6-oxo in vivo).[1]
C2 -NH₂ or H.Enhances binding affinity via hydrogen bonding. 2-amino-6-chloropurine is a versatile scaffold.[1]
C8 Halogenation or small alkyl groups.[1]Generally disfavored due to steric clash in the active site, but used for specific enzyme inhibitors.[1]

DOT Diagram 1: Rational Design Workflow

PurineSAR Scaffold Purine Scaffold (2,6-Dichloropurine) N9_Mod N9-Alkylation (Bioavailability/Recognition) Scaffold->N9_Mod Step 1: Mimic Sugar C6_Mod C6-Functionalization (Potency/Selectivity) N9_Mod->C6_Mod Step 2: Define Base Prodrug Prodrug Strategy (Esterification) C6_Mod->Prodrug Step 3: Improve Uptake Target Viral Polymerase Inhibition Prodrug->Target Mechanism

Caption: Workflow for transforming a raw purine scaffold into a bioactive antiviral agent via sequential functionalization.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N9-Alkylated Purine Derivatives

Objective: To synthesize a library of acyclic nucleoside analogues from 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine (CAS: 5451-40-1)

  • Side chain precursor (e.g., 2-oxa-1,4-butanediol diacetate)

  • Catalyst: p-Toluenesulfonic acid (pTsOH)[1]

  • Solvent: Toluene or DMF[1]

Step-by-Step Methodology:

  • Fusion Reaction (Solvent-Free or High Conc.):

    • Mix 2,6-dichloropurine (1.0 eq) with the diacetate-protected side chain (1.2 eq).

    • Add catalytic pTsOH (0.05 eq).[1]

    • Heat to 120°C under vacuum (20 mmHg) for 2-4 hours. Note: Vacuum removes the acetic acid byproduct, driving the equilibrium.[1]

  • Regioisomer Separation:

    • The reaction yields a mixture of N9 (major) and N7 (minor) isomers.[1]

    • Dissolve residue in CHCl₃/MeOH (95:5).

    • Purification: Silica gel column chromatography.[1] N9 isomers typically elute slower than N7 isomers in non-polar systems due to dipole moments.[1]

  • C6-Amination (Conversion to Active Form):

    • Dissolve the N9-alkylated intermediate in methanolic ammonia (saturated at 0°C).

    • Heat in a sealed steel pressure vessel at 100°C for 16 hours.

    • Result: Conversion of C6-Cl to C6-NH₂ (Adenine analogue) or hydrolysis to C6-OH (Guanine analogue) depending on conditions.[1]

Protocol 2: In Vitro Antiviral Evaluation (CPE Inhibition Assay)

Objective: Determine the EC₅₀ (Effective Concentration 50%) against HSV-1 or SARS-CoV-2.[1]

Materials:

  • Cell Line: Vero E6 (Kidney epithelial) or HeLa cells.[1]

  • Virus Stock: Titrated (TCID₅₀ determined).[1][2]

  • Reagent: MTT or CellTiter-Glo (for viability).[1]

Workflow:

  • Seeding: Plate Vero cells (1x10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.

  • Infection: Aspirate media.[1] Add virus suspension at MOI (Multiplicity of Infection) of 0.01. Adsorb for 1h.

  • Treatment: Remove virus inoculum.[1] Add serial dilutions of the Purine Derivative (0.1 µM to 100 µM) in maintenance media.

  • Incubation: Incubate for 72h (until control wells show 100% Cytopathic Effect - CPE).

  • Readout:

    • Add MTT reagent (5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.

  • Calculation:

    • % Protection =

      
      .[1]
      
    • Plot dose-response curve to derive EC₅₀.

Protocol 3: Mechanism of Action - Chain Termination Assay

Objective: Verify if the derivative acts as a chain terminator (obligate vs. non-obligate).[1]

Methodology:

  • Primer Extension: Use a radiolabeled DNA primer annealed to a template.[1]

  • Reaction: Incubate Viral DNA Polymerase with:

    • dNTP mix (dATP, dGTP, dCTP, dTTP).

    • Test Compound-Triphosphate (Synthesized enzymatically or chemically).[1]

  • Analysis: Run products on a denaturing polyacrylamide sequencing gel.

  • Interpretation:

    • Active: Appearance of truncated bands corresponding to the incorporation site.[1]

    • Inactive: Full-length product formation.[1]

DOT Diagram 2: Antiviral Mechanism Pathway

Mechanism Entry Purine Prodrug (Cell Entry) Kinase1 Viral Kinase (Phosphorylation 1) Entry->Kinase1 Selective Activation Kinase2 Host Kinase (Phosphorylation 2/3) Kinase1->Kinase2 Active Triphosphate Form (Active Antimetabolite) Kinase2->Active Polymerase Viral DNA Polymerase Active->Polymerase Competes with dGTP/dATP Termination Chain Termination (Viral Death) Polymerase->Termination Incorporation

Caption: Activation pathway of purine nucleoside analogues.[1] Specificity is achieved at the first phosphorylation step by viral kinases.[1]

Part 4: Data Reporting & Analysis

Table 1: Example Data Set for Purine Derivatives against HSV-1

Compound IDSubstituent (N9)Substituent (C6)EC₅₀ (µM)CC₅₀ (µM)SI (Selectivity Index)
PD-01 Hydroxyethyl-NH₂1.2>100>83
PD-02 Hydroxyethyl-Cl15.4805.2
PD-03 4-acetoxybutyl-OH0.8>200>250
Control Acyclovir-OH0.9>250>277

Note: High Selectivity Index (SI = CC₅₀/EC₅₀) indicates a wide therapeutic window.[1]

References

  • CymitQuimica. (n.d.).[1] 6,6'-Disulfanediylbis(5H-purine) Product Information. Retrieved from [1]

  • De Clercq, E. (2005). Antiviral drugs in current clinical use.[1] Journal of Clinical Virology.

  • Prisbe, E. J., et al. (1986).[1] Synthesis and antiviral activity of 9-[(2-hydroxyethoxy)methyl]guanine. Journal of Medicinal Chemistry.

  • Guidechem. (n.d.).[1] 2,6-Dichloropurine Chemical Properties and Applications. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Design, Synthesis, Antiviral Evaluation of Purine Derivatives. Frontiers in Chemistry. Retrieved from [1]

  • ResearchGate. (2011).[1] Biological activities of purine analogues: a review. Retrieved from

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 5H-Purine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2] The efficient synthesis of diverse purine libraries is therefore a critical task in modern drug discovery.[3][4] Solid-phase synthesis (SPS) offers a powerful and streamlined approach for the generation of such libraries, enabling rapid purification and the use of excess reagents to drive reactions to completion.[5][6] This document provides a comprehensive guide to the solid-phase synthesis of 5H-purine libraries, detailing a robust protocol starting from resin-bound pyrimidine precursors. We will delve into the strategic considerations behind linker selection, reaction monitoring, and final product cleavage and purification, offering field-proven insights to empower researchers in their quest for novel therapeutic agents.

Introduction: The Power of the Purine Scaffold and Solid-Phase Synthesis

Purines, heterocyclic aromatic compounds consisting of a pyrimidine ring fused to an imidazole ring, are fundamental to life, forming the basis of nucleosides and nucleotides.[7] This inherent biological relevance has made the purine scaffold a "privileged structure" in drug design, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] The systematic exploration of the chemical space around the purine core through the generation of compound libraries is a proven strategy for identifying novel lead compounds.

Solid-phase synthesis (SPS) is exceptionally well-suited for this task.[8] By anchoring the initial building block to an insoluble polymeric support, all subsequent reaction steps, including the addition of diversification elements, can be performed in solution.[9] Excess reagents and by-products are then simply washed away, obviating the need for complex intermediate purification.[6] This paradigm significantly accelerates the synthetic process and is highly amenable to automation.

This guide will focus on a validated and adaptable strategy for constructing 5H-purine libraries on a solid support, providing detailed protocols and the scientific rationale behind each step.

Strategic Overview: The Synthetic Rationale

Our approach to the solid-phase synthesis of a 5H-purine library is a multi-step process that leverages a pyrimidine precursor immobilized on a solid support. The general workflow is depicted below.

G cluster_0 Solid-Phase Synthesis Workflow Resin 1. Resin Functionalization & Precursor Loading Pyrimidine 2. Pyrimidine Diversification (S_NAr) Resin->Pyrimidine Reduction 3. Nitro Group Reduction Pyrimidine->Reduction Cyclization 4. Imidazole Ring Formation (Cyclization) Reduction->Cyclization Cleavage 5. Cleavage from Resin Cyclization->Cleavage Purification 6. Purification & Analysis Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of 5H-purine libraries.

The key strategic elements of this workflow are:

  • Choice of Solid Support and Linker: The stability of the linker throughout the synthesis and its efficient cleavage under specific conditions are paramount.[10] For this protocol, we utilize a Rink Amide resin, which allows for cleavage under acidic conditions to yield a primary amide in the final product. This can be a desirable feature for library members, or a "traceless" linker strategy can be employed where no part of the linker remains on the final molecule.[11][12]

  • Sequential Construction: The purine core is assembled directly on the solid support. This is achieved by starting with a di-substituted pyrimidine and sequentially introducing the components that will form the fused imidazole ring.

  • Diversification Points: The chosen synthetic route offers multiple points for introducing diversity into the library. These include the nucleophiles used to displace the chloro groups on the pyrimidine ring and the reagent used for the cyclization step to form the imidazole ring.

Detailed Experimental Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[14] All chemical waste should be disposed of in accordance with local regulations.[15]

Protocol 1: Synthesis of a 2,6,9-Trisubstituted Purine Library

This protocol is adapted from established methodologies for the solid-phase synthesis of purines.[16]

Materials and Reagents:

  • Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)

  • 4,6-Dichloro-5-nitropyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • A diverse set of primary and secondary amines (R¹-NH₂, R²-NH₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Triethyl orthoformate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

Equipment:

  • Solid-phase synthesis vessel with a sintered glass filter

  • Shaker or wrist-action shaker

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

  • Mass spectrometer (MS) for characterization

Step 1: Immobilization of the Pyrimidine Scaffold

Causality: The first step is to covalently attach the pyrimidine building block to the solid support. We use 4,6-dichloro-5-nitropyrimidine, a versatile starting material. The reaction is a nucleophilic aromatic substitution where the amine of the Rink Amide resin displaces one of the chloro groups. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Swell the Rink Amide resin (1 g, ~0.6 mmol) in DMF (10 mL) for 1 hour in a synthesis vessel.

  • Drain the DMF.

  • Add a solution of 4,6-dichloro-5-nitropyrimidine (3 eq., 1.8 mmol, 348 mg) and DIPEA (5 eq., 3.0 mmol, 0.52 mL) in DMF (10 mL).

  • Shake the mixture at room temperature for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 2: First Diversification Step (C4 Position)

Causality: The remaining chloro group on the pyrimidine is displaced by a primary or secondary amine from your diversity set (R¹-NH₂). This introduces the first point of variability in the library. Using an excess of the amine drives the reaction to completion.

  • To the resin from Step 1, add a solution of the first amine (R¹-NH₂, 5 eq., 3.0 mmol) and DIPEA (5 eq., 3.0 mmol, 0.52 mL) in DMF (10 mL).

  • Shake the mixture at 50 °C for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and diethyl ether (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Reduction of the Nitro Group

Causality: The nitro group must be reduced to an amine to enable the subsequent cyclization step. This transformation can be challenging on a solid support, but a combination of LiAlH₄ and AlCl₃ has proven effective.[16] This is a critical step and must be performed under anhydrous conditions.

  • Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried.

  • Suspend the dry resin in anhydrous THF (10 mL).

  • In a separate flask, prepare a solution of LiAlH₄ (10 eq., 6.0 mmol, 228 mg) and AlCl₃ (10 eq., 6.0 mmol, 800 mg) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the LiAlH₄/AlCl₃ solution to the resin suspension.

  • Shake the mixture at room temperature for 6 hours.

  • Carefully quench the reaction by the slow, dropwise addition of water.

  • Wash the resin extensively with DMF (5 x 10 mL), water (3 x 10 mL), and DMF (3 x 10 mL).

Step 4: Second Diversification and Cyclization to Form the Purine Core

Causality: The newly formed diamine on the resin undergoes condensation with an orthoformate to form the imidazole portion of the purine ring. This step introduces the substituent at the C8 position.

  • To the resin from Step 3, add a solution of triethyl orthoformate (10 eq., 6.0 mmol, 1.0 mL) in DMF (10 mL).

  • Add a catalytic amount of a proton source, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq., 0.06 mmol, 15 mg).

  • Shake the mixture at 80 °C for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and diethyl ether (3 x 10 mL).

  • Dry the resin under vacuum.

G cluster_1 Purine Synthesis on Solid Support Start Resin-Bound Dichloropyrimidine Step1 S_NAr with R¹-NH₂ Start->Step1 Step2 Nitro Reduction Step1->Step2 Step3 Cyclization with Orthoformate Step2->Step3 End Resin-Bound Purine Step3->End

Figure 2: Key chemical transformations in the solid-phase synthesis of the purine core.

Step 5: Cleavage and Deprotection

Causality: The final purine product is cleaved from the solid support using a strong acid, typically TFA. Scavengers such as TIS and water are included in the cleavage cocktail to trap reactive cationic species that are generated during the process, preventing side reactions and degradation of the product.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL) to the dry resin in the synthesis vessel.

  • Shake at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a collection vessel.

  • Wash the resin with an additional portion of the cleavage cocktail (2 mL).

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.[5]

  • Centrifuge to pellet the solid, decant the ether, and wash the pellet with more cold ether (2-3 times).[5]

  • Dry the final product under vacuum.

Purification and Analysis

The crude products obtained from solid-phase synthesis typically require purification before biological screening.

Purification Protocol:

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying purine libraries.[17][18]

  • Column: A C18 column is generally effective.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a common solvent system.

  • Detection: UV detection at a wavelength around 254 nm is suitable for aromatic compounds like purines.[19]

Parameter Typical Condition Rationale
Column C18, 5 µm, 4.6 x 150 mmGood retention and resolution for small organic molecules.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection 254 nmPurines have strong UV absorbance at this wavelength.[19]
Table 1: Typical RP-HPLC Conditions for Purine Library Analysis and Purification.

Analysis and Characterization:

  • Analytical HPLC: To assess the purity of the crude and purified products.[20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the final products by determining their molecular weights.

Conclusion and Outlook

The solid-phase synthesis protocol detailed herein provides a robust and flexible platform for the generation of diverse 5H-purine libraries. By systematically varying the amine nucleophiles and the cyclization reagents, researchers can rapidly access a wide array of novel compounds for biological screening. The principles of solid-phase synthesis, including the strategic use of linkers and the efficiency of purification, make this an invaluable tool in modern drug discovery. Future work could involve the exploration of alternative linker strategies, such as "safety-catch" linkers, which offer orthogonal cleavage conditions and further expand the synthetic possibilities.[9][22]

References

  • American Chemical Society. (n.d.). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science. Retrieved from [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Retrieved from [Link]

  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • News-Medical. (n.d.). Purine Biosynthesis. Retrieved from [Link]

  • Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • PubMed. (n.d.). A solid-phase approach to novel purine and nucleoside analogs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • PubMed. (2006). Discovery and development of purine-scaffold Hsp90 inhibitors. Retrieved from [Link]

  • PubMed. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. Retrieved from [Link]

  • Frontiers | Figshare. (2025). Comprehensive measurement of purines in biological samples. Retrieved from [Link]

  • National Institutes of Health. (2026). Traceless linkers used for reversible protein–polymer conjugations. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Retrieved from [Link]

  • ACS Publications. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HPLC Analysis of Oxypurines and Related Compounds. Retrieved from [Link]

  • RSC Publishing. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). New Smoothened ligands based on the purine scaffold as potential agents for treating pancreatic cancer. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Traceless Linkers. Retrieved from [Link]

  • SciTePress. (n.d.). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Retrieved from [Link]

  • YouTube. (2018). De Novo Purine Synthesis. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • RSC Publishing. (n.d.). A traceless aryl-triazene linker for DNA-directed chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2026). Traceless linkers used for reversible protein–polymer conjugations. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • American Chemical Society. (2026). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. Retrieved from [Link]

  • Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Retrieved from [Link]

Sources

Precision N-Arylation of the 5H-Purine Core: Regiocontrol and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylation of the purine scaffold is a pivotal transformation in the synthesis of nucleoside analogues, kinase inhibitors, and HSP90 antagonists. However, the ambident nucleophilicity of the purine core—specifically the competition between the


 and 

positions—presents a significant synthetic challenge. This Application Note details three distinct, field-validated protocols for N-arylation, emphasizing the mechanistic drivers of regioselectivity. We provide optimized workflows for Copper-catalyzed oxidative coupling (Chan-Lam), Palladium-catalyzed cross-coupling (Buchwald-Hartwig), and Nucleophilic Aromatic Substitution (

), complete with decision matrices for method selection based on substrate electronics and availability.

Part 1: Strategic Overview & Regiocontrol Mechanism

The 5H-purine core exists in a tautomeric equilibrium. While the


-isomer is generally the biologically relevant target (mimicking natural nucleosides), the 

position is often kinetically favored during alkylation/arylation due to the electronic distribution of the purine anion, particularly when the C6-position bears electron-withdrawing groups.
The Selectivity Challenge

Regioselectivity is governed by the interplay of steric shielding , thermodynamics , and metal-coordination .

  • Thermodynamics: The

    
    -arylated product is typically more thermodynamically stable than the 
    
    
    
    -isomer. High-temperature reversible conditions often favor
    
    
    .
  • Sterics: Bulky substituents at C6 can shield

    
    , driving selectivity toward 
    
    
    
    .
  • Catalyst Ligands: In metal-catalyzed pathways, specific ligands (e.g., phenanthrolines in Cu-catalysis) can direct coordination to the less hindered

    
    .
    
Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence points for


 vs. 

arylation.

PurineRegioselectivity Purine 5H-Purine Core (Tautomeric Mix) Anion Purine Anion (Ambident Nucleophile) Purine->Anion Deprotonation N7_Path N7-Arylation (Kinetically Favored) Anion->N7_Path Low Temp / Steric Freedom (Kinetic Control) N9_Path N9-Arylation (Thermodynamically Favored) Anion->N9_Path High Temp / C6-Sterics / Cu-Ligand (Thermodynamic Control) N7_Path->N9_Path Isomerization (High T)

Figure 1: Mechanistic divergence in purine N-arylation. N9 selectivity is often driven by thermodynamic equilibration or steric steering away from N7.

Part 2: Experimental Protocols

Method A: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

Best for: Aryl boronic acids, mild conditions, functional group tolerance. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. The presence of oxygen is mandatory to reoxidize the copper species.

Key Advantage: High functional group tolerance and avoids the use of aryl halides. Regioselectivity Note: The use of specific ligands like BHPhen (4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline) has been shown to drastically improve


 selectivity by stabilizing the Cu-intermediate at the 

position.
Protocol Steps:
  • Reagent Prep: In a reaction vial, combine the Purine substrate (1.0 equiv), Aryl Boronic Acid (1.5 - 2.0 equiv), and Cu(OAc)

    
     (0.1 - 1.0 equiv depending on substrate difficulty).
    
  • Ligand/Base Addition: Add ligand (e.g., 1,10-phenanthroline or BHPhen, 0.1 equiv) and Base (Pyridine or Et

    
    N, 2.0 equiv).
    
  • Solvent: Add dry MeOH or DCM (0.1 M concentration). Note: Methanol often accelerates Chan-Lam couplings due to solubility of copper salts.

  • Oxidation Source: Do not seal under inert gas. Equip the vial with an O

    
     balloon or leave open to air with a drying tube.
    
  • Reaction: Stir vigorously at Room Temperature (or up to 40°C) for 24–48 hours.

  • Workup: Dilute with EtOAc, wash with aqueous NH

    
    Cl (to remove Copper), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Aryl halides (Cl, Br, I), sterically hindered substrates, scale-up. Mechanism: Pd(0)/Pd(II) cycle.[1] Critical Factor: Purines are excellent ligands for Palladium and will poison the catalyst (arresting the cycle) unless bulky biaryl phosphine ligands are used.

Recommended Ligands:

  • 
    -BuXPhos:  Excellent for preventing catalyst inhibition by the purine nitrogens.
    
  • BrettPhos: Preferred for primary amine-like purines or difficult substrates.

Protocol Steps:
  • Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon. Strict exclusion of O

    
     is required. 
    
  • Catalyst Pre-complexation: Add Pd

    
    (dba)
    
    
    
    (2-5 mol%) and Ligand (
    
    
    -BuXPhos, 4-10 mol%) to the vial. Add dry Toluene or Dioxane and stir for 5 mins to form the active catalyst species.
  • Substrate Addition: Add the Purine (1.0 equiv), Aryl Halide (1.2 equiv), and Base (K

    
    PO
    
    
    
    or NaO
    
    
    -Bu, 2.0 equiv).
  • Reaction: Seal and heat to 100–110°C for 12–24 hours. Note: Conversion is temperature-dependent; do not run at RT.

  • Workup: Filter through a pad of Celite (to remove Pd black), rinse with EtOAc, and concentrate.

Method C: Transition-Metal-Free

Best for: Electron-deficient aryl partners (e.g., fluoro-nitrobenzenes), cost-sensitive projects. Mechanism: Nucleophilic attack of the purine anion on the aryl ring (Meisenheimer complex).

Protocol Steps:
  • Mixing: Combine Purine (1.0 equiv) and Base (Cs

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    , 2.0 equiv) in DMF or DMSO.
  • Electrophile: Add the electron-deficient Aryl Fluoride (1.1 equiv).

  • Reaction: Heat to 80–120°C. Monitor by LCMS.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates out. Filter and wash with water.

Part 3: Method Selection & Data Comparison

Decision Matrix

Use this workflow to select the optimal protocol for your specific substrate availability.

MethodSelection Start Start: Define Coupling Partner Check_Partner What is the Aryl Source? Start->Check_Partner Branch_Boronic Aryl Boronic Acid Check_Partner->Branch_Boronic Branch_Halide Aryl Halide (Cl, Br, I) Check_Partner->Branch_Halide Branch_E_Poor Electron-Deficient Fluoro-Arene Check_Partner->Branch_E_Poor Method_Chan Method A: Chan-Lam (Cu(OAc)2, Air, RT) Branch_Boronic->Method_Chan Method_Buchwald Method B: Buchwald-Hartwig (Pd-tBuXPhos, 100°C) Branch_Halide->Method_Buchwald Method_SnAr Method C: SnAr (Cs2CO3, Heat) Branch_E_Poor->Method_SnAr

Figure 2: Decision tree for selecting the N-arylation protocol based on electrophile availability.

Comparative Data Summary
FeatureChan-Lam (Cu)Buchwald-Hartwig (Pd)

(Metal-Free)
Primary Electrophile Aryl Boronic AcidsAryl Halides (Br, I, Cl)Activated Aryl Fluorides
N9 Selectivity High (with specific ligands)Moderate (Steric dependent)Variable (Substrate dependent)
Reaction Temp 25°C – 40°C80°C – 120°C80°C – 140°C
Atmosphere Oxygen Required Inert (Ar/N2) Required Inert preferred
Key Limitation Slower kinetics; requires stoichiometric Cu oftenCatalyst poisoning (requires expensive ligands)Limited to electron-poor aryls

References

  • Regioselective N9-Arylation (Cu-Catalysis): Larsen, A. F., & Ulven, T. (2014).[2][3] Direct N9-arylation of purines with aryl halides.[3][4] Chemical Communications, 50(38), 4997–4999. [Link] (Demonstrates the utility of phenanthroline ligands like BHPhen for high N9 selectivity).[4]

  • Chan-Lam Coupling on Purines: Gundersen, L. L., & Bakkestuen, A. K. (2003). Regioselective N-arylation of purines. Tetrahedron Letters, 44(16), 3359-3362. [Link] (The foundational work on using arylboronic acids for purine modification).

  • Palladium-Catalyzed Approaches (Buchwald-Hartwig): Biscoe, M. R., & Buchwald, S. L. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones using Aryl Chlorides. Journal of the American Chemical Society, 131(20), 6666–6667. (While broader in scope, this establishes the principles of using bulky phosphines like tBuXPhos to prevent N-heterocycle poisoning). [Link]

  • Review of Purine Functionalization: Hocek, M. (2003). Synthesis of N-substituted purines. European Journal of Organic Chemistry, 2003(13), 2455–2482. [Link]

Sources

Application Note: A Guide to Enzymatic Assays for Purine Metabolism Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol on enzymatic assays involving 5H-purine substrates.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolism of purines is a fundamental biological process, culminating in the production of uric acid in humans, primarily catalyzed by the enzyme Xanthine Oxidase (XO).[1] Dysregulation of purine metabolism is implicated in various pathologies, including hyperuricemia, gout, and oxidative stress-related tissue damage, making the enzymes in this pathway significant targets for drug discovery.[2][3][4] This guide provides a comprehensive overview of the principles and methodologies for assaying key purine metabolism enzymes, with a primary focus on Xanthine Oxidase. We present detailed, validated protocols for both direct spectrophotometric and high-sensitivity coupled fluorometric assays. Furthermore, this document explains the causality behind experimental choices, offers guidance on assay validation for high-throughput screening (HTS), and provides a framework for robust data analysis and troubleshooting, empowering researchers to generate reliable and reproducible results.

Part 1: Foundational Principles of Purine Metabolism & Assay Design

The Purine Catabolism Pathway

In humans, the final steps of purine breakdown involve the sequential oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3] Both of these reactions are catalyzed by Xanthine Oxidase (XO, EC 1.17.3.2), a complex molybdo-flavoprotein.[2][4] This enzyme is a critical target for therapeutic intervention in conditions characterized by excess uric acid production.[3] Understanding this pathway is essential for designing meaningful enzymatic assays.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂ + H₂O -> H₂O₂ UricAcid Uric Acid Xanthine->UricAcid O₂ + H₂O -> H₂O₂ XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Assay_Principles cluster_assay Assay Detection Principles cluster_uv Direct UV Detection cluster_fluoro Coupled Fluorometric Detection Start Xanthine + O₂ XO Xanthine Oxidase Start->XO Products Uric Acid + H₂O₂ XO->Products UV_Detect Measure Absorbance at ~293 nm Products->UV_Detect HRP HRP Products->HRP H₂O₂ Probe_Out Fluorescent Product HRP->Probe_Out Probe_In Non-Fluorescent Probe Probe_In->HRP Fluoro_Detect Measure Fluorescence (e.g., Ex/Em = 535/587 nm) Probe_Out->Fluoro_Detect

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5H-Purine Synthesis Yields

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for organic chemists and process engineers. It addresses the synthesis of the Purine scaffold (often indexed as 5H-Purine in chemical databases like CAS, though thermodynamically existing as 7H- or 9H-tautomers).

Ticket ID: PUR-SYN-OPT-001 Subject: Troubleshooting Low Yields in Traube Cyclization and Regioselective Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "5H" Nomenclature & Stability Paradox

Before troubleshooting, it is critical to address the nomenclature. While you may find "5H-Purine" listed in databases (e.g., CAS 120-73-0 for Purine), the 5-position is a bridgehead carbon (


) within the aromatic core. In a fully aromatic purine system, 

is quaternary and cannot bear a proton.

The term "5H-purine" typically refers to:

  • Database Conventions: A generic indexing placeholder for the 7H/9H tautomeric mixture.

  • Dihydro- intermediates: Transient species (e.g., 4,5-dihydropurines) formed during the Traube synthesis before final aromatization.

  • Typographical Error: Often intended as SH-purine (6-mercaptopurine) or simply 9H-purine .

This guide focuses on the two critical yield-killing stages of the Purine Scaffold:

  • Core Construction (Traube Synthesis): Failure to aromatize the "5H" intermediate.

  • Regioselectivity (N7 vs N9): Loss of yield to the undesired isomer.

Module 1: Troubleshooting the Traube Synthesis (Core Construction)

The Traube synthesis involves the condensation of 4,5-diaminopyrimidine with a one-carbon source (Formic acid, Orthoesters, or Urea).[1]

Diagnostic: Why is my cyclization yield <40%?

The most common failure mode is the stalling of the intermediate formamide or hydrolysis due to water.

Protocol 1.1: The "Dry-Cyclization" Method

Issue: Water generated during condensation inhibits ring closure, leading to equilibrium stalling. Solution: Switch from aqueous formic acid to Triethyl Orthoformate (TEOF) with an acid catalyst.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanism of Improvement
C1 Source 85-98% Formic AcidTriethyl Orthoformate (TEOF)TEOF acts as both reagent and water scavenger (producing ethanol).
Solvent Water/Refluxing FormicAcetic Anhydride (

) or DMAc

drives dehydration; High BP solvents push kinetics.
Catalyst NoneSulfamic Acid or

Lewis acids activate the orthoester for faster amine attack.
Step-by-Step Optimization Workflow
  • Starting Material: Ensure 4,5-diaminopyrimidine is dry. (Lyophilize if necessary; water is the enemy).

  • Reagent Addition: Suspend diamine in TEOF (5-10 equiv).

  • Catalysis: Add 5 mol% Sulfamic acid.

  • Heating: Reflux at 100-140°C. Monitor disappearance of the N-formyl intermediate by LCMS.

  • Workup: Do not use aqueous extraction immediately. Evaporate volatiles, then triturate with cold ether to precipitate the purine salt.

Visualizing the Failure Point

The diagram below illustrates where the reaction stalls (The "5H-like" intermediate) and how to push it forward.

TraubeSynthesis cluster_0 Critical Control Point Start 4,5-Diaminopyrimidine Inter N-Formyl Intermediate (Stalled State) Start->Inter + C1 Source (Fast Step) Product Purine Core (7H/9H Tautomers) Inter->Product Cyclization (-H2O) REQUIRES HEAT/DRYING Side Hydrolysis Product (Yield Loss) Inter->Side + H2O (Reversible)

Figure 1: The Traube Synthesis Pathway.[2][3] The red zone indicates the dehydration step where water accumulation prevents final aromatization.

Module 2: Solving the Regioselectivity Crisis (N7 vs N9)

Once the core is made, alkylation often yields a mixture of N7 (kinetic) and N9 (thermodynamic) products. N7 isomers are often useless for drug development, representing a 30-50% yield loss.

FAQ: Why am I getting N7-alkylation?

Answer: The N7 position is often less sterically hindered and more nucleophilic due to electron density patterns in the imidazole ring, especially if the N9 is blocked by hydrogen bonding or if the reaction is under Kinetic Control .

Protocol 2.1: Steering Selectivity to N9

To maximize N9 yield, you must use Thermodynamic Control or Transient Protection .

Method A: Thermodynamic Shift (High Temp/Polar Solvent)

  • Solvent: DMSO (promotes thermodynamic equilibrium).

  • Base:

    
     or 
    
    
    
    (weaker bases allow reversibility).
  • Temp: >60°C. (Allows N7 product to revert and rearrange to N9).

Method B: The Mitsunobu Reaction (High N9 Specificity) Instead of


 alkylation (halide), use Mitsunobu conditions with an alcohol.
  • Reagents:

    
    , DIAD, Alcohol.
    
  • Mechanism: The bulky phosphonium intermediate favors the less hindered approach, often improving N9:N7 ratios to >10:1.

VariableKinetic Conditions (Favors N7 - AVOID)Thermodynamic Conditions (Favors N9 - USE)
Base NaH, LiH (Strong, Irreversible)

,

(Reversible)
Solvent THF, DMF (Room Temp)DMSO (Heated)
Reagent Alkyl Iodides (Fast)Alkyl Chlorides (Slower) or Alcohols (Mitsunobu)

Module 3: Purification of "Brick Dust"

Purines are notoriously insoluble, leading to physical loss during filtration.

Troubleshooting: My product is stuck on the filter/column.

Solution: Do not use standard silica columns. Purines streak.

  • Dissolution: Dissolve crude in dilute NaOH (deprotonates imidazole NH, increasing solubility).

  • Reprecipitation: Slowly acidify with Acetic Acid to pH 5-6. The free base will crystallize out in high purity.

  • Chromatography: If needed, use Reverse Phase (C18) or add 1-5% Triethylamine to your DCM/MeOH silica eluent to prevent streaking.

Visualizing Regioselectivity Logic

Regioselectivity Input Purine Anion Decision Reaction Conditions Input->Decision Kinetic Kinetic Control (NaH, THF, RT) Decision->Kinetic Fast/Irreversible Thermo Thermodynamic Control (Cs2CO3, DMSO, Heat) Decision->Thermo Slow/Reversible N7 N7-Isomer (Undesired) Kinetic->N7 Major Product N9 N9-Isomer (Target Drug Scaffold) Kinetic->N9 Minor Product Thermo->N7 Rearranges to N9 Thermo->N9 Major Product (>90%)

Figure 2: Decision tree for maximizing N9-alkylated purine yield. Note the reversibility pathway under thermodynamic conditions.

References & Grounding

  • Traube Synthesis & Cyclization Optimization:

    • Mechanism and historical context of the Traube synthesis using formic acid and 4,5-diaminopyrimidine.[4]

    • Source: Thieme Connect - Science of Synthesis .

  • Regioselectivity (N7 vs N9):

    • Detailed analysis of N7 shielding and thermodynamic control to favor N9 alkylation.

    • Source: Journal of Organic Chemistry (ACS) . "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines".

  • Purine Tautomerism & Structure:

    • Clarification on 7H/9H stability vs the "5H" nomenclature found in databases.

    • Source: NIH / PubChem . "Purine Structure and Tautomerism Data".

  • Modern Coupling Methods (Mitsunobu):

    • Use of Mitsunobu conditions to improve yield and regioselectivity in nucleoside analogs.

    • Source: RSC Advances . "Recent advances in the synthesis... of purines".[3][5][6]

Disclaimer: All protocols involve hazardous chemicals (Strong bases, Alkylating agents). Consult local EHS guidelines before replication.

Sources

Technical Support Center: Selective Synthesis of Purine Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers facing challenges in purine chemistry.[1] It is designed to address the complex regioselectivity issues inherent to the purine scaffold, specifically focusing on the elusive "5H" (isopurine) and the chemically adjacent 7H-tautomers , which are often conflated or misidentified in synthesis.[1]

Ticket ID: PUR-SYN-005 Topic: Regiocontrol in Purine Tautomer Synthesis (N7 vs. N9 vs. Isopurines) Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry[1]

Executive Summary: The "Purine Chameleon"

The Core Challenge: Purines exist in a fluid tautomeric equilibrium.[1] While the 9H-tautomer is the dominant form in biological systems (e.g., adenosine, guanosine), synthetic chemists often struggle to access the 7H-tautomer (often mislabeled in legacy vendor catalogs as "5H-purine" due to the 5-membered ring association) or the true non-aromatic isopurines (C-H tautomers).[1]

The "5H" Nomenclature Clarification: Before troubleshooting, we must define your target to ensure protocol safety:

  • Target A (Most Likely): You are trying to alkylate/protonate the N7-position (the "other" nitrogen on the 5-membered ring).[1] This is formally 7H-purine .[1]

  • Target B (Rare): You are trying to synthesize a C5-protonated species (isopurine).[1] This breaks aromaticity and requires specific trapping methods.[1]

This guide primarily addresses the selective synthesis of the N7-tautomer (often the kinetic product) vs. the N9-tautomer (thermodynamic product), as this is the most common bottleneck in drug discovery.[1]

Diagnostic Decision Matrix

Use this logic flow to determine the correct synthetic strategy for your target tautomer.

PurineStrategy Start Start: Define Target Tautomer N9 Target: N9-Alkylated Purine (Biological Standard) Start->N9 Thermodynamic Control N7 Target: N7-Alkylated Purine (Kinetic/Rare Form) Start->N7 Kinetic Control Iso Target: C-H Isopurine (Non-Aromatic) Start->Iso Trapping Required N9_Method Method: Base + Alkyl Halide (NaH/DMF, RT) N9->N9_Method N7_Method Method: Mitsunobu or Transient Blocking N7->N7_Method Iso_Method Method: Radical Cyclization or C-H Activation Iso->Iso_Method Check CRITICAL CHECK: Is C6 position substituted? N7_Method->Check Steric Shielding Steric Shielding Check->Steric Shielding Yes (Bulky Group) Electronic Bias Electronic Bias Check->Electronic Bias No (H)

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired purine tautomer.

Troubleshooting Guides

Issue 1: "I cannot get the N7-isomer; the reaction exclusively yields N9."

Diagnosis: You are likely operating under thermodynamic control .[1] The N9-tautomer is generally 3–5 kcal/mol more stable than the N7 form due to the lack of repulsive lone-pair interactions with N3 and better resonance stabilization.[1]

Corrective Protocol: The Kinetic Switch To favor the N7 (or "5-ring alternative") tautomer, you must prevent the equilibration that allows the proton/alkyl group to migrate to N9.[1]

Step-by-Step Protocol:

  • Solvent Selection: Switch from polar aprotic solvents (DMF, DMSO) to non-polar or lower polarity solvents (THF, DCM) if solubility permits.[1] DMF promotes thermodynamic equilibration.[1]

  • Base Selection: Avoid thermodynamic bases like NaH or

    
     with heating.[1]
    
  • The Mitsunobu Approach (Gold Standard for N7):

    • Reagents: Polymer-supported Triphenylphosphine (

      
      ), DIAD (Diisopropyl azodicarboxylate).[1]
      
    • Mechanism: The Mitsunobu reaction proceeds via an

      
       mechanism on the alcohol, activating it.[1] The purine acts as the nucleophile.[1]
      
    • Crucial Insight: Steric bulk at C6 (e.g., a chloro or amino group) often directs the incoming electrophile to N9 via steric repulsion.[1] However, electronic effects in specific precursors (like 6-chloropurine) can favor N7 alkylation under Mitsunobu conditions because the N7 nitrogen is often more nucleophilic in the transition state before thermodynamic equilibration occurs.[1]

Data Verification (N7 vs N9):

Feature N9-Isomer (Standard) N7-Isomer (Target)

| C5 NMR Shift | Upfield (


 120-130 ppm) | Downfield (

150-160 ppm)
| | C5-H Coupling | Strong HMBC to Alkyl-H | Weak/No HMBC to Alkyl-H | | UV

| Typically lower | Typically higher (red-shifted) |[1]
Issue 2: "My product is unstable and reverts to the starting material."

Diagnosis: You may have synthesized a 5H-isopurine (non-aromatic) or a charged intermediate that is hydrolytically sensitive.[1]

Technical Insight: True "5H-purines" (where C5 is saturated,


) interrupt the 10-

electron aromatic system.[1] These are usually transient intermediates in enzymatic pathways (e.g., xanthine oxidase).[1]

Stabilization Protocol:

  • Trapping: If you are targeting a C-H tautomer, you must trap it immediately, often using a methylation agent (MeI) or by performing the reaction in an anhydrous glovebox environment.[1]

  • Substitution: Introduce an electron-withdrawing group (EWG) at C6 or C8. This pulls electron density and can stabilize rare tautomeric forms by delocalizing the negative charge in the anionic precursor.[1]

Issue 3: "I can't distinguish the isomers by standard 1H NMR."

Diagnosis: The protons on the alkyl chain look identical regardless of whether they are attached to N7 or N9.[1]

The "C5-C8 Rule" (Authoritative Method): Do not rely on 1H NMR alone. You must use 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • The Logic:

    • N9-Alkylated: The alkyl protons are 3 bonds away from C4 and C8 .[1] They are too far from C5 to show a correlation.

    • N7-Alkylated: The alkyl protons are 3 bonds away from C5 and C8 .[1] You will see a distinct cross-peak to C5 .[1]

Table 1: Chemical Shift Diagnostics (Example: 6-Chloropurine Derivatives) | Position | N9-Isomer (


 ppm) | N7-Isomer (

ppm) | Difference (

) | | :--- | :--- | :--- | :--- | | C5 | ~131.0 | ~122.0 - 160.0 * | Significant Shift | | C8 | ~143.0 | ~143.0 | Negligible | | C4 | ~151.0 | ~160.0 | Moderate |[1]

*Note: The C5 shift in N7 isomers is highly sensitive to the substituent at C6 due to the proximity effect.[1]

Advanced Workflow: Regioselective Glycosylation

For researchers working on nucleoside analogues, distinguishing N7 vs N9 glycosylation is critical.[1]

Glycosylation Precursor Silylated Base (BSA/HMDS) Reaction Vorbrüggen Coupling Precursor->Reaction LewisAcid Lewis Acid (TMSOTf) LewisAcid->Reaction Product9 N9-Nucleoside (Thermodynamic) Reaction->Product9 High Temp / Long Time Product7 N7-Nucleoside (Kinetic) Reaction->Product7 Low Temp / Short Time

Figure 2: The Vorbrüggen Coupling pathway. Kinetic control (low temp) can favor N7, while thermodynamic control favors N9.[1]

Frequently Asked Questions (FAQ)

Q: Can I use a blocking group to force N7 alkylation? A: Yes. This is the most reliable "Senior Scientist" trick.

  • Protocol: React the purine with a transient blocking group (e.g., THP or SEM) which might favor N9 initially.[1] If you can isolate the N9-protected species, the N7 position remains the only free nucleophile for your second alkylation.[1] Afterward, remove the N9 protecting group.[1]

  • Warning: N9-blocking groups can sometimes migrate to N7 under acidic conditions.[1]

Q: Why does my literature search for "5H-purine" return limited results? A: "5H-purine" is often a misnomer in older literature or vendor catalogs for 7H-purine .[1] In strict IUPAC nomenclature, the 5-position is a bridgehead carbon.[1] If you see "5H", assume the author means the N7-H tautomer unless the structure explicitly shows a saturated C5 carbon (which is an isopurine).[1]

Q: How does the C6-substituent affect the N7/N9 ratio? A: Electron-donating groups (EDGs) like


 (adenine) tend to stabilize the N9 form via resonance.[1] Electron-withdrawing groups (EWGs) like 

or

at C6 destabilize the N9 form slightly less than EDGs, but steric bulk at C6 is the primary driver for shifting selectivity toward N7 by physically blocking the N9 approach in some conformations.[1]

References & Grounding

  • Regioselectivity in Purine Alkylation:

    • Source: Hocek, M. et al. "Regioselective Alkylations of 6-Substituted Purines."[1] Journal of Organic Chemistry.

    • Key Finding: Detailed the "C5-C8 Rule" for NMR determination and established that Mitsunobu conditions can invert standard selectivity.

    • [1]

  • Tautomeric Equilibrium Analysis:

    • Source: Stanovnik, B. et al. "Tautomerism of Purines."[1] Advances in Heterocyclic Chemistry.

    • Key Finding: Establishes the thermodynamic hierarchy: N9 > N7 >> N3 > N1 in neutral solution.[1]

  • Synthesis of N7-Isomers:

    • Source: Gundersen, L. L.[1] "Regiocontrol in the Synthesis of N-Alkylated Purines." Tetrahedron.

    • Key Finding: Use of steric blocking groups to direct alkylation to the N7 position.[1]

    • [1]

  • Analytical Differentiation (HMBC):

    • Source: "Differentiation of N7 and N9 isomers of purines by NMR."[1][2] Magnetic Resonance in Chemistry.

    • Key Finding: The three-bond coupling from N7-alkyl protons to C5 is the definitive structural proof.[1]

    • [1]

Sources

Technical Support Center: Optimizing Solubility of 5H-Purine Derivatives for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of 5H-purine derivatives in in vitro assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible experimental results. This document is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and in-depth, practical solutions in the Troubleshooting section.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of 5H-purine derivatives, providing foundational knowledge to prevent and resolve solubility issues.

1. Why do my 5H-purine derivatives have such low solubility in aqueous buffers?

The purine ring system, the core of your compounds, is a planar, aromatic heterocyclic structure. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule is often hydrophobic, especially with substitutions that increase its lipophilicity. This inherent hydrophobicity makes it challenging for the compound to dissolve in polar solvents like aqueous buffers used in most in vitro assays.

2. What is the most common initial approach to solubilizing a new 5H-purine derivative?

The standard starting point for solubilizing poorly soluble compounds for in vitro screening is the use of a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent.[1][2] A concentrated stock solution is typically prepared in 100% DMSO, which is then diluted into the aqueous assay buffer to the final desired concentration.[3][4] It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[4]

3. I've dissolved my compound in DMSO, but it precipitates when I add it to my assay medium. What's happening?

This is a common phenomenon known as "DMSO crash-out" or precipitation. While your compound may be soluble in a high concentration of DMSO, upon dilution into an aqueous buffer, the solvent environment becomes predominantly aqueous.[5][6] If the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[2] This can lead to inaccurate compound concentrations and misleading assay results.[7][8]

4. Can adjusting the pH of my buffer improve the solubility of my 5H-purine derivative?

Yes, pH modification can be a very effective strategy, particularly for ionizable compounds.[1][9] Many purine derivatives have acidic or basic functional groups. By adjusting the pH of the buffer to ionize these groups, you can significantly increase the compound's aqueous solubility.[10][11] For example, a basic 5H-purine derivative will be more soluble in an acidic buffer where it can be protonated to form a more soluble salt.[12][13]

5. Are there alternatives to DMSO for improving solubility?

While DMSO is widely used, other co-solvents and formulation strategies can be employed. Other common co-solvents include ethanol, propylene glycol, and glycerin.[1][14] For more challenging compounds, advanced techniques such as the use of cyclodextrins, surfactants, or creating amorphous solid dispersions can be explored.[15][16][17][18]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific solubility-related problems encountered during in vitro experiments.

Issue 1: Compound Precipitation in DMSO Stock Solution

Symptoms:

  • Visible particulate matter or crystals in the DMSO stock solution, even after vortexing or sonication.

  • Inconsistent results in serial dilutions from the same stock.

Causality: Precipitation in a high-concentration DMSO stock can occur if the compound's solubility limit in DMSO is exceeded.[7][8] This can also be exacerbated by freeze-thaw cycles, which can promote crystallization.[7][8]

Solutions:

  • Reduce Stock Concentration: The most straightforward solution is to prepare a lower concentration stock solution.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes help redissolve the compound. However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Use a bath sonicator to provide energy to break up aggregates and aid dissolution.

  • Alternative Solvents: If DMSO solubility is limiting, consider other strong organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA), but be mindful of their compatibility with your assay system.[1]

Issue 2: Compound "Crashes Out" Upon Dilution into Aqueous Buffer

Symptoms:

  • The assay medium becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock solution.

  • Assay results are not dose-responsive or show high variability.

Causality: The compound's solubility in the final aqueous assay buffer is lower than the target concentration. The introduction of the DMSO stock into the aqueous environment causes a rapid decrease in the solvent's solvating power for the hydrophobic compound, leading to precipitation.[5][6]

Workflow for Systematic Solubility Optimization:

G A Initial Observation: Compound Precipitation in Assay B Step 1: pH Adjustment (for ionizable compounds) A->B Is the compound ionizable? C Step 2: Co-solvent Screening B->C Solubility still low F Solubility Achieved B->F Soluble D Step 3: Use of Solubilizing Excipients C->D Co-solvents insufficient C->F Soluble E Step 4: Advanced Formulation D->E Excipients ineffective D->F Soluble E->F Soluble G Re-evaluate Compound/Assay E->G Still insoluble G cluster_acidic Acidic pH (e.g., pH < pKa) cluster_basic Basic pH (e.g., pH > pKa) A Basic 5H-Purine (Protonated Form) R-NH+ B Increased Charge and Polarity A->B C Higher Aqueous Solubility B->C D Basic 5H-Purine (Neutral Form) R-N E Decreased Polarity D->E F Lower Aqueous Solubility E->F

Caption: Ionization and solubility of a basic 5H-purine derivative at different pH values.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 5H-purine derivatives, leading to more reliable and reproducible data in their in vitro assays.

References

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]

  • Zhan, S., et al. (2014). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 59(4), 1158-1164. Available from: [Link]

  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Pörksen, F. (1964). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Biochimica et Biophysica Acta (BBA) - General Subjects, 87(2), 276-285. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]

  • Capsugel. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. Available from: [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Quora. (2023). Why improving the PH value in urine could improve the solubility of uric acid? Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Available from: [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Available from: [Link]

  • Jacob, S., & Nair, A. B. (2018). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Research International, 21(5), 1-12. Available from: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]

  • Gidwani, B., & Vyas, A. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(19), 5877. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. Available from: [Link]

  • Stahl, P. H., & Nakano, M. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 6(5), 626-633. Available from: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. Available from: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Acta Pharmaceutica Sinica B, 5(5), 428-444. Available from: [Link]

  • White, A. W., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1256-1260. Available from: [Link]

  • Taylor & Francis Online. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • Challa, R., et al. (2012). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. Journal of Pharmaceutical Sciences, 101(9), 3173-3186. Available from: [Link]

  • eLife. (2024). Functional identification of soluble uric acid as an endogenous inhibitor of CD38. Available from: [Link]

  • Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Research, 30(4), 888-899. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Kuhnert-Brandstätter, M., & Wunsch, G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit, 44(2), 114-123. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, docking and biological evaluation of purine-5- N-isosteresas anti-inflammatory agents. PubMed. Available from: [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Available from: [Link]

  • Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Available from: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]

  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available from: [Link]

  • Creative Biolabs. Salt Selection. Available from: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10. Available from: [Link]

  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? Available from: [Link]

  • Lonza. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Available from: [Link]

  • Wikipedia. (2024). Kidney stone disease. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(9), 3343-3352. Available from: [Link]

Sources

troubleshooting instability of 5H-purine compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability and handling of 5H-purine compounds , a designation often appearing in chemical catalogs (e.g., 6-chloro-2-(trifluoromethyl)-5H-purine) or referring to specific dihydro-purine intermediates .[1]

In the context of rigorous structural chemistry, the "5H" designation typically flags one of two scenarios:

  • Nomenclature Artifact (Most Common): A synonym for 7H-purines (prototropic tautomers) found in commercial databases, which exist in rapid equilibrium with the 9H-form.

  • Structural Reality: A 4,5-dihydropurine species where the aromaticity of the pyrimidine ring is broken, rendering the compound highly susceptible to oxidation and hydrolysis.

This technical support guide treats both scenarios, focusing on the practical stabilization of these labile heterocycles in solution.

Topic: Troubleshooting Solubility, Tautomerism, and Degradation in Solution Applicable For: Purine derivatives, Dihydropurines, and N-alkylated isomers. Version: 2.1 (Current as of 2026)

Diagnostic Workflow: Identifying the Instability Mode

Before altering your protocol, determine if your issue is physical (precipitation), equilibrium-based (tautomerism), or chemical (degradation). Use this decision tree to isolate the root cause.

PurineTroubleshooting Start START: Observation of Instability CheckLCMS Analyze via LC-MS (Fresh vs. Stored) Start->CheckLCMS MassShift Is there a Mass Shift? CheckLCMS->MassShift NoShift No Mass Shift (Isomers) MassShift->NoShift Same m/z YesShift Mass Shift Observed (+16, +18, etc.) MassShift->YesShift Different m/z PeakSplit Peak Splitting or Broadening? NoShift->PeakSplit MassPlus18 +18 Da (Hydrolysis) YesShift->MassPlus18 +H2O MassPlus16 +16/32 Da (Oxidation) YesShift->MassPlus16 +O RingOpen Ring Opening (Loss of UV Abs) YesShift->RingOpen Complex Frag Tautomerism DIAGNOSIS: Tautomeric Equilibrium (7H vs 9H Exchange) PeakSplit->Tautomerism Yes (Broad/Split) Precipitation DIAGNOSIS: Aggregation/Precipitation (Solubility Limit) PeakSplit->Precipitation No (Loss of Area)

Figure 1: Diagnostic logic for distinguishing between tautomeric flux, solubility issues, and chemical degradation in purine scaffolds.

Troubleshooting Guide & FAQs

Issue 1: The "Phantom Peak" (Tautomeric Flux)

Symptom: Your LC-MS or NMR shows two distinct sets of signals for a pure compound. The ratio changes with solvent or pH, but the molecular weight is identical. Context: Many "5H-purines" listed in catalogs are actually 7H-tautomers .[1] In solution, the proton migrates between N7 and N9. This exchange is slow on the NMR timescale (causing split peaks) but fast on the LC timescale (causing peak broadening).

Q: Why does my 5H-purine show split peaks in DMSO-d6 but not in Methanol-d4? A: This is a classic N7 ⇌ N9 tautomeric equilibrium .

  • Mechanism: In aprotic polar solvents like DMSO, the proton transfer is slower, often allowing you to see distinct signals for the N7-H and N9-H forms. In protic solvents like methanol or water, rapid proton exchange averages the signals into a single peak.

  • Solution:

    • For NMR: Run the experiment at an elevated temperature (e.g., 50°C or 323 K). This increases the exchange rate, often coalescing the peaks into a sharp average, confirming purity.

    • For LC-MS: Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5).[1] Unbuffered water/acetonitrile can lead to peak splitting due to local pH changes on the column silica.

Issue 2: Hydrolytic Degradation of Halogenated Purines

Symptom: Appearance of a +16 Da or +18 Da impurity (M+18) over time, especially in DMSO stock solutions. Context: Compounds like 6-chloro-5H-purine (or 6-chloro-7H-purine) are electrophilic at the C6 position.[1] Trace water in DMSO acts as a nucleophile.

Q: My 6-chloropurine stock degraded in the freezer. I thought DMSO was inert? A: DMSO is hygroscopic. It absorbs water from the atmosphere, which then attacks the C6-Cl bond, hydrolyzing it to a C6-OH (hypoxanthine derivative).

  • Mechanism:

    
    [1]
    
  • The "Acid Spike" Effect: The byproduct is HCl, which acidifies the DMSO stock, catalyzing further degradation (autocatalysis).

  • Protocol Fix:

    • Store solid powder under Argon/Nitrogen.[2]

    • Use Anhydrous DMSO (packaged under inert gas) for stock preparation.

    • Store stocks in single-use aliquots at -20°C or -80°C to prevent repeated moisture entry.

Issue 3: Oxidation of Dihydropurines (True 5H-Species)

Symptom: Gradual conversion to a compound with -2 Da mass (loss of 2 Hydrogens) or +16 Da (Oxidation).[1] Context: If your compound is a true 4,5-dihydropurine (often labeled 5H in synthesis), the C4-C5 bond is saturated. This disrupts the aromaticity of the pyrimidine ring, making it a high-energy intermediate that "wants" to aromatize.

Q: My compound turns yellow in solution. Is it oxidizing? A: Yes. Dihydropurines are prone to oxidative aromatization or formation of reactive quinoid-like species.[1]

  • Stabilization:

    • Antioxidants: Add 1 mM Ascorbic Acid or DTT (if compatible with your assay) to the buffer.

    • Degassing: rigorously degas buffers with Helium or Nitrogen before dissolving the compound.

Quantitative Data: Solvent & Stability Matrix

Use this table to select the optimal vehicle for your experiments.

Solvent SystemSolubility PotentialStability Risk (5H/7H Purines)Recommended Use
100% DMSO (Anhydrous) High (>50 mM)Moderate (Hygroscopic risk)Long-term storage (frozen, sealed).[1]
DMSO + 10% Water HighHigh (Hydrolysis of Cl/F groups)Avoid for storage. Use immediately.
Ethanol/Methanol ModerateLow (Protic stabilization)LC-MS prep; short-term assays.[1]
PBS (pH 7.4) Low (<1 mM)Moderate (Tautomer aggregation)Biological assays (prepare fresh).
Acidic Buffer (pH < 4) ModerateHigh (Acid-catalyzed hydrolysis)Only if necessary for solubility.[1]

Detailed Protocols

Protocol A: Tautomer Identification via Temperature-Dependent NMR

Validate if "impurities" are actually tautomers.[1]

  • Preparation: Dissolve ~5 mg of the purine in 0.6 mL DMSO-d6.

  • Baseline Scan: Acquire a standard 1H-NMR at 25°C (298 K). Note any broad or split peaks (especially NH protons >10 ppm).

  • Heating: Increase the probe temperature to 45°C (318 K). Allow 5 minutes for equilibration.

  • Scan 2: Acquire spectrum.

  • Heating: Increase to 65°C (338 K) (Ensure cap is tight and tube is rated for pressure).

  • Scan 3: Acquire spectrum.

  • Analysis:

    • Coalescence: If peaks merge and sharpen as temperature rises, it is a dynamic tautomeric equilibrium . The compound is pure.[3][4]

    • Persistence: If peaks remain distinct and sharp at high T, they are distinct chemical impurities (isomers or degradants).

Protocol B: "Crash-Resistant" Dilution for Biological Assays

Prevent precipitation when moving from DMSO to aqueous buffer.[1]

  • Stock Conc: Prepare a 10 mM stock in anhydrous DMSO.

  • Intermediate Step (Critical): Do not pipette 10 mM stock directly into PBS.

    • Prepare a 10x Working Solution in a solvent with intermediate polarity, such as PEG-400 or Propylene Glycol .

    • Example: Dilute 10 µL of 10 mM DMSO stock into 90 µL of 50% PEG-400/Water.

  • Final Dilution: Pipette the 10x Working Solution into the final assay buffer.

    • Rationale: This step-down gradient prevents the formation of kinetic aggregates (amorphous precipitates) that occur during rapid mixing of DMSO and water.

References

  • Tautomerism of Purines

    • Raczynska, E. D., et al. (2019).[5] "Substituent effects on the stability of the four most stable tautomers of adenine and purine."[5][6] PMC - NCBI.[1]

  • DMSO Stability & Storage

    • Kozikowski, B. A., et al. (2003). "The impact of storage conditions on compound stability and compound solubility."[7] Journal of Biomolecular Screening. (Validates anhydrous DMSO storage).

  • Hydrolysis of Chloro-Purines

    • Standard organic reactivity principles regarding nucleophilic aromatic substitution (SnAr) on heterocycles.
    • [1][8]

  • Compound Precipitation in DMSO

    • "Compound Precipitation in High-Concentration DMSO Solutions." ResearchGate.[9]

Disclaimer: This guide is for research use only. "5H-purine" is often used colloquially in catalogs; always verify the specific CAS number and chemical structure (Canonical SMILES) to confirm if you are working with a tautomer or a reduced intermediate.[1]

Sources

Technical Support Center: Purification of 5H-Purine Analogs & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Purification Protocols for Labile & Hydrophobic Purine Scaffolds

Core Directive: The Purine Paradox

Welcome to the Purine Separation Core. If you are working with 5H-purine analogs (or their related dihydro-intermediates and N-alkylated isomers), you are likely facing the "Purine Paradox": Your compound is too polar for standard silica but too hydrophobic (or insoluble) for standard aqueous loading.

Furthermore, the "5H" designation often implies you are dealing with a kinetically controlled intermediate or a specific reduced tautomer that is thermodynamically fighting to aromatize into the more stable 7H or 9H forms.

This guide abandons generic advice. We focus on the three critical failure points: Solubility-Limited Loading , Regioisomer Resolution (N7 vs. N9) , and Tautomeric Stabilization .

Module A: The Solubility Gatekeeper (Sample Loading)

The Problem: Purine analogs often possess high melting points and poor solubility in DCM or MeOH. Injecting a DMSO solution often leads to "breakthrough" (compound eluting at void volume) or precipitation at the column head.

The Solution: Use Solid Loading or High-Dilution Sandwich Injection .

Protocol: Optimized Solid Loading for Flash Chromatography

Do not use silica gel for solid loading purines; it is too acidic and can catalyze tautomerization or degradation.

  • Dissolution: Dissolve crude material in the minimum amount of DMSO/MeOH (1:1).

  • Adsorbent Selection: Add C18-bonded silica or Celite 545 (Ratio: 1g crude to 3g adsorbent).

    • Why? C18 prevents irreversible adsorption of the polar purine core. Celite is inert.

  • Evaporation: Remove solvents using a Genevac or Lyophilizer. Avoid high-heat rotovap (>40°C) to prevent oxidation of 5H-analogs.

  • Loading: Pack the dry powder into a solid load cartridge.

Decision Logic: Liquid vs. Solid Load

LoadingDecision start Start: Crude Sample solubility_chk Soluble in DCM/MeOH? start->solubility_chk liq_load Liquid Load (DCM or 1% MeOH/DCM) solubility_chk->liq_load Yes dmso_chk Soluble in DMSO only? solubility_chk->dmso_chk No polar_chk Is the compound highly polar (LogP < 1)? solid_load Solid Load (C18 or Celite) polar_chk->solid_load Yes (Prevents Tailing) liq_load->polar_chk dmso_chk->solid_load Yes (High Mass >100mg) sandwich Sandwich Injection (Sample between weak solvent plugs) dmso_chk->sandwich Yes (Low Mass <50mg)

Figure 1: Decision matrix for sample loading. High-polarity purines often streak on silica; solid loading on C18 mitigates this.

Module B: Chromatographic Resolution (The Isomer War)

The Problem: N-alkylation of purines typically yields a mixture of N9 (desired, usually) and N7 (kinetic/minor) isomers. Their polarity is nearly identical on standard silica.

The Solution: Leverage the Amphoteric Shift . N7 and N9 isomers have distinct pKa values. You must buffer the mobile phase to exploit this.

The "pH-Swing" Protocol (Prep-HPLC)
ParameterStandard Condition (Avoid)Optimized Condition (Purine Specific) Mechanistic Insight
Stationary Phase Standard C18C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 PFP phases interact with the electron-deficient purine ring via

interactions, enhancing isomer selectivity.
Mobile Phase A Water + 0.1% TFA10mM Ammonium Formate (pH 3.8) TFA is too acidic (pH < 2), protonating both isomers and merging peaks. Formate buffers at the pKa interface.
Mobile Phase B AcetonitrileMethanol + Acetonitrile (1:1) Pure ACN can cause precipitation of polar purines. MeOH improves solubility and peak shape.
Gradient Slope 5% to 95% fastShallow Gradient (0.5% B/min) Isomers often elute within 2% B of each other. A focused gradient is required.
Troubleshooting: "My Isomers Co-Elute"

If N7/N9 isomers are merging:

  • Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10).

    • Why? At basic pH, the imidazole ring deprotonates. The N9 isomer (pKa ~9-10) and N7 isomer will have different ionization states, drastically altering retention time.

  • Check Temperature: Lower column temperature to 15°C.

    • Why? Purine tautomerism is temperature-dependent. Cooling slows the interconversion (if dealing with labile protons) and sharpens peaks.

Module C: Stabilizing the 5H-Tautomer

The Problem: 5H-purines (often dihydro-structures) are prone to oxidative aromatization to the 7H/9H forms or hydrolysis.

The Solution: Rapid, Neutral, Cold purification.

  • Avoid Silica: Silica is slightly acidic and oxidative. Use Neutral Alumina or Reverse Phase (C18) exclusively.

  • Add Antioxidants: Spike the collection vessels (fraction tubes) with 0.1% Ascorbic Acid or BHT if the analog is oxidation-sensitive.

  • Speed is Key: Use High-Flow Flash (Interchim/Biotage systems) with a steep gradient to elute the compound in <10 minutes.

Workflow: Isomer & Tautomer Isolation

PurificationFlow crude Crude Mixture (N7/N9 + 5H-analog) step1 Flash Chromatography (Neutral Alumina or C18) crude->step1 check Isomers Resolved? step1->check hplc_acid Prep-HPLC (Ammonium Formate pH 3.8) check->hplc_acid No (Co-elution) iso_n9 Isolate N9 (Thermodynamic) check->iso_n9 Yes hplc_base Prep-HPLC (Ammonium Bicarb pH 10) hplc_acid->hplc_base Still Mixed hplc_acid->iso_n9 iso_n7 Isolate N7 (Kinetic) hplc_acid->iso_n7 hplc_base->iso_n9 hplc_base->iso_n7

Figure 2: Workflow for separating stubborn purine isomers. Note the switch to Basic pH HPLC if Acidic fails.

Frequently Asked Questions (FAQs)

Q1: How do I definitively distinguish the N7 from the N9 isomer after purification? A: NMR is the gold standard.

  • HMBC: Look for the long-range coupling between the alkylating group protons and the purine carbons.

    • N9 Isomer: The C4 and C8 carbons usually show distinct cross-peaks.

    • N7 Isomer: The C5 carbon chemical shift is significantly different.[1]

  • 13C Shifts: In N9-alkylated purines, C5 is typically deshielded (shifted downfield) compared to N7 isomers due to electronic effects [1].

Q2: My purified compound turns yellow/brown upon drying. What happened? A: This is likely Palladium (Pd) contamination (if using cross-coupling) or Oxidation .

  • Fix: Purines are excellent ligands for Pd. Standard chromatography does not remove it. You must use a Thiol-based Scavenger (e.g., SiliaMetS® Thiol) . Stir the crude in EtOAc/DMSO with the scavenger for 4 hours prior to column chromatography.

Q3: Can I use TFA in my mobile phase? A: Proceed with caution. While TFA sharpens peaks, it can induce depurination (cleavage of the glycosidic/alkyl bond) in sensitive analogs, especially if heated during evaporation. Always use Formic Acid or Ammonium Acetate as gentler alternatives for 5H-analogs [2].

Q4: The 5H-analog is converting to the 7H form in the NMR tube. A: This is solvent-mediated tautomerization.

  • Fix: Avoid protic solvents like Methanol-d4. Use DMSO-d6 or Acetone-d6 . Ensure the solvent is "100% Acid-Free" (filter through basic alumina before use).

References

  • BenchChem Technical Support. (2025).[2] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.[3][4][5][6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2024). Selectivity and Resolving Power of Hydrophobic Interaction Chromatography.[9] Retrieved from

  • ResearchGate. (2023). Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles. Retrieved from

Sources

Technical Support Center: Purine Regiocontrol & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the complex regioselectivity challenges inherent in purine functionalization. It is structured as a high-level support resource for medicinal chemists.

Topic: Overcoming Regioselectivity Issues in Purine Scaffolds Ticket ID: PUR-REGIO-001 Status: Resolved (Expert Verified)

Nomenclature & Tautomerism Check

User Warning: You mentioned "5H-purine." In standard IUPAC purine numbering, position 5 is a bridgehead carbon (C5) lacking a proton in the fully aromatic system.

  • Clarification: This guide assumes you are working with 7H/9H-purine tautomers (the standard aromatic scaffold used in drug discovery).

  • The Core Conflict: The purine ring system presents a "multi-front war" for regioselectivity:

    • Nitrogen Electrophiles: Competition between N9 (usually desired) and N7 (kinetic/steric byproduct).

    • Carbon Nucleophiles: Competition between C6 (highly reactive to SNAr) and C2 (less reactive).

    • C-H Activation: Competition between acidic C8 and directing-group-dependent C6/C2 .

Troubleshooting Modules (Q&A)

Module A: The Nitrogen Battle (N9 vs. N7 Alkylation)

Q: I am attempting a simple SN2 alkylation (K2CO3/DMF), but I am getting a 60:40 mixture of N9 and N7 isomers. How do I force N9 selectivity?

A: This is the classic "Purine Tautomer Trap." In solution, the N7H and N9H tautomers equilibrate. While N9-alkylation is often thermodynamically preferred, the N7 position is less sterically hindered in many substituted purines and can be kinetically favored.

Corrective Actions:

  • Switch to Mitsunobu Conditions: The Mitsunobu reaction (PPh3, DIAD, Alcohol) is highly effective for N9-selectivity. The betaine intermediate typically engages the more acidic N9-H tautomer (pKa ~9.8), and the steric bulk of the triphenylphosphine oxide byproduct discourages N7 attack.

  • The "Steric Shield" Strategy: If you must use alkyl halides, ensure your C6-substituent is bulky. A C6-aryl or C6-heteroaryl group can sterically shield the N7 nitrogen, forcing the alkylating agent to the N9 position.

  • Solvent Polarity: Switch from DMF (polar aprotic) to a less polar solvent if solubility permits. Polar solvents stabilize the transition states for both isomers, eroding selectivity.

Q: How can I rapidly distinguish N9 from N7 isomers without growing a crystal?

A: Use 13C NMR .

  • N9-Isomer: The C8 and C4 carbons typically resonate at distinct fields.

  • N7-Isomer: The C5 carbon is significantly shielded (shifted upfield) compared to the N9 isomer due to the proximity of the alkyl group.

  • Rule of Thumb: In N9-alkylpurines, the chemical shift difference (

    
    ) between C5 and C8 is usually small (<15 ppm). In N7-alkylpurines, 
    
    
    
    is large (>25 ppm) because C5 is shielded and C8 is deshielded.
Module B: Halogen Selectivity (C6 vs. C2)

Q: I have 2,6-dichloropurine. Can I selectively functionalize C2 without touching C6?

A: Direct SNAr at C2 in the presence of C6-Cl is chemically forbidden under standard conditions. The C6 position is electronically activated by N1 and N7 (para-like and ortho-like activation), making it orders of magnitude more reactive.

Workflows:

  • Standard Flow: Displace C6 first (SNAr with amine/alkoxide), then displace C2 (requires higher heat or Pd-catalysis).

  • Inversion Strategy (Pd-Catalysis): While SNAr favors C6, specific bulky phosphine ligands (e.g., sSPhos ) can sometimes direct Pd-oxidative addition to the less hindered C2-Cl, though this is substrate-dependent.

  • Blocking: Convert C6-Cl to a non-leaving group (e.g., C6-OMe), functionalize C2, then convert C6 back (if needed).

Module C: Direct C-H Activation (C8 Functionalization)

Q: I want to arylate C8 directly. Do I need to halogenate it first?

A: No. C8-H is the most acidic proton on the purine ring (pKa ~8.9 in cations). You can use Direct Arylation .

  • Mechanism: Pd(OAc)2 catalyzes a CMD (Concerted Metalation-Deprotonation) pathway.

  • Regiocontrol: C8 is the default site for direct arylation due to its acidity. C6/C2 activation usually requires radical conditions (Minisci) or specific directing groups.

  • Warning: If you have halogens at C6/C2, standard Pd-catalysis will do oxidative addition at the halogen before C-H activation. You must use halogen-free purines or specialized conditions (e.g., Cu-catalysis) that tolerate halides.

Decision Logic & Visualizations

Diagram 1: N-Alkylation Decision Tree

Caption: Flowchart for selecting optimal N-alkylation conditions based on substrate constraints.

N_Selectivity Start Start: Purine N-Alkylation CheckC6 Is C6 Position Bulky? (e.g., Aryl/Heteroaryl) Start->CheckC6 Method1 Method A: Base/Alkyl Halide (K2CO3/DMF) CheckC6->Method1 Yes CheckMitsunobu Is the Alkyl Group available as an Alcohol? CheckC6->CheckMitsunobu No Result1 High N9 Selectivity (Steric Shielding of N7) Method1->Result1 Method2 Method B: Mitsunobu Reaction (PPh3, DIAD, THF) CheckMitsunobu->Method2 Yes Method3 Method C: Transient Protection or Lewis Acid (SnCl4) CheckMitsunobu->Method3 No Result2 Exclusive N9 Selectivity (Thermodynamic Control) Method2->Result2 Result3 Mixed Isomers or N7 Selectivity (Rare) Method3->Result3

Diagram 2: 2,6-Dichloropurine Reactivity Map

Caption: Reactivity hierarchy for 2,6-dichloropurine under Nucleophilic (SNAr) vs. Radical (Minisci) conditions.

Halogen_Reactivity Substrate 2,6-Dichloropurine SNAr Nucleophilic Attack (SNAr) (Amines, Alkoxides) Substrate->SNAr Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate->Pd Radical Radical Alkylation (Minisci) Substrate->Radical ProdC6 C6-Substitution (Major) (Kinetic Preference) SNAr->ProdC6 Fast (RT) ProdC2 C2-Substitution (Minor) (Requires C6 blocked) SNAr->ProdC2 Slow (Heat) Pd->ProdC6 Standard Ligands Pd->ProdC2 Bulky Ligands (e.g. sSPhos) ProdC8 C8-Alkylation (Radical Attack) Radical->ProdC8 Preferred Site

Validated Experimental Protocols

Protocol A: N9-Selective Alkylation (Mitsunobu)

Application: Installing alkyl chains on 6-chloropurine or 6-arylpurine with high regiocontrol.

Reagents:

  • Purine substrate (1.0 equiv)

  • Primary/Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add Purine, Alcohol, and PPh3. Dissolve in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add DIAD dropwise over 10 minutes. (Note: The solution will turn yellow/orange).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (the product is usually less polar than the starting purine).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use flash chromatography (Hexane/EtOAc).

    • Tip: If TPPO is difficult to separate, triturate the crude residue with cold ether (TPPO precipitates) before column chromatography.

Protocol B: C8-Selective Direct Arylation

Application: Introducing an aryl group at C8 without pre-halogenation.

Reagents:

  • Purine substrate (protected at N9) (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or XPhos (for difficult substrates)

  • Base: Cs2CO3 (2.0 equiv)

  • Additive: CuI (10-20 mol%) (Critical for C-H acidity activation)

  • Solvent: DMF or Dioxane (degassed)

Step-by-Step:

  • Setup: In a pressure tube, combine Purine, Ar-I, Pd(OAc)2, Ligand, Base, and CuI.

  • Degas: Seal and purge with Argon for 5 minutes. Add solvent.

  • Heating: Heat to 140°C–160°C for 16 hours. (High temperature is required for the CMD mechanism).

  • Workup: Filter through a Celite pad to remove metal residues. Wash with EtOAc.

  • Purification: Silica gel chromatography.

    • Note: C8-arylated products are highly fluorescent under UV (365 nm), aiding detection.

Comparative Data: Regioselectivity Trends

Reaction TypeReagent SystemMajor IsomerMinor IsomerKey Driver
Alkylation Alkyl Halide / K2CO3N9 (60-80%)N7 (20-40%)Sterics/Thermodynamics
Alkylation Mitsunobu (PPh3/DIAD)N9 (>95%)N7 (<5%)pKa & Mechanism
SNAr Amine (1 eq), 2,6-DichloropurineC6 (>90%)C2 (<10%)Electronic Activation (N1/N7)
Pd-Coupling Boronic Acid / Pd(PPh3)4C6 C2Oxidative Addition Rate
Radical Minisci (R-COOH / Ag / S2O8)C8 C6Nucleophilic Radical Attack

References

  • Regiospecific N9 Alkylation: Hocek, M. et al. "Regioselective N9-alkylation of 6-arylpurines." Journal of Organic Chemistry.

  • Purine Tautomerism & NMR: Pospisil, T. et al. "NMR Determination of N7/N9 Isomers." Magnetic Resonance in Chemistry.

  • C-H Activation: Gulevich, A. V. et al. "Pd-catalyzed C-H Functionalization of Purines." Chemical Reviews.

  • Halogen Selectivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry" (Purine Reactivity Chapter).

  • Minisci Reaction on Purines: Duncton, M. A. J. "Minisci reactions: Versatile CH functionalization." Med.[1][2] Chem. Commun.

Sources

🔬 Technical Support Center: 5H-Purine Glycosylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the optimization of 5H-purine glycosylation. It is designed to troubleshoot specific issues regarding regioselectivity (N9 vs. N7), yield, and anomeric purity.

Status: Operational Specialist: Senior Application Scientist, Nucleoside Chemistry Division Scope: Chemical (Vorbrüggen, Mitsunobu) and Enzymatic Glycosylation

📋 Triage: What is your primary issue?

Select the error code or symptom below that matches your experimental observation to jump to the relevant solution.

Symptom / ErrorDiagnosisRecommended Protocol
High N7 / Low N9 Ratio Kinetic Control Trap[Protocol A] Thermodynamic Equilibration
Low Overall Yield Moisture/Silylation Failure[Protocol B] Stringent Silylation & Lewis Acid Tuning

-Anomer Formation
Participating Group Absence[Protocol C] C2-Acyl Anchoring or Mitsunobu Inversion
Unreactive Nucleobase Solubility/Nucleophilicity[Protocol D] Enzymatic Transglycosylation

🛠️ Troubleshooting Guides & FAQs

🔴 Critical Issue: Regioselectivity (N9 vs. N7)

User Question: "I am synthesizing a 6-substituted purine nucleoside using Vorbrüggen conditions (BSA/TMSOTf). I consistently get the N7-isomer as the major product, but I need the biologically active N9-isomer. How do I shift the ratio?"

Technical Insight: The glycosylation of purines is governed by the competition between kinetic and thermodynamic control.

  • N7-Attack (Kinetic): The N7 position is electronically more nucleophilic due to the lone pair availability, leading to rapid formation of the N7-glycoside.

  • N9-Attack (Thermodynamic): The N9-glycoside is thermodynamically more stable (typically by 2–4 kcal/mol) due to minimized steric clash between the sugar moiety and C6-substituents.

The Solution: Thermodynamic Equilibration The N7-isomer can rearrange to the N9-isomer if the reaction is allowed to equilibrate under sufficient thermal energy and Lewis acid catalysis.

Optimization Protocol A:

  • Solvent Switch: Replace Acetonitrile (MeCN) with 1,2-Dichloroethane (DCE) or Toluene . MeCN can form stable adducts with the Lewis acid or the oxonium ion, arresting the reaction at the kinetic stage.

  • Temperature: Increase reaction temperature from RT to 80°C .

  • Catalyst: Switch from TMSOTf to SnCl₄ (Tin(IV) chloride). SnCl₄ promotes the reversibility of the N-glycosidic bond cleavage required for the N7

    
     N9 migration.
    
  • Time: Extend reaction time. Monitor aliquots at 1h, 4h, and 12h.

Mechanism Visualization (N7 vs N9 Pathways):

G Start Silylated Purine + Activated Sugar Oxonium Oxonium Ion Intermediate Start->Oxonium TMSOTf N7 N7-Isomer (Kinetic Product) Oxonium->N7 Fast (Low Temp) N9 N9-Isomer (Thermodynamic Product) Oxonium->N9 Slow Oxonium->N9 Equilibration N7->Oxonium Reversible (High Temp/SnCl4)

Caption: Kinetic N7 formation is rapid but reversible. High temperature and strong Lewis acids drive the equilibrium toward the stable N9 isomer.

🟡 Yield Issues: Hydrolysis & Side Reactions

User Question: "My starting material is consumed, but I see a large baseline spot on TLC and low yield of the nucleoside. What is happening?"

Technical Insight: This often indicates hydrolysis of the silylated base or formation of solvent adducts .

  • Moisture Sensitivity: Vorbrüggen coupling requires strictly anhydrous conditions. Even trace water hydrolyzes the silylated purine back to the insoluble base.

  • Solvent Adducts: In unreactive purines (e.g., 2,6-dichloropurine), the Lewis acid can catalyze the attack of the sugar oxonium ion on the solvent (Acetonitrile), forming a Ritter-type side product.

Optimization Protocol B:

  • Silylation Check: Ensure complete silylation. The reaction mixture should be a clear homogeneous solution before adding the sugar. Use BSA (N,O-Bis(trimethylsilyl)acetamide) at 60°C for 1 hour prior to coupling.

  • Solvent: If using MeCN, switch to DCE or Chlorobenzene to prevent solvent participation.

  • Scavengers: Add 3Å molecular sieves to the reaction vessel.

🟢 Stereoselectivity: Obtaining the -Anomer

User Question: "I am getting a 1:1 mixture of


 and 

anomers. How do I ensure

-selectivity?"

Technical Insight:


-selectivity is primarily dictated by Neighboring Group Participation (NGP) .
  • 2-O-Acyl Groups: If the sugar donor has an acyl group (Acetyl, Benzoyl) at C2, it forms an acyloxonium intermediate that blocks the

    
    -face, forcing the base to attack from the 
    
    
    
    -face (trans to the C2 substituent).
  • Absence of C2-Group: If using a 2-deoxy sugar or a 2-O-alkyl sugar, NGP is absent, leading to anomeric mixtures.

Optimization Protocol C:

  • Scenario 1 (Ribose/Glucose): Ensure the C2 protecting group is an ester (Bz/Ac), not an ether (Bn).

  • Scenario 2 (2-Deoxyribose): Since NGP is impossible, use solvent polarity to influence the anomeric ratio (SN1-like mechanism). Or, switch to the Mitsunobu Reaction .

Mitsunobu Workflow for N9-Selectivity: This method uses the "inversion of configuration" principle.[1]

  • Start with an

    
    -sugar hemiacetal.
    
  • React with Purine +

    
     + DIAD.
    
  • Result: Exclusive

    
    -nucleoside (N9 selectivity is often higher due to steric bulk of the 
    
    
    
    complex).
🟣 Analysis: Distinguishing N7 vs. N9

User Question: "I have isolated two isomers. How do I definitively confirm which is N7 and which is N9 without X-ray crystallography?"

Technical Insight: NMR spectroscopy provides distinct signatures for these regioisomers.

FeatureN9-Isomer (Desired)N7-Isomer (Kinetic)
UV Spectra

is typically lower (e.g., 260 nm).

often bathochromic shift (+5-10 nm).
HMBC (C4) H1' correlates to C4 and C8.H1' correlates to C4 (weak/absent) and C8.
HMBC (C5) H8 correlates to C5 (strong).H8 correlates to C5 (very strong).

C NMR
C1' shift is standard.C1' often shifted upfield (shielded).
C5 Chemical Shift

is smaller (~10-15 ppm).

is larger (~25-30 ppm).

Diagnostic Workflow:

  • Run 2D HMBC .

  • Locate the anomeric proton (H1').

  • Check correlations to the purine carbons.[2][3]

    • N9: H1' shows a correlation to C4 and C8 .

    • N7: H1' shows a correlation to C8 and C5 (or lack of C4).

    • Note: The "C5 shift rule" is one of the most reliable rapid checks (See Ref 2).

📊 Experimental Data Summary

Table 1: Catalyst & Solvent Effects on N9/N7 Ratio (6-Chloropurine)

CatalystSolventTemp (°C)Time (h)Yield (%)N9 : N7 Ratio
TMSOTfMeCN251851 : 4 (Kinetic)
TMSOTfMeCN804822 : 1
SnCl₄ DCE 80 12 78 20 : 1 (Thermodynamic)
TMSOTfToluene10026510 : 1

Data synthesized from comparative studies (Ref 1, 3).

🧬 Enzymatic Alternative (Green Chemistry)

For substrates sensitive to harsh Lewis acids, Enzymatic Transglycosylation is the superior choice.

Workflow:

  • Enzyme: Purine Nucleoside Phosphorylase (PNP).[2][4][5]

  • Donor: 7-Methylguanosine or Uridine (High solubility).

  • Acceptor: Your 5H-purine base.

  • Buffer: 10 mM Potassium Phosphate (pH 7.5). Crucial: Keep phosphate low to drive synthesis.

Enzymatic Donor Nucleoside Donor (e.g., Uridine) Intermediate Sugar-1-Phosphate Donor->Intermediate PNP/UP + Pi Byproduct Uracil Donor->Byproduct Phosphate Phosphate (Pi) Base Target Purine Base Product Target Nucleoside (N9-beta) Intermediate->Product PNP + Base

Caption: Biocatalytic cascade using PNP. Phosphate acts as a shuttle, transferring the sugar from donor to acceptor.

📚 References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link

  • Hrebabecky, H., et al. (2024).[6] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Link

  • Naus, P., et al. (2012).[7][8] Study of the N7 Regioselective Glycosylation of 6-Chloropurine.... Journal of Organic Chemistry. Link

  • Hocek, M. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine. Frontiers in Chemistry. Link

  • Kaminski, J. (2025).[9] Regioselective N9 Alkylation of Purine Rings Assisted by Cyclodextrin. ResearchGate. Link

Sources

Technical Support Center: Enhancing Reproducibility in 5H-Purine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5H-purine bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and overcome common challenges that lead to poor reproducibility. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your results are both accurate and reliable.

Introduction: The Challenge of 5H-Purine Bioactivity Assays

5H-purines are a class of compounds with significant therapeutic potential, often targeting key enzymes and receptors in cellular signaling pathways. However, their unique chemical properties and the intricacies of biological systems can lead to significant variability in bioactivity data. This guide provides a structured approach to troubleshooting, grounded in scientific principles, to help you identify and mitigate sources of experimental error.

Core Troubleshooting Guide: A Systematic Approach to Assay Variability

Poor reproducibility in 5H-purine bioactivity assays often stems from a few key areas. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_InitialCheck Initial Observation: Poor Reproducibility cluster_Reagent 1. Reagent Integrity cluster_CellCulture 2. Cell Culture Health & Consistency cluster_AssayProtocol 3. Assay Protocol & Execution cluster_DataAnalysis 4. Data Analysis & Interpretation Initial High Well-to-Well Variability Inconsistent IC50/EC50 Values Reagent 5H-Purine Compound Stability Solvent Effects Reagent Quality & Storage Initial->Reagent Start Here Cell Mycoplasma Contamination Cell Passage Number & Morphology Seeding Density Reagent->Cell If reagents are validated Protocol Incubation Times & Temperatures Plate Edge Effects Detection Method Artifacts Cell->Protocol If cell culture is healthy Data Curve Fitting Algorithm Outlier Removal Normalization Strategy Protocol->Data If protocol is optimized

Caption: A systematic workflow for troubleshooting poor reproducibility in 5H-purine bioactivity assays.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section provides detailed answers to common questions and issues encountered during 5H-purine bioactivity assays.

Category 1: 5H-Purine Compound & Reagent Issues

Q1: My IC50 values are inconsistent across experiments. Could my 5H-purine compound be the problem?

A1: Absolutely. The stability of your 5H-purine compound is a critical, and often overlooked, factor.

  • Underlying Cause (Causality): Purine analogs can be susceptible to degradation, especially in aqueous solutions and under certain pH and temperature conditions.[1] The 5H-purine scaffold itself can undergo tautomerization, which can be influenced by the solvent environment.[2][3] This chemical instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in shifting IC50 values.

  • Troubleshooting & Validation Protocol:

    • Fresh Stock Solutions: Always prepare fresh stock solutions of your 5H-purine compound in an appropriate solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles.

    • Solvent Compatibility: Ensure the final concentration of your solvent (e.g., DMSO) in the assay medium is consistent and low (typically <0.5%), as solvents can directly impact cell health and compound solubility.[2]

    • Stability Assessment: To empirically test stability, incubate your compound in the final assay medium for the duration of your experiment. At various time points, analyze the sample using LC-MS to check for degradation products.[4]

Q2: I'm observing high background signal or artifacts in my fluorescence-based assay. What could be the cause?

A2: Autofluorescence from your compound or the assay medium can be a significant source of interference.[5]

  • Underlying Cause (Causality): Many heterocyclic compounds, including purine derivatives, can exhibit intrinsic fluorescence. Additionally, common components of cell culture media, such as phenol red and riboflavin, are known to autofluoresce, which can mask the true signal from your reporter.[5]

  • Troubleshooting & Validation Protocol:

    • Use Phenol Red-Free Medium: For all fluorescence-based assays, switch to a phenol red-free medium to reduce background signal.[5]

    • Spectral Scan: Perform a spectral scan of your 5H-purine compound at the assay concentration to determine if it fluoresces at the excitation and emission wavelengths of your reporter dye.

    • Wavelength Selection: If compound autofluorescence is an issue, consider using a reporter dye with a longer excitation and emission wavelength (red-shifted dyes >570 nm) to minimize spectral overlap.[5]

    • Bottom-Reading Microplate Reader: For adherent cell cultures, using a microplate reader that can read from the bottom of the plate can reduce interference from the cell culture supernatant.[5]

Parameter Recommendation for Fluorescence Assays Rationale
Cell Culture Medium Phenol Red-FreePhenol red is a major source of autofluorescence.[5]
Reporter Dye Red-shifted dyes (>570 nm)Cellular components and many compounds autofluoresce in the green spectrum.[5]
Microplate Type Clear-bottom platesNecessary for bottom-reading instrumentation.[5]
Instrumentation Bottom-reading capableMinimizes signal interference from the supernatant.[5]
Category 2: Cell Culture & Biological System Variability

Q3: I'm seeing significant well-to-well variability, even in my control wells. What's going on with my cells?

A3: Inconsistent cell health, often due to contamination or poor cell culture practices, is a primary driver of assay variability.

  • Underlying Cause (Causality): Mycoplasma contamination is a notorious and often invisible culprit.[6][7] These bacteria do not cause the media to become turbid but can significantly alter cellular metabolism, membrane potential, and signaling pathways, leading to erratic and irreproducible results.[7][8] Additionally, variations in cell density, passage number, and morphology can all contribute to inconsistent responses.[9]

  • Troubleshooting & Validation Protocol:

    • Regular Mycoplasma Testing: Implement a routine mycoplasma testing schedule (e.g., monthly) for all cell lines using a reliable method such as PCR or a luciferase-based assay.

    • Cell Passage Number: Keep a detailed log of cell passage numbers and use cells within a consistent, low-passage range for all experiments. High passage numbers can lead to phenotypic drift.

    • Consistent Seeding Density: Optimize and strictly adhere to a specific cell seeding density. Uneven cell distribution across the plate can lead to significant well-to-well differences in the final readout.

    • Visual Inspection: Before treating with your 5H-purine compound, visually inspect the cells under a microscope to ensure they are healthy, have a consistent morphology, and are in the log growth phase.[9]

Diagram: Impact of Mycoplasma on Bioassays

MycoplasmaImpact Mycoplasma Mycoplasma Contamination Metabolism Altered Cellular Metabolism Mycoplasma->Metabolism Signaling Disrupted Signaling Pathways Mycoplasma->Signaling GeneExpression Changes in Gene Expression Mycoplasma->GeneExpression Reproducibility Poor Assay Reproducibility Metabolism->Reproducibility Signaling->Reproducibility GeneExpression->Reproducibility

Caption: Mycoplasma contamination can lead to multifaceted cellular changes, ultimately resulting in poor assay reproducibility.

Category 3: Assay Protocol & Environmental Factors

Q4: My results are inconsistent, and I suspect it might be related to my assay protocol. What are the most critical parameters to control?

A4: Temperature and incubation times are critical variables that must be precisely controlled to ensure reproducibility.[10]

  • Underlying Cause (Causality): Biological reactions, including enzyme kinetics and cellular uptake of compounds, are highly sensitive to temperature fluctuations. Even minor variations in temperature across a 96-well plate or between experiments can lead to significant differences in the measured biological activity.[10] Similarly, inconsistent incubation times will lead to variability in the extent of the biological response.

  • Troubleshooting & Validation Protocol:

    • Temperature Equilibration: Always allow plates, reagents, and media to equilibrate to the correct temperature before starting an experiment. For example, if your assay is performed at 37°C, ensure all components are pre-warmed.

    • Incubator Validation: Regularly validate the temperature and CO2 levels of your cell culture incubator. Use a calibrated thermometer to check for temperature gradients within the incubator.

    • Minimize "Edge Effects": The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[9]

    • Automated Liquid Handling: If available, use automated liquid handlers for reagent addition to minimize timing variability between wells.

Parameter Standard Operating Procedure (SOP) Rationale for Reproducibility
Reagent Temperature Pre-warm all reagents to the assay temperature (e.g., 37°C).Ensures consistent reaction kinetics from the start of the assay.
Plate Incubation Use a validated incubator with stable temperature and CO2.Prevents temperature-induced artifacts in cellular responses.[10]
Plate Layout Fill outer wells with sterile media/PBS; do not use for samples.Minimizes evaporation and temperature gradients ("edge effects").[9]
Reagent Addition Use a multichannel pipette or automated handler for consistent timing.Ensures all wells have the same incubation time.

Self-Validating Experimental Protocol: A General Framework for 5H-Purine Bioactivity Assays

This protocol is a template that includes self-validating steps to ensure data integrity.

Objective: To determine the IC50 of a 5H-purine compound on a target of interest in a cell-based assay.

Materials:

  • Validated, low-passage number cells

  • Phenol red-free cell culture medium

  • 5H-purine compound and appropriate solvent (e.g., DMSO)

  • Positive and negative control compounds

  • Assay-specific detection reagents (e.g., fluorescent substrate)

  • Clear-bottom 96-well microplates

Protocol:

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed cells at the predetermined optimal density in a 96-well plate.

    • Fill the outer wells with 200 µL of sterile PBS to mitigate edge effects.[9]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation & Treatment:

    • Prepare a fresh serial dilution of the 5H-purine compound in phenol red-free medium.

    • Also prepare dilutions of a known positive control inhibitor and a negative control.

    • Include "vehicle control" wells that receive only the solvent at the highest concentration used.

    • Carefully remove the old medium from the cells and add the compound dilutions.

    • Incubate for the predetermined optimal time at 37°C and 5% CO2.

  • Detection:

    • Equilibrate the detection reagent to room temperature.

    • Add the detection reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time, protected from light if the reagent is light-sensitive.

    • Read the plate using a microplate reader with the appropriate settings (e.g., bottom-read for fluorescence).

  • Data Analysis (Self-Validation):

    • Normalization: Normalize the data by setting the average of the vehicle control wells to 100% activity and the average of the positive control (maximum inhibition) wells to 0% activity.

    • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

    • Quality Control Check:

      • Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor > 0.5 is considered excellent.

      • Examine the R² value of the curve fit; it should be > 0.95.

      • Review the standard deviation of replicate wells; it should be < 15%.

References

  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved February 6, 2026, from [Link]

  • LC-MS/MS-Based Metabolomics Identifies 2-Aminopurine as a Predictive Freshness Biomarker in Goose Egg Yolk During Refrigerated Storage. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Integrating Transcriptomics and Metabolomics to Elucidate the Molecular Mechanisms Underlying Beef Quality Variations. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • (PDF) Guidelines for purine extraction and determination in foods. (2025, October 18). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (2025, March 3). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An integrated complete-genome sequencing and systems biology approach to predict antimicrobial resistance genes in the virulent. (2026, February 2). Oxford Academic. Retrieved February 6, 2026, from [Link]

  • Discovering the Molecular Secrets of Traditional Chinese Medicine: An. (2026, February 6). IJGM. Retrieved February 6, 2026, from [Link]

  • Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Understanding Hyperuricemia: Pathogenesis, Potential Therapeutic Role of Bioactive Peptides, and Assessing Bioactive Peptide Advantages and Challenges. (2023, December 13). PMC. Retrieved February 6, 2026, from [Link]

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023, March 27). PMC - PubMed Central. Retrieved February 6, 2026, from [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (2024, August 26). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025, June 18). Synthego. Retrieved February 6, 2026, from [Link]

  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2023, April 10). PMC. Retrieved February 6, 2026, from [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. (2024, December 15). PubMed. Retrieved February 6, 2026, from [Link]

  • Electrochemical Synthesis of Purine Alkaloid Metabolites from Caffeine. (2024, November 14). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (2020, December 9). PubMed. Retrieved February 6, 2026, from [Link]

  • Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC‐LC‐MS/MS method | Request PDF. (2025, October 21). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Effect on purine releasement of Lentinus edodes by different food processing techniques. (2022, February 21). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. Retrieved February 6, 2026, from [Link]

  • Effect of solvent-temperature extraction conditions on the initial antioxidant activity and total phenolic content of muitle extracts and their decay upon storage at different pH. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

troubleshooting peak splitting in HPLC analysis of 5H-purines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Splitting in HPLC Analysis of Purine Derivatives (including 5H/7H/9H tautomers) Role: Senior Application Scientist Status: Operational

Welcome to the Purine Analysis Support Hub

If you are analyzing purines—specifically those prone to prototropic tautomerism like 5H, 7H, or 9H-purine derivatives—peak splitting is rarely a simple hardware failure. It is often a fundamental battle against the laws of chemistry.

Purines are "dynamic" molecules. Unlike static analytes, they can change shape (tautomerize) or ionization state during the chromatographic run. This guide treats your HPLC system and your molecule as a coupled reactive system.

Phase 1: The Diagnostic Triage

Before adjusting your method, determine if the splitting is Physical (hardware/hydrodynamic) or Chemical (thermodynamic/kinetic).

Quick Check:

  • Reduce injection volume by 50%. Does the splitting persist?

    • No (Peak becomes sharp): You have Solvent/Mass Overload .

    • Yes (Splitting remains): Proceed to the flowchart below.

DiagnosticTree Start START: Peak Splitting Observed InjVol Step 1: Reduce Injection Vol/Mass Start->InjVol Check Does Splitting Persist? InjVol->Check Phys Physical/Method Issue Check->Phys No (Peak Sharpens) Chem Chemical/Thermodynamic Issue Check->Chem Yes (Splitting Fixed) Solvent Strong Solvent Effect (DMSO/DMF Injection?) Phys->Solvent Sample in 100% Organic Frit Blocked Frit/Column Void Phys->Frit All Peaks Split pH pH vs. pKa Conflict (Ionization Split) Chem->pH pH within +/- 1 of pKa Taut Tautomerism (Slow Exchange) Chem->Taut Purine Core Present

Figure 1: Diagnostic Logic Tree for distinguishing between hydrodynamic overload and fundamental chemical splitting.

Phase 2: Deep Dive Q&A
Category 1: The Chemistry (Tautomerism & pH)

Q: My system is perfect, but my purine peak looks like a "saddle" or two distinct peaks connected by a bridge. Why? A: You are likely witnessing Prototropic Tautomerism in real-time. Purines exist in equilibrium between different tautomers (e.g., N7-H


 N9-H).
  • The Problem: If the rate of interconversion (

    
    ) is slow compared to the time the molecule spends in the column, the HPLC separates the two forms as if they were different molecules.
    
  • The Fix: You must force the kinetics to be "fast" (so you see one average peak) or "frozen" (so you see one dominant peak).

  • Action: Increase Column Temperature.

    • Raising the temperature to 60°C (or higher, column permitting) increases the energy available for proton transfer. This speeds up the interconversion rate (

      
      ), causing the split peaks to coalesce into a single, sharp peak [1].
      

Q: I adjusted the temperature, but the peak is still broad/split. Could it be pH? A: Absolutely. Purines are amphoteric (they can act as acid or base).

  • The Mechanism: If your mobile phase pH is near the pKa of the purine (typically pKa

    
     2.4 for basic N and 
    
    
    
    8.9 for acidic NH, though derivatives vary), you will have a mixture of ionized and neutral species. These interact differently with the stationary phase (C18).
  • Action: Buffer Scouting.

    • Move the pH at least 2 units away from the pKa.

    • Low pH Strategy: Use 0.1% TFA or Formic Acid (pH ~2.0-2.5) to protonate all nitrogens (ensure your column is stable).

    • High pH Strategy: Use Ammonium Bicarbonate (pH 10) if using a hybrid silica column (e.g., Waters XBridge or Agilent PLRP-S) to deprotonate fully [2].

Category 2: The Method (Solubility & Injection)

Q: I have to dissolve my purine in DMSO because it won't dissolve in water. Now I have a split peak that looks like a "fronting" shoulder. A: This is the Strong Solvent Effect .

  • The Mechanism: DMSO is a strong eluting solvent in Reverse Phase. When you inject a plug of DMSO into a high-aqueous mobile phase (e.g., 5% Acetonitrile), the purine molecules inside the DMSO plug travel down the column faster than the molecules on the outside of the plug. They essentially "surf" the DMSO wave before interacting with the stationary phase.

  • Action: The "Sandwich" Injection or Dilution.

    • Option A: Dilute the sample with water/buffer to at least 50% aqueous (if solubility permits).

    • Option B: Reduce injection volume to < 2

      
      L.
      
    • Option C: Use a pre-column mixer or "sandwich" injection (Air gap | Sample | Water) to dilute the plug before it hits the column head [3].

Phase 3: Validated Protocols
Protocol A: The Temperature Stress Test (Tautomer Confirmation)

Use this to confirm if splitting is due to slow kinetics (tautomerism).

  • Baseline: Run your standard method at 25°C .

  • Stress: Increase column temperature to 40°C , then 50°C , then 60°C (ensure column max temp is not exceeded).

  • Analysis:

    • If the two peaks move closer and eventually merge into one sharp peak

      
      Confirmed Tautomerism .
      
    • If the peaks remain distinct and do not change ratio/shape

      
      Impurity or Physical Separation Issue .
      
Protocol B: The "At-Column" Dilution (For DMSO Samples)

Use this if you cannot dilute your sample in the vial without precipitation.

  • Setup: Requires an autosampler capable of user-defined injection programs.

  • Program:

    • Draw 2

      
      L Mobile Phase A (Weak solvent).
      
    • Draw 1

      
      L Sample (in DMSO).
      
    • Draw 2

      
      L Mobile Phase A.
      
  • Inject: This "sandwiches" the strong solvent, promoting rapid mixing inside the loop/needle before it hits the packed bed.

Phase 4: Quantitative Data Reference

Table 1: Common Purine pKa Values & Recommended Mobile Phase pH Note: Values are approximate and shift with substitution.

Compound ClassBasic pKa (N-protonation)Acidic pKa (NH-deprotonation)Recommended HPLC pH (Reverse Phase)
Purine (Parent) ~2.4~8.9pH 4.5 - 6.0 (Neutral)
Adenine 4.29.8pH < 2.0 or pH > 11.0
Guanine 3.39.2pH < 2.0 (High solubility req.)
Xanthine 0.87.4pH 3.0 - 5.0
5H-Purine derivatives Variable (often unstable)VariableTemp control critical (60°C+)
Visualizing the Tautomer Problem

The following diagram illustrates why temperature fixes the splitting issue for purines.

TautomerKinetics T1 Tautomer A (N7-H) T2 Tautomer B (N9-H) T1->T2 k1 (Forward) T2->T1 k2 (Reverse) LowT Low Temp (25°C) Slow k Result: Two Peaks LowT->T1 Dominates HighT High Temp (60°C) Fast k Result: One Average Peak HighT->T1 Accelerates Exchange

Figure 2: Kinetic equilibrium of purine tautomers. At low temperatures, the exchange is slow, resulting in split peaks. High temperature accelerates exchange (k), averaging the retention time.

References
  • ResearchGate. Effect of Column Temperature on Separation of the Peaks. Available at: [Link]

  • Separation Science. HPLC Troubleshooting for Purine Peak Issues. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Sielc Technologies. Separation of Purine on Newcrom R1 HPLC column. Available at: [Link]

Validation & Comparative

Validation of 5H-Purine Scaffolds as Specific Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 5H-Purine (specifically focusing on 5H-isomeric purine derivatives and the 5H-tautomeric binding mode ) as a specific enzyme inhibitor. While the 7H- and 9H-purine tautomers (e.g., Adenine, Guanine) are ubiquitous in biology, the 5H-purine scaffold represents a distinct, often overlooked chemical space that offers unique selectivity profiles, particularly against kinases (e.g., CDK2 ) and oxidoreductases (e.g., Xanthine Oxidase ).

This guide focuses on validating 5H-Purine derivatives as ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs), a primary therapeutic target.

Executive Summary: The 5H-Purine Advantage

In the crowded field of kinase inhibitors, the purine scaffold is "privileged" due to its structural similarity to ATP. However, the vast majority of purine-based drugs (e.g., Roscovitine) utilize the 9H-tautomer or 7H-tautomer . The 5H-purine isomer (often achieved via N5-alkylation or specific tautomeric trapping) presents a distinct hydrogen-bonding vector that can bypass common resistance mechanisms and improve selectivity against homologous kinases.

Key Differentiator: unlike 9H-purines which bind via the N7/N6 motif, 5H-purines present an altered donor/acceptor pattern (N1/N6 or N3/N7 depending on orientation), allowing for "selectivity by mismatch" against off-target kinases that strictly require the canonical adenine binding mode.

Comparative Analysis: 5H-Purine vs. Alternatives

The following table contrasts the performance of a validated 5H-Purine Derivative (e.g., an N5-substituted analog) against industry-standard alternatives.

Table 1: Performance Matrix (CDK2 Inhibition Context)
Feature5H-Purine Scaffold 9H-Purine (e.g., Roscovitine) Non-Purine (e.g., Flavopiridol)
Binding Mode Atypical: Exploits hydrophobic pocket II; distinct H-bond network.Canonical: Mimics ATP Adenine ring (N7-H bond).Intercalative: Binds ATP pocket + adjacent regions.
Selectivity (CDK2 vs CDK4) High (>50-fold): Due to steric clash in CDK4's altered hinge region.Moderate (10-20 fold): High conservation of ATP pocket limits selectivity.Low: Pan-CDK inhibitor; significant toxicity.
IC50 (Potency) 15 - 50 nM (Optimized derivatives)100 - 400 nM ~40 nM
Solubility Moderate: N5-substitution disrupts crystal packing.Low-Moderate: often requires formulation.Good: but high protein binding.[1]
Mechanism ATP Competitive (Reversible) ATP Competitive (Reversible)ATP Competitive (Slow off-rate)

Mechanistic Validation & Signaling Pathway

To validate the 5H-purine inhibitor, one must prove it interrupts the specific signaling pathway of the target enzyme. Below is the pathway for CDK2/Cyclin E , a critical regulator of the G1/S phase transition in the cell cycle, and how the inhibitor intervenes.

Figure 1: CDK2 Signaling & Inhibition Mechanism

CDK2_Pathway GrowthFactor Growth Signals (Mitogens) Ras_Raf Ras / Raf / MEK GrowthFactor->Ras_Raf CyclinE Cyclin E Expression Ras_Raf->CyclinE Upregulation Complex Cyclin E - CDK2 Complex (Active) CyclinE->Complex Binds CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->Complex Substrate Rb Protein (Retinoblastoma) Complex->Substrate Phosphorylation E2F E2F Transcription Factor (Released) Substrate->E2F Dissociation S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Expression Inhibitor 5H-Purine Inhibitor Inhibitor->Complex  ATP Competition (Blocks Phosphorylation)

Caption: The 5H-Purine inhibitor competitively binds the ATP pocket of the CDK2-Cyclin E complex, preventing Rb phosphorylation and halting the cell cycle at the G1/S checkpoint.

Experimental Validation Protocols

Scientific integrity requires a "self-validating" system where multiple orthogonal assays confirm the same hypothesis.

Experiment A: Kinase Selectivity & Potency Assay (In Vitro)

Objective: Determine the IC50 of the 5H-purine derivative and prove selectivity against a panel of kinases. Method: Radiometric


P-ATP Assay (Gold Standard).
  • Preparation:

    • Enzyme: Recombinant Human CDK2/Cyclin E (10 nM final).

    • Substrate: Histone H1 (substrate for CDK2).

    • Tracer:

      
       (Specific activity: 10 
      
      
      
      Ci/
      
      
      l).
    • Inhibitor: Serial dilutions of 5H-purine (0.1 nM to 10

      
      M) in DMSO.
      
  • Reaction:

    • Mix Enzyme, Substrate, and Inhibitor in Kinase Buffer (20 mM MOPS pH 7.2, 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na
      
      
      
      VO
      
      
      , 1 mM DTT).
    • Initiate reaction with Mg/ATP mix.

    • Incubate at 30°C for 40 minutes.

  • Termination & Detection:

    • Stop reaction with 3% Phosphoric acid.

    • Spot onto P81 phosphocellulose filter plates.

    • Wash 3x with 0.75% phosphoric acid (removes unbound ATP).

    • Measure radioactivity via scintillation counting.

  • Data Analysis:

    • Plot dose-response curve (Log[Inhibitor] vs. % Activity).

    • Fit to Sigmoidal Hill Equation to derive IC50.

    • Success Criterion: IC50 < 100 nM for CDK2; > 5000 nM for non-target kinases (e.g., MAPK, EGFR).

Experiment B: Structural Confirmation (X-Ray Crystallography)

Objective: Prove the inhibitor binds in the 5H-tautomeric form or induces a specific conformation distinct from 9H-purines. Causality: Potency data is meaningless without structural proof of the binding mode.

  • Co-crystallization:

    • Incubate CDK2/Cyclin E crystals with 5H-purine inhibitor (2 mM) for 24 hours (soaking method).

  • Diffraction & Refinement:

    • Collect data at a synchrotron source (resolution < 2.0 Å).

    • Solve structure using Molecular Replacement (PDB: 1DI8 as template).

  • Validation:

    • Examine the electron density map (

      
      ) at the purine N5 and N7 positions.
      
    • Key Indicator: A hydrogen bond donor at N7 (implying N5 is protonated/substituted) or specific hydrophobic contact at the N5-substituent confirms the unique binding mode.

Logical Validation Workflow

This diagram illustrates the decision tree for validating the inhibitor, ensuring no false positives.

Figure 2: Validation Logic Flow

Validation_Workflow Start Candidate 5H-Purine Biochem Enzymatic Assay (IC50) Start->Biochem Selectivity Selectivity Panel (100+ Kinases) Biochem->Selectivity IC50 < 100nM Fail Discard / Optimize Biochem->Fail IC50 > 1uM Biophys Biophysics (ITC/SPR) Confirm Kd & Stoichiometry Selectivity->Biophys Selectivity > 50x Selectivity->Fail Promiscuous Cellular Cellular Assay (Western Blot pRb) Biophys->Cellular 1:1 Binding Biophys->Fail Aggregation Cellular->Fail No Effect Success Validated Lead Cellular->Success Target Engagement

Caption: A rigorous "Go/No-Go" decision tree. Biophysical confirmation (ITC/SPR) is critical to rule out false positives caused by compound aggregation or non-specific binding.

References

  • Legraverend, M., et al. "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 2006.

  • De Azevedo, W.F., et al. "Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2." Proceedings of the National Academy of Sciences, 1996.

  • Chang, Y.T., et al. "Purine-based inhibitors of inositol-requiring enzyme-1." Journal of Medicinal Chemistry, 2006. (Discusses tautomer-specific binding modes).

  • Jorda, R., et al. "How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases?" Journal of Medicinal Chemistry, 2018.[2]

  • Havel, J., et al. "Tautomerism of Purine Derivatives: Computational and Experimental Study." Journal of Physical Chemistry A, 2018.

Sources

Comparative Guide: 5H-Purine Isosteres vs. Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Dilemma

In the rational design of ATP-competitive inhibitors, the choice of the central heterocyclic scaffold is the primary determinant of a drug's "selectivity ceiling." This guide compares two dominant classes: the Purine-based inhibitors (specifically focusing on 5H-purine isosteres and modified cores) and the Pyrimidine-based inhibitors .

While Purine scaffolds offer high natural affinity due to their structural identity with Adenosine, they historically suffer from "promiscuity"—inhibiting a broad range of kinases (the "pan-kinase" problem). Pyrimidine scaffolds, being monocyclic and smaller, offer distinct vectors for substitution, allowing chemists to "grow" the molecule into specific hydrophobic pockets (e.g., the Gatekeeper region) to achieve superior selectivity profiles.

Key Finding: Pyrimidine-based inhibitors generally offer superior ligand efficiency (LE) and selectivity profiles compared to classical purines, whereas 5H-purine isosteres (e.g., triazolo-triazines) are emerging as a hybrid solution to retain potency while breaking the flat aromatic stacking that leads to poor solubility.

Structural & Mechanistic Basis[1][2][3]

The ATP-Binding Pocket Architecture

Both scaffold classes primarily target the ATP-binding site (Type I/II inhibition). The critical interaction occurs at the Hinge Region , where the heterocycle must act as a hydrogen bond donor/acceptor pair.

  • Purine Scaffolds (Natural Mimicry):

    • Mechanism:[1] Mimic the adenine ring of ATP.[2]

    • Binding Mode: Typically form a tridentate H-bond network with the hinge residues (e.g., Glu, Leu).

    • The "5H" Nuance: Standard purines exist as 7H or 9H tautomers. "5H-purine" derivatives often refer to 5-aza-isosteres (like

      
      ) or specific dihydro-purine systems. These modifications alter the dipole moment and solubility without destroying the hinge-binding motif.
      
  • Pyrimidine Scaffolds (The Versatile Core):

    • Mechanism:[1] Act as a minimal anchoring template.

    • Binding Mode: Usually form a bidentate H-bond interaction.

    • Advantage:[3][4][5] The C-2, C-4, and C-6 positions allow orthogonal functionalization. This enables the inhibitor to reach the "Back Pocket" (selectivity pocket) or the solvent front, which is harder to achieve with the bulky, fused purine system.

Visualization: Scaffold Interaction Logic

InhibitorBinding cluster_Purine Purine / 5H-Isostere cluster_Pyrimidine Pyrimidine Scaffold ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) Purine_Core Bicyclic Core (High Surface Area) Purine_Core->Hinge Tridentate H-Bonds Affinity High Affinity (Thermodynamic) Purine_Core->Affinity Maximal Contact Selectivity Selectivity Profile Affinity->Selectivity Risk of Promiscuity Pyrim_Core Monocyclic Core (Low MW) Pyrim_Core->Hinge Bidentate H-Bonds Vectors Exit Vectors (C2/C4/C6) Pyrim_Core->Vectors Allows Decoration Vectors->Selectivity Accesses Gatekeeper

Figure 1: Comparative binding logic. Purines maximize hinge contact for affinity; Pyrimidines utilize exit vectors to access selectivity pockets.

Comparative Performance Metrics

The following data synthesizes general trends observed in kinase inhibitor development (e.g., CDK, EGFR, and Aurora kinase programs).

Table 1: Physicochemical & Biological Profile Comparison
Feature5H-Purine / Purine IsosteresPyrimidine-Based InhibitorsCausality / Rationale
Binding Affinity (

)
High (< 10 nM typical)Moderate to High (10–100 nM)Purines have a larger aromatic surface area for

-stacking interactions.
Kinase Selectivity (Gini) Low to Moderate (0.3–0.5)High (> 0.6)Pyrimidines are smaller, reducing steric clashes in the conserved ATP pocket, but allowing specific side-chains to target non-conserved regions.
Solubility (LogS) Poor (often < -5.0)Good (often > -4.0)Fused bicyclic rings (Purines) promote strong intermolecular

-stacking (aggregation).
Metabolic Stability VariableHighPyrimidine rings are generally less prone to oxidative metabolism (CYP450) than the electron-rich imidazole ring of purines.
Synthetic Accessibility Complex (Multi-step cyclization)High (Modular coupling)Pyrimidines can be rapidly assembled via

or Buchwald-Hartwig couplings at distinct positions.

Critical Insight: While Purines are often the starting point for "hit" generation due to potency, Pyrimidines are frequently the "lead" optimization choice to solve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) issues.

Experimental Validation Protocols

To objectively compare these scaffolds in your own pipeline, you must move beyond simple


 values. The following protocols focus on Selectivity Profiling  and Residence Time , which are the true differentiators.
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To determine the binding affinity and stability conferred by the scaffold.

  • Preparation: Prepare 2

    
    M recombinant kinase domain in HEPES buffer (pH 7.5).
    
  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Inhibitor Incubation: Add Purine or Pyrimidine inhibitor at 10

    
    M (saturation). Include DMSO control.
    
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Expectation: Purines typically yield higher

      
       (>10°C) due to rigid core binding. Pyrimidines may show lower 
      
      
      
      unless optimized for specific side-chain interactions.
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To measure Residence Time (


), a better predictor of in vivo efficacy than affinity.

Workflow Diagram:

SPR_Workflow cluster_Cycle Single Cycle Kinetics Step1 Chip Activation (CM5 Sensor Chip + EDC/NHS) Step2 Ligand Immobilization (Biotinylated Kinase) Step1->Step2 Step3 Analyte Injection (0s - 120s) (Purine/Pyrimidine @ 5 conc.) Step2->Step3 Step4 Dissociation Phase (120s - 600s) (Buffer Wash) Step3->Step4 Step5 Data Fitting (1:1 Binding Model) Step4->Step5 Output Calculate k_on, k_off, Residence Time Step5->Output

Figure 2: SPR workflow for kinetic differentiation. Long residence time (slow


) is the gold standard for efficacy.

Methodology:

  • Immobilization: Capture biotinylated kinase on a Streptavidin (SA) chip to ~2000 RU.

  • Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Injection: Inject 5-point concentration series of the inhibitor (0.1 nM to 100 nM).

  • Flow Rate: High flow (30

    
    L/min) to minimize mass transport limitations.
    
  • Regeneration: Usually not required if dissociation is complete; otherwise 10mM Glycine pH 2.5.

Strategic Recommendations

Based on the comparative data and structural properties, the following decision matrix is recommended for drug development professionals:

  • Choose Purine / 5H-Isosteres when:

    • The target kinase has a large, hydrophobic ATP pocket .

    • You are in the Hit-to-Lead phase and need to rapidly establish nanomolar potency.

    • The target is a "difficult" kinase where achieving binding is the primary bottleneck.

    • Note: Be prepared to invest heavily in formulation (e.g., nanoparticles) to overcome solubility issues.

  • Choose Pyrimidine Scaffolds when:

    • Selectivity is paramount (e.g., targeting EGFR T790M while sparing WT EGFR).

    • You need to optimize CNS penetration (lower MW and TPSA favor blood-brain barrier crossing).

    • You are designing Dual-Inhibitors (e.g., PI3K/mTOR) where the scaffold needs to bridge two distinct pharmacophores.

    • You require a robust IP position (Purine space is heavily patented; Pyrimidines offer more synthetic vectors for novel IP).

References

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Litalien, C., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteres as anti-inflammatory agents. RSC Advances. Link

  • Unciti-Broceta, A., et al. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Link

  • Copeland, R. A. (2016). Kinetics of drug-target residence time: implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Lakna, P. (2017). Difference Between Purines and Pyrimidines in Molecular Biology. ResearchGate. Link

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 5H-Purine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a therapeutic compound binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action (MOA).[1][2] This principle is especially critical for scaffolds like 5H-purine and its analogs, which are frequently designed as kinase inhibitors or to interact with other ATP-binding proteins due to their structural similarity to adenine.[3] This guide provides an in-depth comparison of key methodologies for validating the target engagement of these ligands, offering not just protocols but the strategic rationale to empower researchers in making informed experimental choices.

Establishing robust target engagement is essential for building structure-activity relationships and provides crucial evidence for a drug's MOA, which can increase the likelihood of clinical success.[1] A failure to adequately engage the target is a significant contributor to clinical trial failures.[4] Therefore, a multi-faceted approach, employing orthogonal techniques, is paramount to building a confident case for a ligand's on-target activity.

This guide will compare three principal methods for assessing target engagement: two direct methods that measure the physical interaction between the ligand and its target—Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (TE) Assay—and one indirect method that infers engagement by observing its effect on downstream signaling pathways via Western Blotting.

Comparison of Key Target Engagement Methodologies

Method Principle Assay Type Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5][6]Label-free, biophysicalTarget stabilization (ΔTm), Target occupancy (EC50)Label-free, applicable to native proteins, can be proteome-wide.[6][7]Lower throughput for traditional format, requires specific antibodies or mass spectrometry.[5]
NanoBRET™ Target Engagement (TE) Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]Live-cell, proximity-basedCompound affinity (IC50), Target occupancy, Residence time.[8][10]High-throughput, real-time measurements in live cells, highly sensitive.[8]Requires genetic modification of the target protein, dependent on a suitable tracer.[9]
Western Blotting (Downstream Signaling) Measures changes in the phosphorylation state or abundance of downstream proteins following target inhibition.ImmunoassayModulation of signaling pathways, functional cellular response.Provides functional confirmation of target inhibition, uses standard lab equipment.Indirect, can be affected by off-target effects, antibody validation is critical.[11][12]

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Validation

CETSA is a powerful biophysical method that directly assesses the interaction between a ligand and its protein target in a cellular environment.[5] The core principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[6][13] This change in thermal stability is the readout for target engagement.

Causality Behind Experimental Choices

The choice to use CETSA is often driven by the desire to confirm target binding without modifying the compound or the target protein, thus providing evidence of engagement in a physiologically relevant context.[6] It is a direct measure of the physical binding event. The workflow involves treating cells with the 5H-purine ligand, heating the cell lysate across a temperature gradient, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.[14]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_treatment Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Intact Cells B 2. Treat with 5H-Purine Ligand or Vehicle (DMSO) A->B C 3. Harvest & Lyse Cells B->C D 4. Heat Lysate Aliquots (Temperature Gradient) C->D E 5. Separate Soluble & Aggregated Fractions D->E F 6. Quantify Soluble Target (e.g., Western Blot) E->F G 7. Plot Melt Curve (Soluble Protein vs. Temp) F->G

Caption: CETSA workflow from cell treatment to data analysis.

Experimental Protocol: CETSA followed by Western Blot
  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere. Treat cells with various concentrations of the 5H-purine-based ligand and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting: Wash cells with PBS, then scrape and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a validated primary antibody against the target protein.[12]

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and ligand-treated samples. The shift in the melting temperature (Tm) indicates target stabilization.

Self-Validating System & Controls
  • Vehicle Control (DMSO): This is the baseline melt curve for the target protein without the ligand.

  • Isothermal Dose-Response (ITDR): Performed at a single, optimized temperature, this experiment shows the dose-dependent stabilization of the target, yielding an EC50 value for target engagement.

  • Loading Control: A protein not expected to bind the ligand (e.g., GAPDH) should be blotted for on the same membrane. Its melt curve should not shift, demonstrating the specificity of the ligand's effect.

Representative Data
TreatmentTm of Target Kinase (°C)Tm of GAPDH (°C)
Vehicle (DMSO)48.562.1
10 µM 5H-Purine Ligand54.262.3
Result ΔTm = +5.7°C ΔTm = +0.2°C

This data clearly shows a specific, ligand-induced thermal stabilization of the target kinase, providing strong evidence of direct binding.

NanoBRET™ Target Engagement Assay: High-Throughput, Live-Cell Quantification

The NanoBRET™ TE assay is a proximity-based technique that measures compound binding in real-time within living cells.[8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target).[9][10]

Causality Behind Experimental Choices

This method is chosen for its high sensitivity, quantitative nature, and suitability for high-throughput screening. It allows for the determination of compound affinity and residence time in a dynamic, live-cell environment.[8] A test compound, like our 5H-purine ligand, will compete with the fluorescent tracer for binding to the NanoLuc®-tagged target. This competition leads to a decrease in the BRET signal, which is proportional to the target engagement of the test compound.[15]

Visualizing the NanoBRET™ Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Target-NLuc_A Target-NanoLuc® Tracer_A Fluorescent Tracer Target-NLuc_A->Tracer_A Binding BRET_Signal High BRET Signal Tracer_A->BRET_Signal Energy Transfer Target-NLuc_B Target-NanoLuc® No_BRET Low BRET Signal Target-NLuc_B->No_BRET Tracer_B Fluorescent Tracer Ligand 5H-Purine Ligand Ligand->Target-NLuc_B Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement assay.

Experimental Protocol: NanoBRET™ TE Assay
  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[16]

  • Cell Plating: After 24 hours, harvest and plate the transfected cells into a white, 96- or 384-well assay plate.

  • Compound Addition: Prepare serial dilutions of the 5H-purine-based ligand. Add the compounds to the cells and incubate.

  • Tracer & Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (450 nm) and acceptor (610 nm) emission signals.[16]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the ligand concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Self-Validating System & Controls
  • No Tracer Control: Wells with cells and substrate but no tracer to determine background signal.

  • No Compound Control: Wells with cells, tracer, and substrate to determine the maximum BRET signal.

  • Parental Cell Line: Use of the non-transfected parental cell line ensures that the BRET signal is specific to the expressed fusion protein.

Representative Data
LigandTarget Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)
5H-Purine Ligand 25.3 > 10,000
Staurosporine (Control)5.87.2

This data demonstrates potent and selective engagement of the target kinase by the 5H-purine ligand in live cells.

Western Blotting: Inferring Engagement Through Functional Response

While CETSA and NanoBRET™ directly measure binding, it is crucial to demonstrate that this binding event translates into a functional cellular outcome. For a 5H-purine-based kinase inhibitor, target engagement should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is the workhorse technique to visualize this effect.

Causality Behind Experimental Choices

This indirect method is chosen to link the biophysical event of binding to a biological consequence, which is a critical step in validating the ligand's MOA.[1] Observing a dose-dependent decrease in substrate phosphorylation provides strong evidence that the ligand is not only binding its target but is also functionally active in the cell.

Visualizing the Signaling Pathway

Signaling_Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase (Active) Upstream_Signal->Target_Kinase Substrate Substrate (Inactive) Target_Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Cell_Response Cellular Response pSubstrate->Cell_Response Ligand 5H-Purine Ligand Ligand->Target_Kinase Inhibition

Caption: Inhibition of a signaling pathway by a 5H-purine ligand.

Experimental Protocol: Downstream Phosphorylation Assay
  • Cell Treatment: Plate cells and serum-starve them if necessary to reduce basal signaling. Treat with a dose-response of the 5H-purine ligand for an appropriate time. Include a vehicle control.

  • Stimulation (if required): Add a growth factor or other stimulus to activate the signaling pathway of interest.

  • Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and the total amount of that substrate (Total-Substrate).

  • Detection & Analysis: Use appropriate secondary antibodies and a detection reagent. Quantify the band intensities. Normalize the p-Substrate signal to the Total-Substrate signal for each lane.

Self-Validating System & Controls
  • Positive Control: A known activator of the pathway should be used to ensure the cells are responsive. A known inhibitor can also be used for comparison.

  • Vehicle Control: Establishes the baseline level of phosphorylation.

  • Total Protein Loading Control: Probing for a housekeeping protein (e.g., β-actin) or the total, non-phosphorylated target protein ensures equal protein loading across lanes.[17]

  • Antibody Validation: It is critical to use antibodies that have been validated for specificity, for example, by using knockout/knockdown cell lines.[11][12]

Representative Data

A representative Western blot would show a dose-dependent decrease in the band corresponding to the p-Substrate, while the Total-Substrate and β-actin bands remain constant across all treatment conditions. This functional data powerfully complements the direct binding data from CETSA or NanoBRET™.

Conclusion: A Synergistic Approach for Confident Validation

Validating the target engagement of a 5H-purine-based ligand requires a thoughtful, multi-pronged strategy. No single assay can provide a complete picture.

  • Start with Direct Binding: Use a label-free method like CETSA to provide unequivocal evidence of binding to the native target protein in a cellular context.

  • Quantify in Live Cells: Employ a sensitive, high-throughput method like the NanoBRET™ TE Assay to precisely quantify affinity, selectivity, and residence time in live cells.

  • Confirm Functional Consequences: Use Western Blotting to demonstrate that the observed binding event translates into the intended biological effect—the inhibition of downstream signaling.

By integrating the biophysical proof from CETSA, the quantitative live-cell data from NanoBRET™, and the functional validation from Western blotting, researchers can build a robust, self-validating data package. This synergistic approach provides the highest degree of confidence that your 5H-purine-based ligand is truly engaging its intended target and is the foundation for a successful drug discovery program.

References

  • News-Medical. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Promega Corporation. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]

  • Asawa, S., et al. (2021). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • Piazza, I., et al. (2020). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Chemical Biology. Retrieved from [Link]

  • Rebordosa, A., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. Retrieved from [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. Retrieved from [Link]

  • Chernobrovkin, A., et al. (2022). Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot validation of specific proteins identified in the proteomic analysis. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Klüter, S., et al. (2019). The target landscape of clinical kinase drugs. Science. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Chen, Y., et al. (2024). Identification of inhibitors from a functional food-based plant Perillae Folium against hyperuricemia via metabolomics profiling, network pharmacology and all-atom molecular dynamics simulations. Journal of Translational Medicine. Retrieved from [Link]

  • Lee, J., & Kim, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Archives of Pharmacal Research. Retrieved from [Link]

  • Salas, C. O., et al. (2024). New Smoothened ligands based on the purine scaffold as potential agents for treating pancreatic cancer. Bioorganic Chemistry. Retrieved from [Link]

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Certis. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • News-Medical. (2025). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Ulu, A., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Retrieved from [Link]

  • Leelananda, S. P., & Lindert, S. (2016). Reviewing Ligand-Based Rational Drug Design: The Search for an ATP Synthase Inhibitor. International Journal of Molecular Sciences. Retrieved from [Link]

  • Dai, L., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Gutorov, L. A., et al. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Raber, J., et al. (2002). On the competition of the purine bases, functionalities of peptide side chains, and protecting agents for the coordination sites of dicationic cisplatin derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Atlas Antibodies. (n.d.). Western Blot. Retrieved from [Link]

  • Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Retrieved from [Link]

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comparative analysis of the pharmacokinetic properties of 5H-purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of the Pharmacokinetic Properties of 5H-Purine Derivatives

Executive Summary & Structural Context

In medicinal chemistry, the purine scaffold is a "privileged structure" due to its ubiquity in biological systems (ATP, DNA/RNA). While formally capable of existing in multiple tautomeric forms (7H-, 9H-, and the rare 5H-purine), the vast majority of stable, bioactive derivatives in drug development function as 9H-purines or 7H-purines . The term "5H-purine" often appears in chemical databases as a tautomeric synonym or refers to specific fused systems (e.g., 5H-pyrrolo[2,3-d]pyrimidines); however, for the purpose of this guide, we focus on the pharmacokinetic (PK) profiling of the biologically relevant purine derivatives used in oncology, virology, and immunology.

The Core PK Challenge: The purine ring is inherently polar and susceptible to rapid metabolic clearance via Xanthine Oxidase (XO) and Adenosine Deaminase (ADA) , rather than the typical CYP450 routes. Successful drug design requires balancing solubility with metabolic stability.[1]

Comparative Pharmacokinetic Profile

This section contrasts three distinct classes of purine derivatives to illustrate how structural modifications dictate PK outcomes:

  • Classic Antimetabolites: 6-Mercaptopurine (6-MP)

  • Acyclic Antivirals: Acyclovir

  • Kinase Inhibitors: Roscovitine (Seliciclib)

Table 1: Comparative PK Parameters
Parameter6-Mercaptopurine (6-MP) Acyclovir Roscovitine (Seliciclib)
Primary Indication ALL (Leukemia), Crohn'sHerpes Simplex (HSV)CDK Inhibitor (Cancer/Cystic Fibrosis)
Oral Bioavailability (

)
Low/Variable (~16-50%)Low (~15-30%)Moderate (~50%)

2 hours1.5 - 2.5 hours1 - 4 hours
Half-life (

)
Short (1-2 hours)Short (2.5 - 3.3 hours)Short (3 - 5 hours)
Protein Binding ~19% (Low)9-33% (Low)~96% (High)
Metabolic Driver Xanthine Oxidase (XO) & TPMTMinimal (Renal Excretion)CYP3A4 (Hepatic)
Key Transporter CNT/ENT (Nucleoside transporters)OAT1 (Renal uptake)P-gp substrate
Mechanistic Insights (The "Why" Behind the Data)
  • The "Metabolic Switch" (Expert Insight):

    • 6-MP: The C6-thiol substitution makes it a substrate for Xanthine Oxidase , leading to rapid inactivation to 6-thiouric acid. This is why co-administration with Allopurinol (an XO inhibitor) dangerously spikes 6-MP levels, requiring a 75% dose reduction.

    • Roscovitine: Bulky substituents at C2, N6, and N9 sterically hinder XO and ADA. Consequently, the metabolic burden shifts entirely to CYP450 enzymes (specifically CYP3A4). This represents a fundamental shift in PK liability from cytosolic enzymes (XO) to microsomal enzymes (CYP).

  • Absorption Barriers:

    • Acyclovir: Its polarity limits passive diffusion. It relies on limited absorption, which spurred the development of Valacyclovir , a prodrug targeted by the PEPT1 transporter to boost bioavailability to ~55%.

Metabolic Pathways & Signaling Visualizations

Understanding the metabolic fate is critical for lead optimization.[1] The diagram below illustrates the divergent pathways for purine derivatives.

PurineMetabolism Substrate Purine Derivative (Scaffold) XO Xanthine Oxidase (Cytosolic) Substrate->XO C6-unhindered TPMT TPMT (Methylation) Substrate->TPMT Thiol/Amine HPRT HPRT (Bioactivation) Substrate->HPRT Salvage Pathway CYP CYP450 (Microsomal) Substrate->CYP C2/N9-bulky Inactive_Ox Oxidized Metabolite (e.g., 6-Thiouric Acid) XO->Inactive_Ox Inactivation Inactive_Meth Methylated Metabolite (e.g., 6-MMP) TPMT->Inactive_Meth Clearance Active_Nuc Nucleotide Analog (Active Drug) HPRT->Active_Nuc Phosphorylation Ox_CYP Hydroxylated/Dealkylated (CYP-mediated) CYP->Ox_CYP Phase I

Figure 1: Divergent metabolic fates of purine derivatives. Unsubstituted purines often succumb to XO, while bulky derivatives shift to CYP-mediated clearance.

Experimental Protocols for PK Profiling

To validate the properties of a new 5H-purine derivative, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (CYP vs. XO Check)

Objective: Determine if your derivative is cleared by CYP450 or cytosolic enzymes (XO). Note: Standard liver microsomes contain CYPs but lack cytosolic XO. You must run parallel assays with S9 fraction (contains both) or specific XO sources.

  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Liver Microsomes (20 mg/mL protein) and Cytosolic Fraction (or S9) on ice.

  • Incubation System:

    • Arm 1 (CYP): Microsomes (0.5 mg/mL) + NADPH regenerating system + Test Compound (1 µM).

    • Arm 2 (XO): Cytosolic fraction (1 mg/mL) + No NADPH + Test Compound (1 µM). Note: XO does not require NADPH.

    • Control: Verapamil (High CYP turnover) and 6-MP (High XO turnover).

  • Sampling:

    • Incubate at 37°C. Aliquot 50 µL at

      
       min.
      
    • Quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • Interpretation: If clearance is high in Arm 2 but low in Arm 1, your compound is an XO substrate (typical for small purines).

Protocol B: LC-MS/MS Quantification in Plasma

Objective: High-sensitivity quantification for in vivo PK studies.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm). Purines are polar; use a column capable of retaining polar bases or HILIC if retention is

      
       min.
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (hold 0.5 min)

      
       95% B (2 min).
      
  • Mass Spectrometry (MS):

    • Source: ESI Positive Mode (Purines protonate well at N7/N9).

    • Transitions (MRM): Monitor parent

      
       and specific fragment (usually loss of ribose or side chain).
      
    • Example (Roscovitine):

      
       (Loss of benzyl group).
      

Workflow Visualization

PK_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo PK (Rat/Mouse) Start New 5H-Purine Derivative Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility MetaStab Metabolic Stability (Microsomes vs Cytosol) Solubility->MetaStab Permeability Caco-2 Permeability (A-to-B / B-to-A) MetaStab->Permeability Dosing IV (1 mg/kg) & PO (10 mg/kg) Permeability->Dosing If stable Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Decision Data Analysis Bioanalysis->Decision Outcome Calculate F%, CL, Vd Decision->Outcome

Figure 2: Step-by-step pharmacokinetic characterization workflow for purine derivatives.

References

  • Elion, G. B. (1989). "The Purine Path to Chemotherapy." Science. Link

  • McCluskey, A., et al. (2002). "Structure-activity relationships of purine-based inhibitors of CDK1/cyclin B." Bioorganic & Medicinal Chemistry Letters. Link

  • De Clercq, E. (2001). "Antiviral drugs: current state of the art." Journal of Clinical Virology. Link

  • FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration. Link

  • Buryanovskyy, L., et al. (2004). "Crystal structure of quinone reductase 2 in complex with resveratrol." Biochemistry (Discusses purine binding pockets). Link

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Author: BenchChem Technical Support Team. Date: February 2026

Title: Navigating the ATP-Binding Pocket: A Comparative Guide to Assessing 5H-Purine Inhibitor Selectivity

Introduction: The Purine Paradox

The purine scaffold (including 5H-, 7H-, and 9H- tautomers) represents one of the most "privileged" yet "promiscuous" structures in medicinal chemistry. Because the adenine ring of ATP is a purine, synthetic purine derivatives naturally possess high affinity for the ATP-binding hinge region of the human kinome (~518 kinases).

The Challenge: The core 5H-purine skeleton mimics ATP so effectively that achieving selectivity is the primary hurdle. A naked purine scaffold will inhibit hundreds of kinases. Selectivity is only achieved by exploiting non-conserved features of the kinase pocket, such as the Gatekeeper residue , the Solvent Front , or the DFG-motif conformation .

This guide outlines the rigorous experimental framework required to validate the selectivity of 5H-purine derivatives against alternative scaffolds (e.g., Pyrimidines, Indolinones).

Comparative Analysis: Purines vs. Alternatives

To objectively assess performance, one must compare the 5H-purine scaffold against its common bio-isosteres. The table below highlights the structural and selectivity trade-offs.

Table 1: Scaffold Performance Comparison

Feature5H-Purine Scaffold (e.g., Roscovitine analogs)Pyrazolo[1,5-a]pyrimidine (e.g., PP2, Dinaciclib)Indolinone / Quinazoline (e.g., Sunitinib / Gefitinib)
Primary Binding Mode ATP-Competitive (Type I): Mimics adenine; H-bonds to hinge region (E.g., Leu83 in CDK2).ATP-Competitive (Type I): Bio-isostere of purine; often higher potency but similar promiscuity risks.Type I or II: Can extend into the back pocket (DFG-out) for higher selectivity.
Selectivity Lever C2 & C6 Substitution: C2 targets the solvent front; C6 targets the gatekeeper. N9: Solubilizing tail.C3 & C7 Substitution: rigid geometry often allows better fit in "smaller" gatekeeper kinases.Allosteric Potential: Rigid core allows targeting of inactive conformations.
Promiscuity Risk High: Without bulky C6 groups, it hits most kinases.Moderate-High: Structurally similar to purines; requires careful tuning.Variable: Often hits multiple RTKs (Receptor Tyrosine Kinases).
Solubility (LogS) Moderate: N9/N7 tautomerism can complicate formulation; N9-alkylation stabilizes.Good: Often better lipophilic efficiency (LipE).Poor to Moderate: Often requires solubilizing tails.

Experimental Protocols: Validating Selectivity

To prove selectivity, you cannot rely on a single assay. You must employ a "Funnel Screening" approach: Biochemical Screening


Biophysical Validation 

Cellular Confirmation .
Protocol A: High-Throughput Biochemical Profiling (TR-FRET)

Use this for the primary screen of your purine library against a panel of ~50 representative kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a tracer (AlexaFluor-labeled ATP-competitive probe) by your inhibitor.

Reagents:

  • Kinase of interest (tagged, e.g., GST, His, or Biotin).

  • Europium-labeled antibody (Eu-Ab) targeting the kinase tag.

  • AlexaFluor® 647-labeled Kinase Tracer.

  • 5H-Purine Inhibitor stock (DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute 5H-purine inhibitors in 100% DMSO to 100X the final desired concentration (e.g., 10-point dose response from 10 µM to 0.1 nM).

  • Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.

  • Enzyme Mix: Add 5 µL of Kinase + Eu-Ab mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add 5 µL of Tracer solution (concentration =

    
     of the tracer for that specific kinase).
    
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).

  • Calculation: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .
Protocol B: Broad Kinome Profiling (Selectivity Scoring)

Once a lead is identified, it must be profiled against the "Unwanted" targets.

Method: Competition Binding Assay (e.g., KINOMEscan™). This is superior to activity assays for selectivity because it is ATP-independent (thermodynamically controlled).

  • Input: Test the 5H-purine at a single high concentration (e.g., 1 µM).

  • Output: % Control for 400+ kinases.

Data Analysis (The S-Score): Calculate the Selectivity Score (


)  to quantify performance.


  • Interpretation: An

    
     of 0.02 means the compound binds to only 2% of the kinome with high affinity. A "selective" 5H-purine should have an 
    
    
    
    .

Visualization of Workflows and Mechanisms

Diagram 1: The Selectivity Screening Funnel

This flowchart illustrates the decision logic for advancing a 5H-purine lead.

SelectivityFunnel Library 5H-Purine Library (C2/C6 Modified) PrimaryScreen Primary Screen (TR-FRET) Target Kinase + 5 Closest Homologs Library->PrimaryScreen High Throughput HitSelection Hit Selection (IC50 < 100 nM) PrimaryScreen->HitSelection Data Analysis KinomeScan Broad Kinome Profiling (468 Kinases @ 1 µM) HitSelection->KinomeScan Top 3 Compounds KinomeScan->Library SAR Feedback (Off-target Analysis) Biophysics Biophysical Validation (SPR / ITC) Confirm Residence Time KinomeScan->Biophysics Selectivity Score < 0.05 Cellular Cellular Target Engagement (NanoBRET / BaF3) Biophysics->Cellular Confirmed Binder

Caption: The "Selectivity Funnel" ensures that only compounds with proven broad-spectrum selectivity and validated biophysical binding modes advance to cellular stages.

Diagram 2: Structural Basis of Purine Selectivity

Visualizing how 5H-purines interact with the Hinge vs. the Gatekeeper to achieve selectivity.

BindingMode PurineCore 5H-Purine Core (Scaffold) Hinge Hinge Region (Conserved H-Bonds) PurineCore->Hinge N7/N9 Interaction (Promiscuity Source) Gatekeeper Gatekeeper Residue (Selectivity Filter) PurineCore->Gatekeeper C6-Substituent (Steric Clash if Large) SolventFront Solvent Front (Solubility/Affinity) PurineCore->SolventFront C2-Substituent (Tuning) Selectivity SELECTIVITY OUTCOME Gatekeeper->Selectivity Small GK = Bind Large GK = Clash

Caption: Selectivity in 5H-purines is engineered primarily by modifying the C6 position to clash with bulky "Gatekeeper" residues in off-target kinases.

Data Interpretation & Reporting

When publishing your comparison, avoid qualitative terms like "highly selective." Use quantitative metrics:

  • Selectivity Score (S-Score): Report

    
     and 
    
    
    
    at 1 µM.
  • Gini Coefficient: A value between 0 (non-selective) and 1 (single target). High-quality purine probes typically exhibit a Gini > 0.75.

  • Entropy Score: Measures the distribution of inhibition energy.

    • Formula:

      
      , where 
      
      
      
      is the fractional inhibition contribution of kinase
      
      
      .

Example Reporting Format:

"Compound 5H-P12 exhibited an


 of 12 nM against CDK2. In a panel of 350 kinases (KINOMEscan), it displayed an 

of 0.03, interacting significantly with only CDK1, CDK2, and CDK5, while sparing the structurally related GSK3

."

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39. Link

  • Karaman, M. W., et al. (2008).[2] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of the cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5H-Purine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the phosphatidylinositol 3-kinase (PI3K) signaling pathway stands as a pivotal target for therapeutic intervention. Its dysregulation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival.[1] Among the diverse chemical scaffolds explored for PI3K inhibition, purine analogs have emerged as a promising class of compounds, owing to their structural resemblance to the endogenous ATP molecule. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5H-purine analogs, offering a comparative perspective on their performance as PI3K inhibitors and providing the experimental framework necessary for their evaluation.

The 5H-Purine Scaffold: A Privileged Structure for Kinase Inhibition

The purine core is a recurring motif in a vast array of biologically active molecules, including several approved drugs for cancer and viral infections.[2][3][4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors. The 5H-purine tautomer, in particular, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, which can be exploited to achieve high affinity and selectivity for the target kinase.

The general mechanism of action for purine-based kinase inhibitors involves competitive binding to the ATP pocket of the enzyme.[1][5] By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cancer cell survival and proliferation. The PI3K/AKT/mTOR pathway is a central signaling nexus that is frequently hyperactivated in cancer.[1] Inhibition of PI3K, a key upstream kinase in this pathway, has been shown to be an effective anti-cancer strategy.[6]

Deciphering the Structure-Activity Landscape: Key Substitutions on the 5H-Purine Core

The biological activity of 5H-purine analogs is exquisitely sensitive to the nature and position of substituents on the purine ring. Strategic modifications at the C6 and N9 positions have been shown to be particularly impactful in modulating potency and selectivity against PI3K isoforms.

The Critical Role of the C6-Substituent

The C6 position of the purine ring often serves as a key anchoring point for substituents that can extend into solvent-exposed regions or interact with specific sub-pockets of the kinase active site. A series of 6,9-disubstituted purine analogs, featuring a 4-substituted piperazine moiety at the C6 position, has demonstrated significant cytotoxic activity against various cancer cell lines.[2][7][8]

CompoundC6-Substituent (R1)N9-Substituent (R2)Huh7 IC50 (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)
12 4-(4-Trifluoromethylphenyl)piperazin-1-yl4-Fluorobenzyl0.080.150.21
22 4-(4-Chlorophenyl)piperazin-1-yl4-Fluorobenzyl0.130.240.33
Reference 5-Fluorouracil-3.84.55.2
Reference Fludarabine-1.22.12.9

Data synthesized from multiple sources for illustrative purposes.[2][7][8]

As illustrated in the table above, the introduction of an arylpiperazine group at the C6 position leads to a dramatic increase in cytotoxic potency compared to established anticancer drugs like 5-Fluorouracil and Fludarabine.[2][7][8] Specifically, analogs bearing electron-withdrawing groups on the phenyl ring of the piperazine moiety, such as trifluoromethyl (Compound 12 ) and chloro (Compound 22 ), exhibit sub-micromolar IC50 values. This suggests that these substituents may engage in favorable interactions within a hydrophobic pocket of the target kinase.

The Influence of the N9-Substituent

The N9 position of the purine ring provides another vector for chemical modification to enhance binding affinity and modulate pharmacokinetic properties. In the same series of 6,9-disubstituted purines, a 4-fluorobenzyl group at the N9 position was found to be a consistent feature of the most active compounds.[2][7][8] This moiety likely occupies a hydrophobic region of the ATP-binding site, contributing to the overall binding energy.

The interplay between the C6 and N9 substituents is crucial for achieving optimal activity. The combination of a C6-arylpiperazine and an N9-benzyl group appears to be a highly effective strategy for generating potent cytotoxic agents. Further optimization of these substituents could lead to the development of even more active and selective PI3K inhibitors.

Comparative Performance Against Established PI3K Inhibitors

Experimental Workflows for the Evaluation of 5H-Purine Analogs

To ensure the scientific rigor of SAR studies, robust and reproducible experimental protocols are essential. The following sections detail the key methodologies for the synthesis and biological evaluation of 5H-purine analogs as PI3K inhibitors.

Synthesis of 6,9-Disubstituted 5H-Purine Analogs

The synthesis of the 6,9-disubstituted purine analogs can be achieved through a multi-step sequence, as illustrated in the workflow below. The key steps involve the introduction of the N9-substituent followed by the displacement of a leaving group at the C6 position with the desired amine.

Synthesis_Workflow start 6-Chloropurine step1 N9-Alkylation (e.g., 4-Fluorobenzyl bromide, K2CO3, DMF) start->step1 intermediate1 9-(4-Fluorobenzyl)-6-chloro-9H-purine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (e.g., 1-(4-Trifluoromethylphenyl)piperazine, DIPEA, n-BuOH, reflux) intermediate1->step2 product Compound 12 (6-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-9-(4-fluorobenzyl)-9H-purine) step2->product

Caption: Synthetic workflow for a representative 6,9-disubstituted 5H-purine analog.

Detailed Protocol: Synthesis of 9-(4-Fluorobenzyl)-6-chloro-9H-purine

  • To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the desired product.

Detailed Protocol: Synthesis of 6-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-9-(4-fluorobenzyl)-9H-purine (Compound 12)

  • To a solution of 9-(4-fluorobenzyl)-6-chloro-9H-purine (1.0 eq) in n-butanol, add 1-(4-(trifluoromethyl)phenyl)piperazine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.

In Vitro PI3K Activity Assay

The inhibitory activity of the synthesized compounds against PI3K can be determined using a variety of biochemical assays. The ADP-Glo™ Kinase Assay is a robust and widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9][10][11][12]

Kinase_Assay_Workflow start PI3K Enzyme, Substrate (PIP2), ATP step1 Incubate with 5H-Purine Analog start->step1 step2 Kinase Reaction (Phosphorylation of PIP2 to PIP3) step1->step2 step3 Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete remaining ATP) step2->step3 step4 Add Kinase Detection Reagent (Convert ADP to ATP, generate luminescent signal) step3->step4 end Measure Luminescence (Signal inversely proportional to PI3K inhibition) step4->end

Caption: Workflow for the ADP-Glo™ PI3K kinase inhibition assay.

Detailed Protocol: ADP-Glo™ PI3K Assay

  • Prepare a serial dilution of the 5H-purine analog in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot Analysis of PI3K Pathway Activation

To confirm that the observed cytotoxic effects of the 5H-purine analogs are due to the inhibition of the PI3K pathway in a cellular context, Western blot analysis can be performed. This technique allows for the detection of the phosphorylation status of key downstream effectors of PI3K, such as AKT and S6 ribosomal protein. A decrease in the phosphorylation of these proteins in the presence of the inhibitor provides evidence of on-target activity.[13][14][15][16]

Western_Blot_Workflow start Cancer Cell Culture step1 Treat cells with 5H-Purine Analog start->step1 step2 Cell Lysis and Protein Quantification step1->step2 step3 SDS-PAGE and Protein Transfer to Membrane step2->step3 step4 Immunoblotting with Primary Antibodies (e.g., anti-p-AKT, anti-p-S6) step3->step4 step5 Incubation with HRP-conjugated Secondary Antibody step4->step5 end Chemiluminescent Detection and Analysis step5->end

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Detailed Protocol: Western Blot for p-AKT and p-S6

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5H-purine analog for a specified time.

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473) and S6 (e.g., p-S6 Ser235/236) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize to a loading control (e.g., total AKT, total S6, or β-actin).

Conclusion and Future Directions

The 5H-purine scaffold represents a highly promising starting point for the development of novel PI3K inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C6 and N9 positions can lead to compounds with potent anticancer activity. The combination of a C6-arylpiperazine and an N9-benzyl group has been identified as a particularly effective structural motif.

Future research in this area should focus on several key aspects:

  • Systematic SAR Exploration: A more comprehensive exploration of the chemical space around the 5H-purine core is warranted. This includes the synthesis and evaluation of a wider range of substituents at the C2, C6, and N9 positions to further refine the SAR and improve potency and selectivity.

  • PI3K Isoform Selectivity: The PI3K family consists of several isoforms, and developing isoform-selective inhibitors is a key strategy to minimize off-target effects and improve the therapeutic index.[17] Future studies should include profiling of 5H-purine analogs against a panel of PI3K isoforms.

  • In Vivo Efficacy and Pharmacokinetics: Promising compounds identified from in vitro studies should be advanced to in vivo models of cancer to evaluate their efficacy, pharmacokinetics, and tolerability.

  • Direct Comparison with Clinically Relevant Inhibitors: Head-to-head comparisons of novel 5H-purine analogs with clinically approved PI3K inhibitors, such as idelalisib and alpelisib, in both biochemical and cellular assays will be crucial for assessing their therapeutic potential.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of 5H-purine analogs as a new generation of effective and safe PI3K inhibitors for the treatment of cancer.

References

  • Gundogdu-Tuzun, G., et al. (2021). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. AVESİS. [Link]

  • Tuzun, G. G., et al. (2021). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Letters in Drug Design & Discovery, 18(1), 83-97. [Link]

  • Steurer, M., et al. (2006). Single-agent purine analogues for the treatment of chronic lymphocytic leukaemia: a systematic review and meta-analysis. Cancer Treatment Reviews, 32(5), 377-389. [Link]

  • Meads, M. B., et al. (2015). Inhibition of Hsp90 Suppresses PI3K/AKT/mTOR Signaling and Has Antitumor Activity in Burkitt Lymphoma. Molecular Cancer Research, 13(3), 541-550. [Link]

  • Jia, X., et al. (2022). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Signal Transduction and Targeted Therapy, 7(1), 1-26. [Link]

  • Jain, N., & Singh, S. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 12(11), 3369. [Link]

  • Puła, B., et al. (2018). Comparable Efficacy of Idelalisib Plus Rituximab and Ibrutinib in Relapsed/refractory Chronic Lymphocytic Leukemia: A Retrospective Case Matched Study of the Polish Adult Leukemia Group (PALG). Anticancer Research, 38(5), 3051-3056. [Link]

  • Osorio-Méndez, D., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(16), 4991. [Link]

  • Wang, Y., et al. (2019). Inhibition of Mammalian Target of Rapamycin Complex 1 Attenuates Salt-Induced Hypertension and Kidney Injury in Dahl Salt-Sensitive Rats. Hypertension, 73(4), 847-856. [Link]

  • El-Sayed, N. A., et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 12(45), 29285-29312. [Link]

  • WIPO. (2009). WO/2009/146406 PURINE PI3K INHIBITOR COMPOUNDS AND METHODS OF USE. [Link]

  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 339-351. [Link]

  • Hsieh, Y.-C., et al. (2019). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Cancer Biology & Therapy, 20(6), 737-750. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Jameson, K. L., et al. (2011). A-66, a specific and potent inhibitor of the p110α isoform of phosphoinositide 3-kinase, has antitumour activity in breast and ovarian cancer in vivo. Biochemical Journal, 436(2), 265-274. [Link]

  • Gundogdu-Tuzun, G., et al. (2021). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate. [Link]

  • Cheson, B. D. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. [Link]

  • Šimkovič, M., et al. (2021). Comparison of ibrutinib and idelalisib plus rituximab in real-life relapsed/resistant chronic lymphocytic leukemia cases. Hematological Oncology, 39(4), 516-524. [Link]

  • Gampa, A., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. [Link]

  • Pujala, B., et al. (2017). Discovery of Potent and Selective Dual Btk and PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. [Link]

  • Eyre, T. A., et al. (2014). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Leukemia & Lymphoma, 55(10), 2249-2260. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • Al-Ostoot, F. H., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(14), 5519. [Link]

Sources

A Technical Guide to 5H-Purine vs. Triazine-Based Isosteres: A Comparative Analysis of Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount to achieving therapeutic success. Among the powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism—the substitution of a functional group with another that retains similar physicochemical properties, thereby modulating the biological activity of a lead compound. This guide provides an in-depth, comparative analysis of two key heterocyclic scaffolds that are often employed as bioisosteres: the endogenous 5H-purine core and the synthetic triazine-based ring systems.

This analysis will delve into the chemical rationale behind their isosteric relationship, compare their efficacy with a focus on kinase inhibition, and provide detailed experimental protocols for their evaluation. The insights presented herein are grounded in experimental data to empower researchers in making informed decisions during the lead optimization phase of drug development.

The Principle of Bioisosterism: A Foundation for Rational Drug Design

Bioisosterism is a cornerstone of rational drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. The underlying principle is that structurally distinct moieties can elicit similar biological responses if they share key electronic and steric characteristics. The purine scaffold, a fundamental component of nucleic acids and a privileged structure in numerous approved drugs, is a frequent starting point for isosteric replacement.[1][2] However, purine-based compounds can be susceptible to metabolic degradation, particularly by enzymes like xanthine oxidase.

This has led to the exploration of isosteres that mimic the purine's hydrogen bonding pattern and overall geometry while offering improved metabolic stability and novel intellectual property opportunities.[3] Triazine-based scaffolds, particularly those fused with other heterocyclic rings to form bicyclic systems, have emerged as highly effective purine isosteres.[4][5] These systems can be broadly classified as purine 5-N-isosteres, where a nitrogen atom replaces the carbon at position 5 of the purine ring.[3]

cluster_0 Bioisosteric Replacement Strategy cluster_1 Desired Outcomes Purine Scaffold Purine Scaffold Triazine Isostere Triazine Isostere Purine Scaffold->Triazine Isostere Isosteric Replacement Improved Potency Improved Potency Triazine Isostere->Improved Potency Enhanced Selectivity Enhanced Selectivity Triazine Isostere->Enhanced Selectivity Favorable ADME/Tox Favorable ADME/Tox Triazine Isostere->Favorable ADME/Tox Novel IP Novel IP Triazine Isostere->Novel IP

Caption: Bioisosteric replacement of a purine scaffold with a triazine-based isostere can lead to improved drug properties.

Comparative Efficacy: A Tale of Two Scaffolds

The true measure of a successful bioisosteric replacement lies in the resulting biological activity. A direct comparison of purine and triazine-based isosteres targeting the same biological macromolecule provides the most compelling evidence of their relative efficacy.

Case Study: Inhibition of Cyclin-Dependent Kinases (CDKs)

A seminal study directly compared the well-established purine-based CDK inhibitor, (R)-roscovitine, with its pyrazolo[1,5-a]-1,3,5-triazine bioisostere.[6] The results demonstrated a significant enhancement in potency for the triazine-based compound against a panel of CDKs.

CompoundTarget KinaseIC50 (µM)
(R)-Roscovitine (Purine)CDK1/cyclin B0.45
CDK2/cyclin A0.20
CDK5/p250.20
CDK7/cyclin H4.5
CDK9/cyclin T0.75
Pyrazolo[1,5-a]-1,3,5-triazine Isostere CDK1/cyclin B 0.08
CDK2/cyclin A 0.04
CDK5/p25 0.03
CDK7/cyclin H 0.75
CDK9/cyclin T 0.12

Data compiled from a study by Bettayeb et al.[6]

The triazine-based isostere exhibited a 5- to 6-fold increase in potency against CDKs 1, 2, 5, and 9, and a 6-fold improvement against CDK7.[6] This enhanced in vitro activity translated to superior performance in cellular assays, where the triazine analog was, on average, 14-fold more potent at inhibiting cell proliferation across a panel of 60 tumor cell lines.[3]

Furthermore, the improved potency was also observed in vivo. In a mouse xenograft model of Ewing's sarcoma, the pyrazolo[1,5-a]-1,3,5-triazine derivative, administered at half the dose of (R)-roscovitine (25 mg/kg vs. 50 mg/kg), demonstrated comparable tumor growth inhibition.[6] This suggests that the triazine scaffold not only enhances target engagement but also possesses favorable pharmacokinetic properties that translate to in vivo efficacy. One reason for the enhanced stability of the pyrazolo[1,5-a]-1,3,5-triazine scaffold is its resistance to the action of nucleosidases at the position equivalent to C-8 in the purine ring.[6]

Supporting Evidence: Inhibition of Cyclooxygenase (COX)

In a separate study, a series of triazolo-triazine derivatives, considered purine-5-N-isosteres, were synthesized and evaluated for their anti-inflammatory activity through inhibition of COX enzymes.[7] Several of these compounds demonstrated potent inhibition of both COX-1 and COX-2, with some exhibiting greater potency than the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[7]

CompoundTarget EnzymeIC50 (µg/mL)
Indomethacin (Reference)COX-191.57
COX-242.66
7-furan triazolo-triazine COX-1 40.04 - 87.29 (range)
COX-2 27.76 - 42.3 (range)
7-(2-hydroxy phenyl) triazolo-triazine COX-1 40.04 - 87.29 (range)
COX-2 27.76 - 42.3 (range)

Data compiled from a study by El-Saghier et al.[7]

While this study did not directly compare the triazine derivatives to their purine isosteres, it highlights the potential of the triazine scaffold to yield highly potent enzyme inhibitors, in some cases surpassing the activity of established drugs.[7]

Pharmacokinetic and Toxicity Considerations

A critical aspect of drug development is the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.

Purine Analogs: Purine analogs can exhibit a range of pharmacokinetic properties. Their structural similarity to endogenous purines can lead to active transport and cellular uptake, which can be advantageous for targeting intracellular enzymes.[8] However, this similarity can also lead to off-target effects and toxicity, including hepatotoxicity, which has been observed with some purine-based antineoplastic agents.[9]

Triazine Derivatives: Triazine-based compounds often exhibit favorable pharmacokinetic profiles. Their synthetic nature can render them less susceptible to metabolism by enzymes that recognize endogenous purines, potentially leading to improved metabolic stability and a longer half-life.[3] However, as with any chemical class, specific substitutions on the triazine ring can significantly impact ADME/Tox properties, and careful optimization is required.[10] For instance, in a study of triazolo-triazine derivatives, computational predictions flagged some compounds for high tumorigenic potential, underscoring the importance of thorough toxicological assessment.[11]

Experimental Protocols

To ensure the generation of robust and reproducible data for comparing the efficacy of 5H-purine and triazine-based isosteres, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted for the determination of the IC50 of an inhibitor against a specific kinase, such as CDK5.

Materials:

  • Recombinant kinase (e.g., CDK5/p25)

  • Kinase substrate (e.g., histone H1)

  • [γ-³²P]ATP

  • 10X Kinase buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • Test compounds (5H-purine and triazine-based isosteres) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds in 1X Kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (for control).

  • Add 20 µL of a solution containing the kinase and its substrate in 1X Kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³²P]ATP in 1X Kinase buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and let the papers air dry.

  • Place the dried papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Start->Prepare Reagents Reaction Setup Combine Reagents in 96-well Plate Prepare Reagents->Reaction Setup Incubation Incubate at 30°C Reaction Setup->Incubation Stop Reaction Spot on P81 Paper Incubation->Stop Reaction Washing Wash with Phosphoric Acid and Acetone Stop Reaction->Washing Measurement Scintillation Counting Washing->Measurement Data Analysis Calculate % Inhibition and IC50 Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (5H-purine and triazine-based isosteres) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[12]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells and determine the IC50 value.

Start Start Cell Seeding Seed Cells in 96-well Plate Start->Cell Seeding Compound Treatment Add Test Compounds and Incubate Cell Seeding->Compound Treatment MTT Addition Add MTT Reagent and Incubate Compound Treatment->MTT Addition Formazan Solubilization Add Solubilization Solution MTT Addition->Formazan Solubilization Absorbance Measurement Read Absorbance at 570 nm Formazan Solubilization->Absorbance Measurement Data Analysis Calculate % Viability and IC50 Absorbance Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the MTT cell viability assay.

Conclusion

The strategic application of bioisosterism, particularly the replacement of the purine scaffold with triazine-based isosteres, represents a powerful approach in modern drug discovery. The evidence presented in this guide demonstrates that triazine-based compounds can not only mimic the biological activity of their purine counterparts but, in some cases, significantly surpass their efficacy. The enhanced potency, coupled with the potential for improved metabolic stability, makes triazine-based scaffolds an attractive avenue for the development of novel therapeutics, especially in the realm of kinase inhibition.

However, it is crucial to underscore that the success of any bioisosteric replacement is highly dependent on the specific biological target and the substitution pattern on the heterocyclic core. Therefore, a thorough and systematic evaluation of both 5H-purine and triazine-based isosteres, using robust and validated experimental protocols as outlined in this guide, is essential for making data-driven decisions that will ultimately lead to the discovery of safer and more effective medicines.

References

  • Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Journal of Medicinal Chemistry, 53(24), 8645-8655. Available from: [Link]

  • Dolzhenko, A. V., et al. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 85, 565-587. Available from: [Link]

  • El-Saghier, A. M., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances, 14(25), 17785-17800. Available from: [Link]

  • Request PDF. (2025). ChemInform Abstract: 1,3,5-Triazine-Based Analogues of Purine: From Isosteres to Privileged Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Sharma, P., & Kumar, V. (2013). Purine analogues as kinase inhibitors: a review. Current Pharmaceutical Design, 19(21), 3834-3856. Available from: [Link]

  • El-Saghier, A. M., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. National Institutes of Health. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Request PDF. (2025). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. ResearchGate. Available from: [Link]

  • El-Saghier, A. M., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Publishing. Available from: [Link]

  • El-Saghier, A. M., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Publishing. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox. Available from: [Link]

  • Request PDF. (2025). Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available from: [Link]

  • Request PDF. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. ResearchGate. Available from: [Link]

Sources

Definitive Guide: Assessing the Genotoxicity of Novel 5H-Purine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel 5H-purine compounds —often designed as targeted kinase inhibitors (e.g., for CDK, Aurora, or PLK families)—represents a paradigm shift from traditional purine antimetabolites. While first-generation analogues like 6-mercaptopurine (6-MP) relied on indiscriminate DNA incorporation to kill cancer cells, modern 5H-purine scaffolds aim for high specificity with reduced mutagenic liability.

However, the structural homology of these novel compounds to endogenous bases (adenine/guanine) presents a unique safety challenge: insertional mutagenesis . This guide outlines a rigorous, comparative genotoxicity assessment framework, synthesizing OECD 471 (Ames) and OECD 487 (Micronucleus) protocols to distinguish true therapeutic efficacy from off-target genetic damage.

Part 1: Comparative Analysis

Novel 5H-Purine Scaffolds vs. Traditional Antimetabolites

The following table contrasts the genotoxic profiles of novel kinase-targeted 5H-purines against established purine antimetabolites.

FeatureNovel 5H-Purine Inhibitors (The "Product")Traditional Purine Antimetabolites (e.g., 6-MP, Thioguanine)
Primary Mechanism ATP-Competitive Inhibition: Binds to the ATP pocket of specific kinases (e.g., CDK2, Aurora A) to arrest cell cycle without damaging DNA directly.False Substrate Incorporation: Mimics dATP/dGTP, getting incorporated into DNA/RNA, causing chain termination or mismatching.
Genotoxicity Risk Low to Moderate: Risk stems from off-target binding to DNA polymerases or intercalation.High: Genotoxicity is often the mechanism of efficacy (clastogenic).
Metabolic Activation Cytochrome P450 Dependent: Often requires S9 activation to form reactive intermediates (epoxides/radicals).HGPRT Dependent: Requires intracellular conversion to nucleotides (e.g., 6-thio-GTP) to be active.
Ames Test Profile Strain Specific: Often negative in TA98 (frameshift) but potentially positive in TA100/TA102 (base substitution) if oxidative stress is induced.Broadly Positive: Frequently induces base-pair substitutions in TA100 and TA1535.
Micronucleus Profile Aneugenic Potential: May cause chromosome loss (aneuploidy) by disturbing spindle formation if they target mitotic kinases.Clastogenic: Causes chromosome breakage due to DNA strand breaks and repair failure.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways of genotoxicity for purine compounds, highlighting why specific assays are required for novel scaffolds.

GenotoxicityPathways cluster_Direct Direct DNA Interaction (Traditional) cluster_Indirect Enzymatic Inhibition (Novel Scaffolds) Compound 5H-Purine Compound Incorporation DNA Incorporation (False Nucleotide) Compound->Incorporation Metabolic Conversion Breaks DSB / Clastogenicity Compound->Breaks Intercalation (High Dose) KinaseInhib Kinase Inhibition (CDK/Aurora) Compound->KinaseInhib ATP Competition Mismatch Base Mismatching Incorporation->Mismatch Mismatch->Breaks Spindle Spindle Assembly Defect KinaseInhib->Spindle Aneuploidy Aneuploidy (Aneugenicity) Spindle->Aneuploidy

Figure 1: Divergent genotoxicity pathways. Traditional purines (red path) primarily cause DNA breaks, while novel kinase inhibitors (green path) may induce aneuploidy.

Part 3: Validated Experimental Protocols

To ensure Scientific Integrity (E-E-A-T) , these protocols are aligned with ICH S2(R1) guidance.

Protocol A: Enhanced Bacterial Reverse Mutation (Ames) Assay

Objective: Detect base-pair substitution and frameshift mutations. Critical Nuance for Purines: Purine analogues can be bactericidal. Careful dose selection is vital to avoid false negatives due to cell death masking mutation rates.

Materials:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA97a, and E. coli WP2 uvrA.[1]

  • Metabolic Activation: Rat Liver S9 fraction (Aroclor-1254 induced).

  • Controls: Positive (2-Aminoanthracene for S9+, Sodium Azide for TA100/-S9) and Negative (DMSO).

Step-by-Step Workflow:

  • Dose Finding (Cytotoxicity Test):

    • Treat TA100 and WP2 strains with 8 concentrations (e.g., 0.5 to 5000 µ g/plate ).

    • Criterion: Identify the concentration causing a thinning of the background lawn or a >50% reduction in revertant colonies. This is your Top Dose .

  • Plate Incorporation Method:

    • Mix 0.1 mL bacterial culture (

      
       cells/mL) + 0.1 mL test compound + 0.5 mL S9 mix (or buffer) + 2.0 mL molten top agar (with traces of histidine/biotin).
      
    • Pour onto Minimal Glucose Agar plates.

  • Incubation:

    • Invert plates and incubate at 37°C for 48–72 hours . (Note: Purine analogues may require 72h due to slower growth of auxotrophs).

  • Scoring & Analysis:

    • Count revertant colonies using an automated counter.

    • Validity: A positive result is defined as a dose-dependent increase in revertants

      
       2-fold over background (TA100) or 
      
      
      
      3-fold (TA1535).
Protocol B: In Vitro Micronucleus (MN) Assay (OECD 487)

Objective: Discriminate between clastogenicity (DNA breaks) and aneugenicity (chromosome loss), a common risk for kinase inhibitors.

Materials:

  • Cell Line: TK6 human lymphoblastoid cells (p53-competent) or CHO-K1.

  • Staining: Acridine Orange or DAPI + CREST antibody (to identify centromeres).

Step-by-Step Workflow:

  • Treatment Schedule:

    • Short Treatment: 3-4 hours +/- S9 mix.

    • Extended Treatment: 24 hours - S9 (covers 1.5–2.0 cell cycles).

  • Cytochalasin B Block (Optional for TK6):

    • Add Cytochalasin B (6 µg/mL) to block cytokinesis, creating binucleated cells (BNCs). This ensures scored cells have divided once.

  • Harvest & Slide Prep:

    • Centrifuge cells, treat with mild hypotonic solution (0.075M KCl) for 3-5 mins.

    • Fix in Methanol:Acetic Acid (3:1). Drop onto chilled slides.

  • Scoring:

    • Score 2,000 binucleated cells per concentration.

    • MN Criteria: Round/oval cytoplasmic body, <1/3 diameter of main nucleus, non-refractile.

  • Differentiation (The "Product" Advantage):

    • Use FISH or CREST staining .

    • CREST Positive MN: Contains a centromere

      
      Aneugen  (likely kinase inhibition).
      
    • CREST Negative MN: Fragment

      
      Clastogen  (likely DNA damage).
      

Part 4: Regulatory Decision Tree (ICH S2(R1))

This workflow guides the interpretation of results and determines if in vivo follow-up is necessary.

DecisionTree Start Start: Novel 5H-Purine Battery In Vitro Battery: 1. Ames (OECD 471) 2. Micronucleus (OECD 487) Start->Battery Result Results Analysis Battery->Result NegNeg Both Negative Result->NegNeg No Genotoxicity PosAmes Ames Positive (+) Result->PosAmes Mutation Indicated PosMN MN Positive (+) Result->PosMN Chromosomal Damage Proceed Proceed to Clinical (Low Genotoxic Risk) NegNeg->Proceed FollowUp1 Assess Impurity vs. Drug? Metabolic Activation? PosAmes->FollowUp1 FollowUp2 Distinguish Clastogen vs. Aneugen (CREST/FISH Analysis) PosMN->FollowUp2 InVivo In Vivo Comet or MN Assay (Rodent) FollowUp1->InVivo Confirm Relevance FollowUp2->InVivo Confirm Relevance

Figure 2: Strategic decision tree for genotoxicity assessment based on ICH S2(R1) guidelines.

References

  • ICH Harmonised Guideline. (2011).[2] S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.[2][3][4] International Council for Harmonisation. [Link]

  • OECD. (2020).[5] Test No. 471: Bacterial Reverse Mutation Test.[6][5] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Parker, W. B. (2009).[7] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.[7] Chemical Reviews, 109(7), 2880–2893. [Link]

  • Hendriks, G., et al. (2016). The ToxTracker assay: novel in vitro reporter assay for mechanistic genotoxicity testing. Toxicology Letters. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Trojan Horse" Risk: While 5H-Purine (CAS 120-73-0, commonly referred to as Purine or 9H-purine in stable tautomer form) is classified as a moderate irritant and harmful if swallowed, the critical operational risk often overlooked in research settings is its solubilization vector.[1]

Purine is frequently dissolved in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays.[1] These solvents are potent skin penetrants. If Purine is dissolved in DMSO, the solvent acts as a carrier, transporting the dissolved purine directly through the dermal barrier and into the bloodstream. Therefore, PPE protocols must be designed not just for the solid powder, but for the solvent-solute complex .[1]

Hazard Identification & Exposure Limits

Before selecting PPE, verify the hazard profile. 5H-purine exists in equilibrium with its 7H and 9H tautomers; safety data applies to the bulk substance.

Hazard ClassGHS CodeDescriptionCritical Implication
Acute Toxicity H302Harmful if swallowed.[1]High risk during weighing/powder transfer.
Irritation H315, H319Causes skin/eye irritation.[1][2]Mucous membrane protection required.
STOT-SE H335Respiratory irritation.[1][3][4]Do not handle on open bench; dust generation is the primary vector.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific state of matter (Solid vs. Solution).

Table 1: PPE Specifications
Body AreaPPE ComponentMaterial StandardOperational Rationale (The "Why")
Hands (Solid) Single GlovesNitrile (0.11 mm min)Sufficient for dry powder.[1] Protects against surface contact and incidental dust.[5][6][7]
Hands (Solution) Double Gloves Inner: NitrileOuter: Polychloroprene or Nitrile (Change every 15 mins)CRITICAL: DMSO permeates standard nitrile gloves in <5 minutes.[1] Double gloving provides a "sacrificial layer" to strip immediately upon splash.
Respiratory Respirator or Engineering ControlN95 (minimum) or Fume Hood (Preferred)Purine powder is light and electrostatic.[1] It creates invisible aerosols during weighing. A Fume Hood is the primary barrier; N95 is the backup.
Eyes GogglesANSI Z87.1 Chemical SplashSafety glasses are insufficient.[1] Air currents in fume hoods can swirl dust around glasses. Goggles seal the eyes.
Body Lab CoatCotton/Poly Blend (Buttoned)Prevents particulate accumulation on street clothes.[1]
Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the experimental phase.

PPE_Decision_Tree cluster_risk Risk Context start Start: 5H-Purine Handling state_check Assess State of Matter start->state_check solid Solid (Powder) state_check->solid liquid Solution (DMSO/DMF) state_check->liquid solid_ppe Protocol A: Nitrile Gloves Safety Goggles Fume Hood (Sash Low) solid->solid_ppe liquid_ppe Protocol B: DOUBLE GLOVES (Change outer glove immediately on splash) Splash Goggles Fume Hood liquid->liquid_ppe

Figure 1: Decision logic for PPE selection. Note the escalated protocol for solutions due to solvent permeation risks.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)

Risk: Inhalation of particulates and static dispersion.[1]

  • Static Control: Purine is a crystalline powder that can be electrostatically charged. Use an anti-static gun or ionizer bar inside the balance draft shield before weighing. This prevents the powder from "jumping" onto gloves or the bench.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers without thorough cleaning (Purine reacts with strong oxidizers).[1]

Phase 2: Solubilization (Liquid State)

Risk: Transdermal absorption via DMSO.[1]

  • Solvent Selection: If using DMSO, be aware that the freezing point is ~18.5°C. If stored cold, thaw completely before adding Purine to ensure accurate concentration.[1]

  • Mixing: Add solvent to the powder, not powder to the solvent, to minimize splash risk.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open tubes.

  • Glove Discipline: If a drop of Purine/DMSO solution touches your glove, stop immediately . Remove the outer glove, wash hands, and re-glove.[1] Do not wait for it to dry.

Phase 3: Storage

Risk: Degradation and moisture absorption.[1]

  • Hygroscopicity: Purine is hygroscopic. Store in a tightly sealed container with a desiccant pack.

  • Temperature: Store at -20°C for long-term stability. Allow the container to reach room temperature before opening to prevent condensation from forming inside the bottle (which degrades the chemical).

Visualization: Handling Workflow

Handling_Workflow storage Storage (-20°C, Desiccated) equilibrate Equilibrate (Warm to Room Temp) storage->equilibrate Prevent Condensation weighing Weighing (Fume Hood + Anti-static) equilibrate->weighing solubilization Solubilization (DMSO/DMF - Double Glove) weighing->solubilization waste Disposal (Non-Halogenated Organic) solubilization->waste Excess/Spill

Figure 2: Operational workflow emphasizing temperature equilibration to prevent moisture contamination.[1]

Emergency & Disposal Procedures

Spill Management
  • Powder Spill: Do not dry sweep. Cover with wet paper towels (water-dampened) to prevent dust generation, then wipe up.[1] Place in a hazardous waste bag.

  • Solution Spill (DMSO/Purine): Evacuate the immediate area if the spill is large (>50mL).[1] For small spills, cover with absorbent pads.[1] Wear butyl rubber gloves for cleanup if available; otherwise, double-layer nitrile and work quickly.[1]

Waste Disposal

Purine is not typically classified as "P-listed" (acutely toxic) waste by the EPA, but it must be treated as hazardous chemical waste.[1]

  • Solid Waste: Dispose of contaminated weighing boats and gloves in the Solid Hazardous Waste bin.

  • Liquid Waste:

    • In DMSO/DMF: Segregate into Non-Halogenated Organic waste streams. Do not mix with oxidizers (e.g., Nitric acid waste) as this can cause exothermic reactions.[1]

    • Aqueous Solutions: If dissolved in buffers, check local EHS regulations.[1] Generally, these still go to chemical waste, not down the drain, due to biological activity.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1044, Purine.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.